molecular formula C8H11Si B1631080 Dimethylphenylsilane CAS No. 766-77-8

Dimethylphenylsilane

Cat. No.: B1631080
CAS No.: 766-77-8
M. Wt: 135.26 g/mol
InChI Key: OIKHZBFJHONJJB-UHFFFAOYSA-N
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Description

Dimethylphenylsilane is a useful research compound. Its molecular formula is C8H11Si and its molecular weight is 135.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C8H11Si/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3
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InChI Key

OIKHZBFJHONJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871805
Record name Benzene, (dimethylsilyl)-
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Molecular Weight

135.26 g/mol
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CAS No.

766-77-8
Record name Benzene, (dimethylsilyl)-
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Record name Benzene, (dimethylsilyl)-
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Record name Benzene, (dimethylsilyl)-
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Record name Dimethylphenylsilane
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Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of Dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenylsilane (CAS No. 766-77-8), a prominent organosilicon compound, is a versatile reagent and precursor in a multitude of chemical syntheses, including silicone polymers, coatings, and drug delivery systems.[1] Its unique molecular structure, featuring a silicon atom bonded to two methyl groups and a phenyl group, imparts desirable properties such as enhanced thermal stability, hydrophobicity, and specific reactivity.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and a summary of its key chemical reactions. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this compound.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[1][3] A summary of its key physical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₁₂Si[1][4]
Molecular Weight 136.27 g/mol [1][5]
CAS Number 766-77-8[1][3][5]
Appearance Clear colorless liquid[1][3]
Density 0.889 g/mL at 25 °C[5][6][7]
Boiling Point 157 °C at 744 mmHg[5][6][7]
Refractive Index n20/D 1.497[5][6][8]
Solubility Soluble in common organic solvents (e.g., chloroform, ether, benzene); Insoluble in water.[7][7]
Flash Point 35 °C (95 °F)[7][9]

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors characteristic of organosilanes, making it a valuable reagent in organic synthesis.

Hydrosilylation

One of the most significant reactions of this compound is hydrosilylation, the addition of the Si-H bond across a carbon-carbon double or triple bond. This reaction, typically catalyzed by transition metal complexes, is fundamental in the synthesis of silicone polymers and for creating modified silicone materials with enhanced properties.[2][10][11] this compound can be used to introduce the dimethylphenylsilyl group into organic molecules, which can impart increased thermal stability and hydrophobicity.[2]

Reducing Agent

In combination with an acid or a fluoride ion source, this compound can act as a reducing agent for various functional groups.[7] For instance, it is used in the reduction of aldehydes and ketones.[7]

Synthesis of Enol Ethers

This compound is also employed as a reagent in the synthesis of enol ethers, which are important intermediates in organic chemistry.[3][5][7][8][12]

Precursor to Silicone Polymers

As a key intermediate, this compound is utilized in the production of silicone polymers. It can act as a monomer or as a cross-linking agent to create three-dimensional networks in silicone elastomers, thereby enhancing their mechanical properties and thermal stability.[1][2]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

SpectrumKey FeaturesReference(s)
¹H NMR Signals corresponding to the methyl protons and the phenyl protons. The Si-H proton typically appears as a multiplet.[13][14]
¹³C NMR Resonances for the methyl carbons and the distinct carbons of the phenyl ring.[15][16]
²⁹Si NMR A characteristic chemical shift for the silicon atom.[15][17]
Infrared (IR) Characteristic absorption bands for Si-H, C-H (aromatic and aliphatic), and Si-C stretching vibrations.[4][18][19]
Mass Spectrometry (MS) The molecular ion peak (M+) and characteristic fragmentation patterns.[4][19]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical and spectroscopic properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the Grignard reaction between phenylmagnesium bromide and dichlorodimethylsilane.[6][20]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Dichlorodimethylsilane

  • n-Pentane

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in anhydrous diethyl ether.[6]

  • After the initial exothermic reaction subsides, reflux the mixture for 1-2 hours to ensure the complete formation of phenylmagnesium bromide.[6]

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of dichlorodimethylsilane in anhydrous diethyl ether to the cooled Grignard reagent as quickly as possible while maintaining the temperature.[6]

  • After the addition is complete, reflux the reaction mixture with vigorous stirring for 48 hours.[6]

  • Cool the mixture to room temperature and add n-pentane.[6]

  • Filter the solution to remove magnesium salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.[6]

cluster_synthesis Synthesis of this compound reagents Bromobenzene + Mg in anhydrous ether grignard Phenylmagnesium Bromide (Grignard Reagent) reagents->grignard Formation reaction Reaction Mixture (Reflux for 48h) grignard->reaction dichlorodimethylsilane Dichlorodimethylsilane in anhydrous ether dichlorodimethylsilane->reaction workup Work-up (Pentane addition, Filtration) reaction->workup product Crude Product workup->product purification Purification (Distillation) product->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Determination of Physical Properties

cluster_physical_properties Determination of Physical Properties sample This compound Sample boiling_point Boiling Point Determination sample->boiling_point density Density Measurement sample->density refractive_index Refractive Index Measurement sample->refractive_index bp_result Boiling Point boiling_point->bp_result density_result Density density->density_result ri_result Refractive Index refractive_index->ri_result

Caption: Experimental workflow for determining the physical properties of this compound.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating block or Thiele tube

  • Stirring bar and stir plate (optional)

Procedure:

  • Place a small amount (approximately 0.5 mL) of this compound into the test tube.[1][2]

  • Place the capillary tube, with the sealed end up, into the test tube containing the liquid.

  • Secure the test tube to a thermometer.

  • Heat the apparatus gently.[3]

  • Observe for a rapid and continuous stream of bubbles emerging from the open end of the capillary tube.

  • Remove the heat source and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point.[1][3]

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

Procedure:

  • Measure the mass of the clean and dry pycnometer (or graduated cylinder).[9][21]

  • Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Measure the mass of the filled pycnometer.[21]

  • Calculate the mass of the liquid by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[14]

Apparatus:

  • Abbe refractometer

Procedure:

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the temperature to equilibrate (typically 20 °C).

  • Adjust the refractometer to bring the dividing line between the light and dark fields into focus at the crosshairs.

  • Read the refractive index from the scale.[8][12]

Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-25 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[22]

  • Ensure the sample is free of any solid particles by filtering if necessary.[22]

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.[23]

Sample Preparation:

  • Place a drop of this compound onto a salt plate (e.g., KBr or NaCl).[5][24]

  • Place a second salt plate on top to create a thin liquid film between the plates.[5]

Data Acquisition:

  • Place the sample holder with the salt plates into the FTIR spectrometer.

  • Acquire a background spectrum (of the empty salt plates).

  • Acquire the sample spectrum.[24] The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).[16][25]

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.[16]

  • The sample is vaporized and separated on the GC column.

  • The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined.[26]

Key Chemical Reactions

cluster_reactions Key Chemical Reactions of this compound dmps This compound (PhMe₂SiH) hydrosilylation Hydrosilylation dmps->hydrosilylation reduction Reduction dmps->reduction polymerization Polymerization/ Cross-linking dmps->polymerization alkene Alkene/Alkyne alkene->hydrosilylation carbonyl Aldehyde/Ketone carbonyl->reduction silicone_precursor Silicone Precursors silicone_precursor->polymerization

Caption: Diagram illustrating the primary chemical reactions of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[9][19] It should be handled in a well-ventilated area, away from ignition sources.[27] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[27] Store in a tightly closed container in a cool, dry, and well-ventilated place.[27] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest in both academic research and industrial applications. Its well-defined physical properties and versatile chemical reactivity make it an indispensable tool in organic synthesis and materials science. This guide has provided a comprehensive overview of its core characteristics, along with detailed protocols for its synthesis and characterization, to aid researchers and professionals in its effective and safe utilization.

References

Synthesis of High-Purity Dimethylphenylsilane from Chlorosilanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity dimethylphenylsilane from chlorosilane precursors. This compound is a versatile reagent in organic synthesis, and its purity is paramount for applications in pharmaceutical and materials science. This document details the primary synthetic methodologies, purification strategies, and experimental protocols to achieve high-purity this compound.

Introduction

This compound [(CH₃)₂C₆H₅SiH] is a key organosilicon compound utilized in a variety of chemical transformations, including hydrosilylation reactions, reduction of functional groups, and as a protecting group. The presence of impurities can significantly impact reaction outcomes, catalyst performance, and the integrity of final products. Therefore, robust and well-characterized synthetic and purification methods are essential. This guide focuses on two principal routes for the synthesis of this compound from readily available chlorosilanes: the Grignard reaction and reduction pathways.

Synthetic Pathways

The two main strategies for synthesizing this compound from chlorosilanes are through the reaction of a Grignard reagent with a suitable chlorosilane or by the reduction of a chlorothis compound.

Grignard Reaction Route

The Grignard reaction offers a versatile method for forming the silicon-carbon bond. This approach can utilize either dichlorodimethylsilane or chlorothis compound as the starting material.

Route A: From Dichlorodimethylsilane

In this method, phenylmagnesium bromide, prepared from bromobenzene and magnesium, is reacted with dichlorodimethylsilane. The Grignard reagent displaces one of the chloride ions on the silicon atom. The resulting chlorothis compound can then be reduced in a subsequent step to yield this compound.

Route B: From Chlorothis compound

A more direct approach involves the synthesis of chlorothis compound first, followed by its reduction. Chlorothis compound can be synthesized by reacting dichlorodimethylsilane with phenylmagnesium bromide.[1]

dot

G cluster_grignard Grignard Reaction Pathway Dichlorodimethylsilane Dichlorodimethylsilane Chlorodimethylphenylsilane_product Chlorothis compound Dichlorodimethylsilane->Chlorodimethylphenylsilane_product Grignard Reaction Phenylmagnesium\nBromide Phenylmagnesium Bromide Phenylmagnesium\nBromide->Chlorodimethylphenylsilane_product Dimethylphenylsilane_grignard This compound Chlorodimethylphenylsilane_product->Dimethylphenylsilane_grignard Reduction Reduction\n(e.g., LiAlH4) Reduction (e.g., LiAlH4) Reduction\n(e.g., LiAlH4)->Dimethylphenylsilane_grignard

Caption: Grignard reaction pathway for this compound synthesis.

Reduction Route

The direct reduction of chlorothis compound is a common and efficient method to produce this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation.

dot

G cluster_reduction Direct Reduction Pathway Chlorothis compound Chlorothis compound Dimethylphenylsilane_reduction This compound Chlorothis compound->Dimethylphenylsilane_reduction Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH4) LiAlH4->Dimethylphenylsilane_reduction

Caption: Direct reduction pathway for this compound synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of high-purity this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Synthesis of Chlorothis compound via Grignard Reaction[1]

This protocol describes the synthesis of the intermediate, chlorothis compound, from dichlorodimethylsilane.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Dichlorodimethylsilane

  • n-Pentane

Procedure:

  • Prepare phenylmagnesium bromide by adding a solution of bromobenzene in anhydrous diethyl ether dropwise to a stirred suspension of magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • After the Grignard reagent formation is complete, cool the mixture to 0°C.

  • Add a solution of dichlorodimethylsilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, reflux the reaction mixture for 24 hours.

  • Cool the mixture to room temperature and add n-pentane to precipitate magnesium salts.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • The crude chlorothis compound can be purified by distillation.

Synthesis of this compound by Reduction of Chlorothis compound[1]

Materials:

  • Chlorothis compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

Procedure:

  • Under a nitrogen atmosphere, add a solution of chlorothis compound in anhydrous diethyl ether to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Heat the mixture to reflux for 22 hours.

  • Cool the reaction mixture and carefully quench with water.

  • Perform a standard aqueous workup.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent by distillation.

  • The crude this compound is then purified by fractional distillation to obtain the high-purity product.

Purification of this compound

Achieving high purity is critical. The primary method for purifying this compound is fractional distillation. However, certain impurities may have boiling points close to the product, necessitating chemical treatment prior to distillation.

A common impurity in syntheses starting from chlorosilanes is the corresponding siloxane (e.g., 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane), which can be formed by the reaction of the chlorosilane with trace amounts of water.[2]

Chemical Treatment for Siloxane Removal: A method for removing diphenyl siloxane impurities involves treatment with a boron trifluoride complex, such as boron trifluoride etherate.[2] This process cleaves the Si-O-Si bond of the siloxane, converting the high-boiling impurity into lower-boiling species that can be more easily separated by distillation.

dot

G cluster_purification Purification Workflow Crude this compound Crude this compound Chemical Treatment Chemical Treatment (e.g., with BF3 complex) Crude this compound->Chemical Treatment Optional, for siloxane removal Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Chemical Treatment->Fractional Distillation High-Purity this compound High-Purity this compound Fractional Distillation->High-Purity this compound

Caption: General workflow for the purification of this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediate.

Table 1: Synthesis of Chlorothis compound from Dichlorodimethylsilane

ParameterValueReference
Starting MaterialDichlorodimethylsilane[1]
ReagentPhenylmagnesium bromide[1]
SolventDiethyl ether[1]
Reaction Time24 hours (reflux)[1]
YieldNot specified[1]

Table 2: Synthesis of this compound via Reduction

ParameterValueReference
Starting MaterialChlorothis compound[1]
ReagentLithium aluminum hydride[1]
SolventDiethyl ether[1]
Reaction Time22 hours (reflux)[1]
Yield93%[1]
Purity>98% (after distillation)[3][4]

Table 3: Physical Properties of this compound

PropertyValueReference
Boiling Point157 °C at 744 mmHg[3][4]
Density0.889 g/mL at 25 °C[3][4]
Refractive Index (n20/D)1.497[3][4]

Conclusion

The synthesis of high-purity this compound from chlorosilanes can be reliably achieved through either a Grignard reaction followed by reduction, or a direct reduction of chlorothis compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. Attaining high purity necessitates careful experimental technique, the use of anhydrous conditions, and effective purification methods, primarily fractional distillation, which can be augmented by chemical treatment to remove persistent impurities like siloxanes. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to produce high-quality this compound for their synthetic needs.

References

Spectroscopic Data Analysis of Dimethylphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Dimethylphenylsilane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds. For this compound (C₈H₁₂Si), both ¹H and ¹³C NMR provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals from the methyl protons and the aromatic protons of the phenyl group, as well as the silicon-hydride proton. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.55 - 7.65Multiplet2Hortho-Protons (Aromatic)
~7.35 - 7.45Multiplet3Hmeta- & para-Protons (Aromatic)
~4.35Septet1HSi-H
~0.30Doublet6HSi-(CH₃)₂

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~138.0Cipso (Aromatic)
~133.5Cortho (Aromatic)
~129.5Cpara (Aromatic)
~128.0Cmeta (Aromatic)
~ -3.0Si-(CH₃)₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound, typically run as a neat liquid film, shows characteristic bands for Si-H, C-H, and Si-C bonds, as well as aromatic C-C stretching.[2][3]

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H Stretch
~2960MediumAliphatic C-H Stretch
~2125StrongSi-H Stretch
~1428StrongSi-CH₃ Bending
~1250StrongSi-CH₃ Bending
~1115StrongSi-Ph Stretch
~830StrongSi-C Stretch
~730, 695StrongAromatic C-H Out-of-Plane Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is a common method.[4]

m/zRelative Intensity (%)Assignment
136~50[M]⁺ (Molecular Ion)
121100[M - CH₃]⁺
105~15[C₆H₅Si]⁺
58~35[(CH₃)₂SiH]⁺

Experimental Protocols

4.1. NMR Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts.[5]

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker instrument operating at 300 or 400 MHz for ¹H.[5]

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For organosilicon compounds, specific techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed to enhance the signal for the less sensitive ²⁹Si nucleus if desired.[6] The number of scans is adjusted to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to TMS at 0 ppm.

4.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a simple and common method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) and pressed together to form a thin film.[2]

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[7]

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interference from atmospheric CO₂ and water vapor, as well as any absorbance from the salt plates themselves.

4.3. Mass Spectrometry (GC-MS)

  • Sample Preparation: For volatile liquids like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[8] The sample is diluted in a volatile organic solvent (e.g., dichloromethane or diethyl ether) before injection into the GC system.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used. The GC separates the components of the sample before they enter the MS.

  • Ionization: Electron Impact (EI) is a common ionization method for this type of compound, typically using an energy of 70 eV.[7]

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert carrier gas (e.g., helium). The separated this compound then enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Processing: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition & Processing cluster_Analysis Data Interpretation & Reporting Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry (GC-MS) Sample->MS Analyze NMR_Data Acquire FID Fourier Transform Reference to TMS NMR->NMR_Data IR_Data Acquire Interferogram Background Subtraction Fourier Transform IR->IR_Data MS_Data Acquire Total Ion Chromatogram Generate Mass Spectrum MS->MS_Data Interpretation Structural Elucidation Functional Group ID MW & Fragmentation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Report Technical Guide (Tables, Protocols, Diagrams) Interpretation->Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Molecular Structure of Dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethylphenylsilane

This compound, with the chemical formula C₆H₅SiH(CH₃)₂, is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a hydrogen atom.[1][2] Its unique combination of a bulky aromatic ring and smaller alkyl groups attached to a central silicon atom imparts specific steric and electronic properties that make it a valuable reagent and building block in organic synthesis and materials science.[3][4] Understanding its three-dimensional structure is crucial for predicting its reactivity, designing novel catalysts, and developing new materials.

Molecular Structure and Geometry

The central silicon atom in this compound is sp³ hybridized, leading to a tetrahedral geometry around the silicon center. The substituents—a phenyl group, two methyl groups, and a hydrogen atom—are arranged at the vertices of this tetrahedron.

Bond Lengths and Angles: An Extrapolative Approach

Direct experimental data from techniques such as gas-phase electron diffraction (GED) or microwave spectroscopy for this compound are not available in published literature. However, we can infer the approximate bond lengths and angles by examining data from closely related molecules, such as diphenylsilane, and from the general principles of covalent bonding.

For instance, a gas-phase study of diphenylsilane revealed a C-Si-C bond angle of 109.6(2)°, which is very close to the ideal tetrahedral angle of 109.5°.[5] The Si-C(phenyl) bond length in diphenylsilane was determined to be 1.855(9) Å.[5] It is expected that the Si-C(phenyl) bond in this compound will be of a similar length. The Si-C(methyl) bond lengths are anticipated to be slightly shorter than the Si-C(phenyl) bond due to the different hybridization of the carbon atoms (sp³ vs. sp²). The C-Si-C bond angle involving the two methyl groups is likely to be slightly smaller than the ideal tetrahedral angle due to steric repulsion from the larger phenyl group, while the C(phenyl)-Si-C(methyl) angles may be slightly larger.

Table 1: Estimated Molecular Geometry of this compound

ParameterExpected Value RangeRationale
Bond Lengths (Å)
Si-C(phenyl)1.85 - 1.87Based on experimental data for diphenylsilane and other phenylsilanes.[5]
Si-C(methyl)1.84 - 1.86Expected to be slightly shorter than Si-C(phenyl) bonds.
Si-H1.48 - 1.50Typical Si-H bond length in silanes.
C-C (in phenyl ring)~1.40Average C-C bond length in an aromatic ring.
C-H (in phenyl ring)~1.09Typical aromatic C-H bond length.
C-H (in methyl group)~1.10Typical aliphatic C-H bond length.
Bond Angles (°)
C(methyl)-Si-C(methyl)107 - 109May be slightly compressed from the ideal tetrahedral angle due to steric hindrance from the phenyl group.
C(phenyl)-Si-C(methyl)109 - 111May be slightly expanded from the ideal tetrahedral angle to accommodate the bulky phenyl group.
H-Si-C108 - 110Expected to be close to the tetrahedral angle.
Si-C-C (phenyl)~120Reflects the sp² hybridization of the carbon atom in the phenyl ring.
H-C-H (methyl)~109.5Typical tetrahedral angle for an sp³ hybridized carbon.

Disclaimer: The values presented in this table are estimations based on data from analogous compounds and established chemical principles. They are not experimentally determined values for this compound.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the phenyl group around the Si-C bond and the rotation of the methyl groups around their respective Si-C bonds. The barrier to rotation of the silyl group in phenylsilanes is influenced by electronic effects, such as hyperconjugation between the Si-H or Si-C bonds and the π-system of the phenyl ring.[6] For phenylsilane, the staggered conformation is the most stable in the S1 electronic state, while the eclipsed conformation is more stable in the cation ground state.[5] A similar interplay of steric and electronic factors would govern the preferred conformation of this compound.

Methodologies for Structural Determination

The precise determination of molecular structures in the gas phase, free from intermolecular interactions, is typically achieved through a combination of experimental techniques and computational methods.

Experimental Protocols
  • Gas-Phase Electron Diffraction (GED): This technique involves passing a high-energy beam of electrons through a gaseous sample of the molecule. The electrons are diffracted by the atoms in the molecules, producing a diffraction pattern that can be analyzed to determine the internuclear distances and, consequently, the bond lengths, bond angles, and torsional angles of the molecule.

  • Microwave Spectroscopy: This high-resolution spectroscopic technique measures the rotational transitions of molecules in the gas phase. By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its geometry. For complex molecules, the analysis of the spectra of different isotopologues is often necessary to determine a complete and unambiguous structure.[5]

Computational Methods

In the absence of experimental data, or to complement it, ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting molecular structures and properties.

  • Ab initio Calculations: These methods solve the Schrödinger equation from first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular geometries.[6]

  • Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the many-electron wavefunction. Functionals such as B3LYP are widely used to predict molecular geometries with a good balance of accuracy and computational cost.[5]

Visualization of Molecular Structure

The following diagram illustrates the key structural relationships and steric considerations within the this compound molecule.

G Logical Relationships in this compound Structure cluster_silicon_center Silicon Center (sp³) cluster_substituents Substituent Groups cluster_geometry Resulting Geometry Si Si Phenyl Phenyl Group (Bulky, Aromatic) Si->Phenyl Si-C(phenyl) bond Methyl1 Methyl Group 1 (Alkyl) Si->Methyl1 Si-C(methyl) bond Methyl2 Methyl Group 2 (Alkyl) Si->Methyl2 Si-C(methyl) bond Hydrogen Hydrogen Atom Si->Hydrogen Si-H bond Tetrahedral Tetrahedral Geometry (Approx. 109.5° angles) Si->Tetrahedral determines StericHindrance Steric Hindrance Phenyl->StericHindrance Methyl1->StericHindrance Methyl2->StericHindrance BondAngleDistortion Bond Angle Distortion StericHindrance->BondAngleDistortion influences BondAngleDistortion->Tetrahedral modifies

References

The Thermal Stability and Decomposition Products of Dimethylphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphenylsilane (DMPS) is an organosilane of significant interest across various scientific and industrial domains, including its use as a reagent in organic synthesis and as a precursor for silicone-based materials.[1] Its chemical structure, featuring both methyl and phenyl groups attached to a silicon atom, imparts unique properties that can enhance the thermal stability of polymers.[1] Understanding the intrinsic thermal stability of DMPS and the nature of its decomposition products is crucial for its safe handling, process optimization, and the development of advanced materials with tailored thermal properties.

Thermal Stability Analysis: Methodologies and Expected Behavior

The thermal stability of a compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is fundamental for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages. For organosilanes, TGA can reveal the temperature at which the compound begins to degrade and volatilize.

Expected TGA Profile for this compound:

Based on the analysis of related silicone resins containing phenyl groups, it is anticipated that this compound will exhibit good thermal stability. Silicone resins containing trifluorovinyl ether and phenyl groups have shown decomposition onset temperatures (T5%, temperature at 5% mass loss) ranging from 374 °C to 461 °C under a nitrogen atmosphere.[2] Therefore, it is reasonable to expect the onset of decomposition for this compound to be in a similar high-temperature range. The final residual mass at the end of the analysis will depend on the extent of char formation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, which can be endothermic or exothermic. For this compound, DSC can be used to determine its boiling point and to identify the temperatures at which decomposition reactions occur, along with the associated enthalpy changes.

Decomposition Product Analysis: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

To identify the chemical species formed during thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the technique of choice. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Expected Decomposition Products of this compound:

The thermal decomposition of phenyl-substituted silanes and siloxanes typically involves the cleavage of Si-C and Si-H bonds, as well as potential rearrangement reactions. Based on studies of similar compounds, the pyrolysis of this compound is expected to produce a complex mixture of products, including:

  • Benzene: From the cleavage of the silicon-phenyl bond.

  • Methane: From the cleavage of silicon-methyl bonds.

  • Various silane and siloxane fragments: Resulting from rearrangements and intermolecular reactions of the initial decomposition products. These may include species with varying numbers of phenyl and methyl groups.

  • Higher molecular weight aromatic compounds: Formed through secondary reactions of the initial products.

Data Presentation

While specific quantitative data for this compound is not available, the following tables provide a framework for how such data would be presented and includes data for related compounds to offer a comparative context.

Table 1: Thermal Stability Data from Thermogravimetric Analysis (TGA)

CompoundOnset Decomposition Temp. (T5%, °C)Temperature of Max. Decomposition Rate (°C)Residual Mass at 800 °C (%)Atmosphere
This compound (Expected) Data not availableData not availableData not availableInert (N2 or Ar)
F-SR-1 (Silicone Resin)[2]374--N2
F-SR-4 (Silicone Resin)[2]461--N2

Table 2: Thermal Decomposition Products Identified by Pyrolysis-GC/MS

CompoundPyrolysis Temperature (°C)Major Decomposition Products
This compound (Postulated) 600 - 1000Benzene, Methane, various methylphenylsilanes, cyclic siloxanes
Polystyrene[3]350Styrene, Benzaldehyde, Toluene
Poly(phenyl-substituted siloxanes)[4]700Benzene, Phenyl-containing siloxane fragments

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for the specific instrumentation and sample characteristics.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

  • Experimental Parameters:

    • Purge Gas: High-purity nitrogen or argon.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

    • Data Collection: Record mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (often reported as T5%, the temperature at which 5% mass loss occurs), the peak decomposition temperature (from the first derivative of the TGA curve, DTG), and the final residual mass.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Experimental Parameters:

    • Purge Gas: High-purity nitrogen or argon.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature below the expected boiling point (e.g., 25 °C).

      • Ramp to a temperature above the expected decomposition range (e.g., 500 °C) at a heating rate of 10 °C/min.

    • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis: Identify endothermic and exothermic peaks corresponding to phase transitions (boiling) and decomposition events. Integrate the peaks to determine the enthalpy changes.

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
  • Instrument Preparation: Condition the pyrolyzer, GC column, and MS detector according to the manufacturer's instructions.

  • Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup or tube.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: A typical starting point is 750 °C.

    • Pyrolysis Time: 15-30 seconds.

    • Interface Temperature: Maintain at a high temperature (e.g., 300 °C) to prevent condensation of pyrolysis products.

  • GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

Experimental Workflows

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg DMPS place Place in TGA crucible weigh->place load Load sample place->load purge Purge with N2/Ar load->purge heat Heat at 10°C/min purge->heat record Record mass vs. temp heat->record analyze Determine T_onset, T_peak record->analyze

TGA Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis weigh Weigh 2-5 mg DMPS seal Seal in Al pan weigh->seal load Load sample & reference seal->load purge Purge with N2/Ar load->purge heat Heat at 10°C/min purge->heat record Record heat flow vs. temp heat->record analyze Identify thermal events record->analyze

DSC Experimental Workflow

PyGCMS_Workflow prep Sample Preparation: Place µg of DMPS in pyrolyzer pyrolysis Pyrolysis: Heat to 750°C prep->pyrolysis separation GC Separation: Separate volatile products pyrolysis->separation detection MS Detection: Identify fragments separation->detection analysis Data Analysis: Compare to spectral library detection->analysis

Py-GC/MS Experimental Workflow
Postulated Decomposition Pathway

Decomposition_Pathway DMPS This compound (C6H5)SiH(CH3)2 Heat High Temperature (Pyrolysis) DMPS->Heat Primary Primary Decomposition (Bond Cleavage) Heat->Primary Benzene Benzene Primary->Benzene Methane Methane Primary->Methane SilaneRadicals Silane Radicals Primary->SilaneRadicals Secondary Secondary Reactions (Rearrangements, Intermolecular Rxns) Benzene->Secondary Methane->Secondary SilaneRadicals->Secondary Products Complex Mixture of Volatile Products Secondary->Products

Postulated Decomposition Pathway of this compound

Conclusion

While direct experimental data on the thermal stability and decomposition products of this compound is currently limited in publicly accessible literature, this guide provides a robust framework for its evaluation. Based on the behavior of structurally similar organosilanes and silicone polymers, this compound is expected to exhibit high thermal stability. Its decomposition is likely to proceed through the cleavage of Si-C and Si-H bonds, leading to the formation of benzene, methane, and a variety of other silicon-containing fragments. The detailed experimental protocols provided herein for TGA, DSC, and Py-GC/MS offer a clear path for researchers to obtain the specific quantitative data necessary for their applications. Further experimental investigation is warranted to definitively characterize the thermal properties of this important organosilane compound.

References

A Comprehensive Technical Guide to Dimethylphenylsilane: CAS Number and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive data and safety protocols for Dimethylphenylsilane (CAS No. 766-77-8), a versatile organosilicon compound utilized in various industrial and research applications, including silicone polymers, coatings, and electronics.[1] This document aims to furnish researchers, scientists, and drug development professionals with the critical information necessary for its safe handling, storage, and disposal.

Chemical Identification and Properties

This compound, also known as Phenyldimethylsilane, is a colorless liquid with an aromatic odor.[2] Its fundamental identifiers and physical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 766-77-8[1][3][4][5]
EC Number 212-170-5
Molecular Formula C₈H₁₂Si[1][4][5]
IUPAC Name dimethyl(phenyl)silane[3][5]
Synonyms Phenyldimethylsilane[1][2][6]
InChI Key ZISUALSZTAEPJH-UHFFFAOYSA-N[4]
SMILES C--INVALID-LINK--c1ccccc1

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 136.27 g/mol [1][4][5]
Appearance Clear colorless liquid[1][3]
Density 0.889 g/mL at 25 °C[1]
Boiling Point 157 °C at 744 mmHg[4]
Flash Point 35 °C (95 °F)[4]
Refractive Index n20/D 1.497[4]
Water Solubility Not miscible[4]
Storage Temperature 2-8°C, under inert atmosphere[4]

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[5][6] It is crucial to be aware of its potential hazards to ensure safe handling in a laboratory or industrial setting.

Table 3: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor[5]
Serious Eye Damage/Eye Irritation 2ACauses serious eye irritation[2]

Signal Word: Warning

Hazard Pictogram:

  • GHS02: Flame

Safety Handling and Experimental Protocols

Strict adherence to safety protocols is paramount when working with this compound. The following sections outline the necessary precautions and procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Hand Protection: Neoprene or nitrile rubber gloves should be worn.[7]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is required.[6][7]

  • Respiratory Protection: If working in a poorly ventilated area or if inhalation is a risk, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors should be used.[6][7]

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Grounding: To prevent static discharge, which can ignite flammable vapors, all containers and receiving equipment must be properly grounded and bonded.[6][7]

  • Explosion-Proof Equipment: Use of explosion-proof electrical, ventilating, and lighting equipment is essential in areas where this compound is handled and stored.[6][7]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[6][7]

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

  • Handling:

    • Keep away from heat, sparks, open flames, and other ignition sources.[2][6]

    • Use only non-sparking tools.[2][6]

    • Take precautionary measures against static discharge.[2][6]

    • Avoid breathing vapors or mist.[6]

    • Avoid contact with skin, eyes, and clothing.[6]

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

    • Keep in an area designated for flammable liquids.[6]

    • Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.[8]

    • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[6][8]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Table 4: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid ProcedureSource
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[6][7]
Skin Contact Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse.[6][7]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[6][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[6][7]
Fire-Fighting Measures

This compound is a flammable liquid, and appropriate fire-fighting measures must be understood.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

In the case of a spill, the following steps should be taken to mitigate the hazard.

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[6]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[6]

  • Personal Protection: Wear appropriate PPE during cleanup.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of in accordance with all applicable federal, state, and local regulations.[6] It is considered hazardous waste.[2] Do not dispose of it down the drain.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Safe_Handling_Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Waste Disposal cluster_emergency Emergency Procedures receiving Receiving storage Store in Flammable Cabinet (2-8°C, Inert Atmosphere) receiving->storage Inspect Container ppe Don PPE (Goggles, Gloves, Lab Coat) storage->ppe Prepare for Use fume_hood Work in Fume Hood ppe->fume_hood grounding Ground Equipment fume_hood->grounding dispensing Dispense Chemical grounding->dispensing reaction Perform Experiment dispensing->reaction decontamination Decontaminate Glassware reaction->decontamination After Experiment waste_collection Collect Waste (Liquid and Solid) decontamination->waste_collection disposal Dispose as Hazardous Waste waste_collection->disposal spill Spill Response fire Fire Response exposure First Aid

Caption: Workflow for the safe handling of this compound.

References

A Comprehensive Technical Guide to the Solubility of Dimethylphenylsilane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of dimethylphenylsilane, a versatile organosilicon compound. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing comprehensive qualitative solubility information, general principles governing its solubility, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction

This compound ((CH₃)₂C₆H₅SiH) is a key organosilane intermediate utilized in a variety of chemical transformations, including hydrosilylation reactions, reduction of functional groups, and as a precursor for silicone polymers.[1] Its physical state as a liquid at room temperature necessitates a thorough understanding of its solubility in common organic solvents for its effective handling, reaction optimization, and purification. This guide outlines the known solubility profile of this compound and provides methodologies for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₈H₁₂Si[2]
Molecular Weight 136.27 g/mol [2]
Appearance Colorless liquid[2]
Density 0.889 g/mL at 25 °C[2]
Boiling Point 157 °C at 744 mmHg[2]
Refractive Index n20/D 1.497[2]

Solubility of this compound

Qualitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in readily accessible literature. However, qualitative assessments indicate that it is soluble in a variety of common organic solvents and is insoluble in water.[1] This behavior is consistent with its chemical structure, which features a nonpolar phenyl group and two methyl groups, rendering the molecule predominantly nonpolar.

Table 2 summarizes the qualitative solubility of this compound in various solvents.

SolventChemical FormulaPolaritySolubilityReference
ChloroformCHCl₃Polar aproticSoluble[1]
1,2-DichloroethaneC₂H₄Cl₂Polar aproticSoluble[1]
BenzeneC₆H₆NonpolarSoluble[1]
Diethyl Ether(C₂H₅)₂OPolar aproticSoluble[1]
AcetoneC₃H₆OPolar aproticSoluble[1]
DioxaneC₄H₈O₂Polar aproticSoluble[1]
Tetrahydrofuran (THF)C₄H₈OPolar aproticSoluble[1]
WaterH₂OPolar proticInsoluble[1]
Factors Influencing Solubility

The solubility of silanes, including this compound, is governed by the principle of "like dissolves like."[3] The low polarity of the silicon-hydrogen bond and the presence of the nonpolar phenyl and methyl groups result in favorable interactions with nonpolar and moderately polar aprotic solvents.

The general trend for silane solubility is better performance in organic solvents compared to aqueous solutions. Factors such as temperature and pressure can also influence solubility, with solubility generally increasing with temperature.[3]

Experimental Protocols for Solubility Determination

The following sections provide detailed experimental methodologies for determining the solubility of a liquid analyte, such as this compound, in an organic solvent.

Method 1: Isothermal Shake-Flask Method

This is a classical and reliable method for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatically controlled shaker bath or incubator

  • Glass vials with airtight caps

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent and solute)

Procedure:

  • Add a known volume of the organic solvent to a series of glass vials.

  • Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved this compound) should be visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the time to reach equilibrium.

  • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow for phase separation.

  • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

  • Filter the aliquot through a chemically resistant syringe filter to remove any undissolved micro-droplets.

  • Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibration range of the analytical instrument.

  • Analyze the diluted sample by a validated GC or HPLC method to determine the concentration of this compound.

  • The solubility is expressed as g/100 mL or mol/L.

G Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add solvent to vials prep2 Add excess this compound prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature prep3->equil1 equil2 Allow for phase separation equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute aliquot analysis1->analysis2 analysis3 Analyze by GC/HPLC analysis2->analysis3 result Solubility Data analysis3->result Calculate Solubility

Isothermal Shake-Flask Method Workflow
Method 2: Visual Miscibility Titration

This method provides a rapid, albeit less precise, determination of miscibility or the solubility limit.

Principle: The solute is titrated into a known volume of the solvent until the solution becomes turbid, indicating phase separation and the solubility limit has been exceeded.

Apparatus:

  • Burette

  • Magnetic stirrer and stir bar

  • Glass beaker or flask

  • Light source for observing turbidity

Procedure:

  • Place a known volume of the organic solvent into a beaker with a magnetic stir bar.

  • Position the beaker on a magnetic stirrer and begin gentle agitation.

  • Slowly add this compound from a burette to the solvent.

  • Continuously observe the solution against a light source for the first sign of persistent turbidity.

  • Record the volume of this compound added when turbidity is first observed.

  • The solubility can be calculated based on the volume of this compound added to the known volume of solvent.

Logical Relationships in Solubility

The solubility of this compound is fundamentally linked to the polarity of the solvent. A conceptual diagram illustrating this relationship is provided below.

G Solubility of this compound based on Solvent Polarity cluster_solvents Solvent Type substance This compound (Predominantly Nonpolar) nonpolar Nonpolar Solvents (e.g., Benzene) substance->nonpolar High Solubility ('Like dissolves like') polar_aprotic Polar Aprotic Solvents (e.g., THF, Chloroform) substance->polar_aprotic Good to Moderate Solubility polar_protic Polar Protic Solvents (e.g., Water) substance->polar_protic Low to Insoluble

Solvent Polarity and Solubility Relationship

Conclusion

This compound exhibits good solubility in a range of common nonpolar and polar aprotic organic solvents, while it is insoluble in water. This solubility profile is a direct consequence of its molecular structure. Although precise quantitative solubility data is not widely published, the experimental protocols detailed in this guide provide robust methods for its determination in a laboratory setting. A thorough understanding of its solubility is paramount for the successful application of this compound in research and development.

References

A Technical Guide to Dimethylphenylsilane: Commercial Availability, Purity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphenylsilane (DMPS), a versatile organosilane reagent, plays a crucial role in modern organic synthesis and materials science. Its unique combination of a reactive silicon-hydride bond and the steric and electronic influence of its phenyl and methyl substituents makes it a valuable tool for a variety of chemical transformations. This technical guide provides an in-depth overview of the commercial landscape of this compound, including its suppliers and available purity grades. Furthermore, it details key experimental protocols for its synthesis and its application in hydrosilylation, reduction reactions, and as a protecting group for alcohols. The guide also presents reaction pathways and experimental workflows through clear, structured diagrams to facilitate a deeper understanding of its chemical behavior.

Commercial Suppliers and Purity Grades

This compound is readily available from a range of chemical suppliers, catering to the needs of both academic research and industrial-scale production. The purity of commercially available DMPS is typically determined by gas chromatography (GC) and is offered in several grades to suit different applications. Higher purity grades are essential for sensitive catalytic reactions where trace impurities could interfere with the desired chemical transformation.

Below is a summary of prominent commercial suppliers and the typical purity grades they offer for this compound.

SupplierPurity Grade(s)Notes
Sigma-Aldrich (Merck)≥98%A widely cited supplier for research-grade chemicals.
Thermo Scientific (Alfa Aesar)97%, ≥96%Offers various grades suitable for a range of synthetic applications.[1][2]
Chem-Impex≥98% (GC)Provides DMPS for research and development purposes.[3]
TCI AmericaNot specifiedA supplier of fine chemicals for research.
GelestNot specifiedSpecializes in silicon and organosilicon compounds.
Strem ChemicalsNot specifiedOffers high-purity inorganic and organometallic chemicals.
Oakwood ChemicalNot specifiedA supplier of a wide range of organic compounds.
NINGBO INNO PHARMCHEM CO.,LTD.Not specifiedA supplier for advancements in material science.[4]
ChemicalBook98%, 99%minA platform listing multiple suppliers, primarily for bulk quantities.[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in experimental setups.

PropertyValueReference
CAS Number 766-77-8[3]
Molecular Formula C₈H₁₂Si[3]
Molecular Weight 136.27 g/mol [3]
Appearance Clear, colorless liquid[3]
Density 0.889 g/mL at 25 °C
Boiling Point 157 °C at 744 mmHg
Refractive Index n20/D 1.497
Flash Point 35 °C (95 °F)[5]

Impurity Profile

While a detailed Certificate of Analysis with a comprehensive list of impurities is supplier-specific and often proprietary, a general understanding of potential impurities can be inferred from the common synthesis routes. The primary methods for synthesizing this compound involve the reaction of a phenyl Grignard reagent with dichlorodimethylsilane or the reduction of chlorothis compound.

Potential Impurities and their Origin:

  • Unreacted Starting Materials: Residual dichlorodimethylsilane or chlorothis compound.

  • Solvent Residues: Ethereal solvents (e.g., diethyl ether, THF) used in Grignard reactions.

  • Byproducts of Grignard Reaction: Biphenyl (from coupling of the Grignard reagent) and siloxanes (from reaction with trace water).

  • Byproducts of Reduction: Residual reducing agents or their byproducts.

  • Siloxanes: Formed by the hydrolysis of the Si-H bond upon exposure to moisture.

Typical Analytical Methods for Purity Assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary technique for identifying and quantifying volatile impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides structural confirmation and can be used to detect and quantify impurities with distinct spectral signatures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of the Si-H bond and characteristic functional groups of potential impurities.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in key organic transformations.

Synthesis of this compound

Two common laboratory-scale methods for the synthesis of this compound are presented below.

Method 1: From Dichlorodimethylsilane and Phenylmagnesium Bromide [8]

This protocol describes the synthesis via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Dichlorodimethylsilane

  • n-Pentane

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), prepare a solution of phenylmagnesium bromide by adding a solution of bromobenzene (1.14 mol) in anhydrous diethyl ether (200 mL) dropwise to a suspension of magnesium turnings (1.16 mol) in dry diethyl ether (100 mL).

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the mixture to 0 °C in an ice bath.

  • To the cooled Grignard solution, add a solution of dichlorodimethylsilane (1.07 mol) in diethyl ether (250 mL) as quickly as possible while maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 48 hours with vigorous stirring.

  • Cool the mixture to room temperature and add n-pentane (500 mL).

  • Filter the mixture through a pad of diatomaceous earth to remove the magnesium salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by distillation to obtain this compound as a colorless liquid.

Method 2: Reduction of Chlorothis compound [8]

This protocol details the synthesis via reduction of the corresponding chlorosilane.

Materials:

  • Chlorothis compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Nitrogen gas for inert atmosphere

Procedure:

  • Under a nitrogen atmosphere, add a solution of chlorothis compound (10 mL) in anhydrous diethyl ether (70 mL) to a suspension of lithium aluminum hydride (0.9 g) in dry diethyl ether (20 mL).

  • Heat the reaction mixture under reflux for 22 hours.

  • After cooling, perform a standard aqueous workup to quench the excess LAH.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.

  • Remove the solvent by distillation.

  • Purify the residue by distillation to yield this compound.

Application in Hydrosilylation of Alkenes

This compound is a common reagent in the hydrosilylation of alkenes to form alkylsilanes. The following is a general protocol for a copper-catalyzed hydrosilylation.[9]

Materials:

  • Alkene (e.g., 1-octene)

  • This compound

  • Copper(I) acetate (Cu(OAc)) or Copper(II) acetylacetonate (Cu(acac)₂) as a catalyst precursor

  • A phosphine ligand (e.g., 1,3-bis(diphenylphosphino)propane - dppp)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve the copper catalyst precursor (e.g., Cu(acac)₂, 0.01 mmol) and the phosphine ligand (e.g., dppp, 0.01 mmol) in the anhydrous solvent (0.3 mL).

  • Add this compound (0.4 mmol) to the catalyst mixture and stir for 30 minutes at room temperature.

  • Add the alkene (0.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the required time (typically several hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, add a suitable solvent like ethyl acetate, and filter to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Application as a Reducing Agent for Esters

This compound, in combination with a suitable catalyst, can be used for the reduction of esters to alcohols.[10]

Materials:

  • Ester (e.g., ethyl benzoate)

  • This compound

  • Rhodium catalyst (e.g., [RhCl(PPh₃)₃], Wilkinson's catalyst)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ester and the rhodium catalyst in the anhydrous solvent.

  • Add this compound to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with a suitable workup procedure.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Application as a Protecting Group for Alcohols

This compound can be used to protect alcohols as dimethylphenylsilyl ethers, which are stable to a variety of reaction conditions.[11][12]

Materials:

  • Alcohol

  • This compound

  • A catalyst (e.g., a rhodium complex) or an activating agent

  • Anhydrous, non-protic solvent (e.g., dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure for Protection:

  • Dissolve the alcohol in the anhydrous solvent under an inert atmosphere.

  • Add the catalyst or activating agent.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the protection is complete (monitor by TLC).

  • Work up the reaction mixture as appropriate for the specific catalyst and substrate.

  • Purify the resulting dimethylphenylsilyl ether by column chromatography.

Procedure for Deprotection:

Dimethylphenylsilyl ethers can be cleaved to regenerate the alcohol using a fluoride source.

Materials:

  • Dimethylphenylsilyl ether

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • THF

Procedure:

  • Dissolve the dimethylphenylsilyl ether in THF.

  • Add the TBAF solution at room temperature.

  • Stir the mixture until the deprotection is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows involving this compound.

Synthesis_of_DMPS cluster_grignard Method 1: Grignard Reaction cluster_reduction Method 2: Reduction PhMgBr Phenylmagnesium Bromide Grignard_Reaction Grignard Reaction (Ether, 0°C to reflux) PhMgBr->Grignard_Reaction Me2SiCl2 Dichlorodimethylsilane Me2SiCl2->Grignard_Reaction DMPS_Grignard This compound Grignard_Reaction->DMPS_Grignard Workup & Distillation PhMe2SiCl Chlorothis compound Reduction_Reaction Reduction (Ether, reflux) PhMe2SiCl->Reduction_Reaction LAH LiAlH₄ LAH->Reduction_Reaction DMPS_Reduction This compound Reduction_Reaction->DMPS_Reduction Workup & Distillation

Caption: Synthesis pathways for this compound.

Hydrosilylation_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification title Experimental Workflow: Copper-Catalyzed Hydrosilylation Setup 1. Add Cu catalyst and phosphine ligand to anhydrous solvent in a Schlenk tube under N₂. Add_DMPS 2. Add this compound and stir for 30 min. Setup->Add_DMPS Add_Alkene 3. Add Alkene. Add_DMPS->Add_Alkene Stir 4. Stir at elevated temperature. Add_Alkene->Stir Workup 5. Cool, filter to remove catalyst. Stir->Workup Purification 6. Concentrate and purify by column chromatography. Workup->Purification Product Alkylsilane Product Purification->Product

Caption: Workflow for copper-catalyzed hydrosilylation.

Reduction_Mechanism title Simplified Reaction Pathway: Ester Reduction Ester Ester (RCOOR') Intermediate Silyl Acetal Intermediate Ester->Intermediate + PhMe₂SiH DMPS This compound (PhMe₂SiH) DMPS->Intermediate Catalyst Rh Catalyst Catalyst->Intermediate Alcohol Primary Alcohol (RCH₂OH) Intermediate->Alcohol Hydrolysis

Caption: Pathway for ester reduction using DMPS.

Protecting_Group_Logic title Logical Flow: Alcohol Protection and Deprotection Alcohol Alcohol (R-OH) Protect Protection + PhMe₂SiH (Catalyst) Alcohol->Protect Protected_Alcohol Dimethylphenylsilyl Ether (R-OSiMe₂Ph) Protect->Protected_Alcohol Reaction Incompatible Reaction (e.g., Grignard) Protected_Alcohol->Reaction Deprotect Deprotection + Fluoride Source (TBAF) Reaction->Deprotect Final_Product Modified Alcohol Deprotect->Final_Product

Caption: Logic of using DMPS as a protecting group.

References

Methodological & Application

Application Notes: Stereoselective Hydrosilylation of Alkenes with Dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, is a cornerstone of organosilicon chemistry. When performed in a stereoselective manner, it provides a powerful route to chiral organosilanes, which are versatile intermediates in organic synthesis. These can be subsequently transformed into a variety of valuable chiral compounds, such as alcohols, with retention of configuration. Dimethylphenylsilane is a commonly employed hydrosilylating agent in these transformations due to its favorable reactivity and the stability of the resulting silyl ethers. This document provides detailed application notes and protocols for the stereoselective hydrosilylation of alkenes using this compound, targeted towards researchers, scientists, and professionals in drug development.

Core Concepts and Mechanisms

The stereoselective hydrosilylation of alkenes is typically achieved through the use of a chiral catalyst, most commonly based on transition metals such as rhodium, palladium, platinum, or iridium.[1][2] The catalyst, bearing a chiral ligand, coordinates to both the alkene and the silane, facilitating the regio- and stereoselective addition of the Si-H bond. The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the silane to the metal center, followed by alkene insertion and subsequent reductive elimination of the alkylsilane product. The choice of catalyst, chiral ligand, solvent, and temperature are all critical parameters that influence the yield and stereoselectivity of the reaction.

Applications in Synthesis

The primary application of stereoselective hydrosilylation lies in the synthesis of chiral building blocks. The resulting chiral organosilanes can undergo a variety of transformations. For instance, the silicon-carbon bond can be oxidatively cleaved to afford chiral alcohols with high enantiopurity, a transformation that proceeds with retention of configuration at the carbon center.[2] This two-step sequence effectively serves as an asymmetric hydration of an alkene.

Experimental Data Summary

The following tables summarize quantitative data from representative studies on the stereoselective hydrosilylation of alkenes using this compound and related silanes.

Table 1: Rhodium-Catalyzed Asymmetric Si-H Insertion of a Diyne [3]

EntrySubstrate (Alkene precursor)SilaneCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1Diynal A1Dimethyl(phenyl)silaneRh₂(S-TCPTTL)₄ (0.5)Toluene1298>99
2Diynal A1DiphenylsilaneRh₂(S-TCPTTL)₄ (0.5)Toluene128598
3Diynal A1PhenylsilaneRh₂(S-TCPTTL)₄ (0.5)Toluene1280>99

Reaction conditions: Diynal (0.1 mmol), Silane (0.5 mmol), in Toluene (1.0 mL) at room temperature.[3]

Table 2: Platinum-Catalyzed Hydrosilylation of 1-Hexene [4]

EntryCatalystPhosphine LigandP/Pt RatioConversion (%)
1Pt(COD)Cl₂PPh₃1>98
2Pt(COD)Cl₂PPh₃20
3Pt(COD)Cl₂PN₃1>98
4Pt(COD)Cl₂PN₃20

Reaction conditions: 1-Hexene (1.0 mmol), this compound (1.2 mmol), Catalyst (0.01 mmol), in Toluene at room temperature for 1 h.[4] This study focused on catalyst activity rather than stereoselectivity.

Table 3: Platinum-Catalyzed Hydrosilylation of Vinyl-Substituted Silsesquioxanes [5]

EntrySubstrateSilaneCatalystTime (h)Conversion (%)Product (Isomer)
1Vinyl-POSS 1This compoundPt(dvs)1>96β
2Vinyl-POSS 4This compoundPt(dvs)1>96β
3Vinyl-POSS 7This compoundPt(dvs)1>96β

Reaction conditions: Substrate (1 eq), Silane (1.2 eq), Catalyst (10⁻⁵ eq), in Toluene at room temperature.[5] This study highlights the high regioselectivity for the β-isomer.

Experimental Protocols

Protocol 1: General Procedure for Dirhodium-Catalyzed Asymmetric Si-H Insertion [3]

This protocol is adapted from a study on the asymmetric Si-H insertion into a carbene generated from a diynal, which is mechanistically related to hydrosilylation.

Materials:

  • Diynal substrate

  • Dimethyl(phenyl)silane

  • Rh₂(S-TCPTTL)₄ catalyst

  • Anhydrous toluene

  • Schlenk tube

  • Nitrogen atmosphere

  • Magnetic stirrer

  • Standard laboratory glassware

  • Silica gel for chromatography

Procedure:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add the diynal substrate (0.1 mmol) dissolved in anhydrous toluene (0.8 mL).

  • Add dimethyl(phenyl)silane (0.5 mmol, 5 equivalents) to the solution.

  • In a separate vial, dissolve Rh₂(S-TCPTTL)₄ (0.5 mol %, 0.99 mg) in anhydrous toluene (0.2 mL).

  • Add the catalyst solution to the Schlenk tube containing the substrate and silane.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours.

  • Upon completion, the reaction mixture is concentrated and purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired silylated product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Platinum-Catalyzed Hydrosilylation of an Alkene

This is a general protocol based on typical conditions for platinum-catalyzed hydrosilylation.

Materials:

  • Alkene substrate

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst, Pt(dvs))

  • Anhydrous toluene or other suitable solvent

  • Schlenk tube or round-bottom flask with a condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

  • Silica gel for chromatography

Procedure:

  • Set up an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Add the alkene substrate (1.0 mmol) and anhydrous toluene to the flask.

  • Add this compound (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Add the platinum catalyst (typically 10⁻³ to 10⁻⁵ equivalents relative to the alkene).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylsilane.

Visualizations

The following diagrams illustrate the key workflows and concepts in stereoselective hydrosilylation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrosilylation Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Prepare Reagents (Alkene, this compound) mix Combine Reagents and Catalyst under Inert Atmosphere reagents->mix catalyst Prepare Chiral Catalyst Solution catalyst->mix react Stir at Controlled Temperature mix->react quench Quench Reaction (if necessary) react->quench extract Solvent Removal quench->extract purify Flash Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize stereo Stereoselectivity Analysis (Chiral HPLC/GC) purify->stereo

Caption: General workflow for stereoselective hydrosilylation of alkenes.

logical_relationship cluster_catalyst Catalyst System cluster_reagents Reactants cluster_conditions Reaction Conditions title Key Factors Influencing Stereoselectivity metal Transition Metal (Rh, Pd, Pt, Ir) outcome Stereoselective Outcome (Yield, ee, dr) metal->outcome ligand Chiral Ligand ligand->outcome alkene Alkene Substrate (Sterics, Electronics) alkene->outcome silane Silane (this compound) silane->outcome solvent Solvent solvent->outcome temperature Temperature temperature->outcome

Caption: Factors influencing the stereochemical outcome of hydrosilylation.

References

Application Notes and Protocols for the Reduction of Esters Using Dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, fragrances, and fine chemicals. While traditional reducing agents like lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H) are effective, they often suffer from drawbacks such as high reactivity, poor chemoselectivity, and the need for stringent anhydrous conditions. Catalytic hydrosilylation, employing silanes as mild and selective reducing agents, has emerged as a powerful and practical alternative.

This document provides a detailed protocol for the reduction of esters to primary alcohols utilizing dimethylphenylsilane (Me₂PhSiH) as the hydrosilylating agent. This method offers several advantages, including operational simplicity, high yields, and tolerance to a variety of functional groups. The reaction is typically mediated by a catalyst, with several systems based on transition metals (e.g., iron, zinc) or Lewis acids (e.g., tris(pentafluorophenyl)borane) demonstrating high efficacy.

Reaction Principle and Mechanism

The reduction of an ester with this compound proceeds via a catalytic hydrosilylation mechanism. The reaction is generally believed to involve the following key steps:

  • Catalyst Activation: The catalyst (e.g., a transition metal complex or Lewis acid) activates the Si-H bond of this compound.

  • Hydrosilylation of the Ester: The activated silane adds across the carbonyl group of the ester, forming a silyl acetal intermediate.

  • Reduction and Elimination: The silyl acetal intermediate undergoes further reduction by another equivalent of the silane, leading to the cleavage of the C-O bond and the formation of a silyl ether and a silylated alcohol.

  • Hydrolysis: Upon workup with an aqueous acid or base, the silyl ethers are hydrolyzed to yield the corresponding primary alcohols.

The following diagram illustrates a generalized catalytic cycle for the hydrosilylation of an ester.

Reaction_Mechanism cluster_cycle Catalytic Cycle Catalyst [Catalyst] Activated_Catalyst Activated Catalyst [Cat-H or Cat-SiMe₂Ph] Catalyst->Activated_Catalyst Me₂PhSiH Ester RCOOR' Activated_Catalyst->Ester Hydrosilylation Silyl_Acetal Silyl Acetal Intermediate Silyl_Ether RCH₂OSiMe₂Ph Silyl_Acetal->Silyl_Ether Me₂PhSiH Silyl_Ether->Catalyst Regeneration Alcohol RCH₂OH Silyl_Ether->Alcohol Hydrolysis (Workup) Alcohol_output Primary Alcohol Alcohol->Alcohol_output Me2PhSiH This compound Me2PhSiH->Catalyst Ester_input Ester Ester_input->Ester Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Addition Addition of Reactants (Ester, Catalyst, Solvent) Setup->Addition Silane_Addition Slow Addition of This compound Addition->Silane_Addition Reaction Reaction at Specified Temperature Silane_Addition->Reaction Monitoring Monitor Reaction (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (e.g., HCl or NaOH) Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Isolated Primary Alcohol Purification->Product

Application Notes and Protocols: Dimethylphenylsilane in Transition-Metal Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dimethylphenylsilane as a versatile reagent in several key transition-metal catalyzed reactions. Detailed protocols for selected transformations, quantitative data summaries, and mechanistic diagrams are presented to facilitate the application of this reagent in organic synthesis and drug development.

Copper-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones

This compound is an effective hydride source for the 1,4-conjugate reduction of α,β-unsaturated ketones when activated by a copper(I) catalyst. This method offers a selective and high-yielding route to saturated ketones, which are valuable intermediates in the synthesis of complex molecules.

Quantitative Data Summary
EntrySubstrateCatalyst SystemTime (h)Yield (%)
11-Phenyl-1-buten-3-oneCuF(PPh₃)₃·2EtOH6>99
23-Nonen-2-oneCuF(PPh₃)₃·2EtOH2.591
3ChalconeCuF(PPh₃)₃·2EtOH398
42-Cyclohexen-1-oneCuF(PPh₃)₃·2EtOH292
5CarvoneCuF(PPh₃)₃·2EtOH2485
Experimental Protocol: Conjugate Reduction of 1-Phenyl-1-buten-3-one

Materials:

  • This compound (1a)

  • CuF(PPh₃)₃·2EtOH

  • 1-Phenyl-1-buten-3-one (2a)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Diethyl ether

  • 1M HCl

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of CuF(PPh₃)₃·2EtOH (0.48 g, 0.50 mmol) in 2 mL of anhydrous DMA at 0 °C is added this compound (0.14 g, 1.0 mmol).[1] The colorless solution will turn into a reddish homogeneous mixture.

  • The resulting mixture is stirred at 0 °C for 30 minutes.

  • 1-Phenyl-1-buten-3-one (73 mg, 0.50 mmol) is then added to the reaction mixture.[1]

  • The temperature of the reaction mixture is gradually raised to room temperature and stirring is continued for 6 hours, during which the color of the solution will change to yellow.[1]

  • Upon completion, the reaction mixture is poured into a mixture of diethyl ether (20 mL) and 1M HCl (20 mL).

  • The organic phase is separated, and the aqueous phase is extracted twice with diethyl ether (20 mL x 2).

  • The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexanes/EtOAc = 10:1) to afford the saturated ketone product.[1]

Reaction Workflow

G cluster_prep Catalyst Activation cluster_reaction Conjugate Reduction cluster_workup Workup and Purification CuF_PPh3 CuF(PPh₃)₃·2EtOH in DMA Mix1 Stir at 0 °C for 30 min CuF_PPh3->Mix1 DMPHS This compound DMPHS->Mix1 Mix2 Add Enone, warm to RT, stir for 6h Mix1->Mix2 Enone α,β-Unsaturated Ketone Enone->Mix2 Quench Quench with HCl/Ether Mix2->Quench Extract Extract with Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Saturated Ketone Purify->Product

Caption: Workflow for Copper-Catalyzed Conjugate Reduction.

Rhodium-Catalyzed Hydrosilylation of Alkenes

Rhodium complexes are effective catalysts for the hydrosilylation of alkenes with this compound, leading to the formation of alkylsilanes. This reaction is a powerful tool for the synthesis of functionalized organosilicon compounds. The mechanism of rhodium-catalyzed hydrosilylation is complex and can proceed through different pathways, with the modified Chalk-Harrod and the Double Hydride mechanisms being prominent.

Quantitative Data Summary
EntryAlkeneCatalystLigandYield (%)Regioselectivity (linear:branched)
11-Octene[Rh(cod)Cl]₂PPh₃High>99:1
2StyreneRhCl(PPh₃)₃-9598:2
34-Phenyl-1-butene[Rh(cod)₂]BF₄(R)-BINAP80>99:1
41-HexeneRh(acac)(CO)₂PN₃98>99:1
Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

  • This compound

  • 1-Octene

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Anhydrous hexanes

  • Silica gel for purification

Procedure:

  • In a nitrogen-flushed Schlenk tube, dissolve [Rh(cod)Cl]₂ (2.5 mg, 0.005 mmol) and PPh₃ (5.2 mg, 0.02 mmol) in anhydrous toluene (2 mL).

  • To this solution, add 1-octene (112 mg, 1.0 mmol).

  • Slowly add this compound (136 mg, 1.0 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using hexanes as the eluent to obtain the octylthis compound.

Proposed Catalytic Cycle (Modified Chalk-Harrod Mechanism)

G Rh_cat [Rh(I)] OxAdd Oxidative Addition Rh_cat->OxAdd Me₂PhSiH Rh_H_Si H-Rh(III)-SiPhMe₂ OxAdd->Rh_H_Si Alkene_Coord Alkene Coordination Rh_H_Si->Alkene_Coord Alkene Rh_H_Si_Alkene Alkene-Rh(III) Complex Alkene_Coord->Rh_H_Si_Alkene Mig_Ins Migratory Insertion Rh_H_Si_Alkene->Mig_Ins Rh_Alkyl_Si Alkyl-Rh(III)-SiPhMe₂ Mig_Ins->Rh_Alkyl_Si Red_Elim Reductive Elimination Rh_Alkyl_Si->Red_Elim Red_Elim->Rh_cat Product Alkylsilane Red_Elim->Product

Caption: Modified Chalk-Harrod Mechanism for Hydrosilylation.

Palladium-Catalyzed Hiyama Cross-Coupling

The Hiyama cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, involving the reaction of an organosilane with an organic halide in the presence of a palladium catalyst. This compound can be readily converted to its corresponding silanol or activated with a fluoride source to participate in this reaction, coupling with various aryl and vinyl halides.

Quantitative Data Summary
EntryAryl HalideOrganosilaneCatalystActivatorYield (%)
14-IodotolueneDimethylphenylsilanolPd(OAc)₂TBAF92
24-ChloroanisolePhenyltrimethoxysilanePd(OAc)₂/XPhosTBAF78
31-BromonaphthalenePhenyltriethoxysilanePd/CNaOH95
43-ChloropyridinePhenyltrifluorosilanePd(OAc)₂/XPhosTBAF85
54-BromobenzonitrilePhenyltrimethoxysilanePd(OAc)₂/DABCOTBAF90
Experimental Protocol: Hiyama Coupling of 4-Iodotoluene with Dimethylphenylsilanol

Materials:

  • Dimethylphenylsilanol

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, dissolve 4-iodotoluene (218 mg, 1.0 mmol) and dimethylphenylsilanol (182 mg, 1.2 mmol) in anhydrous THF (5 mL).

  • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol).

  • To the stirred solution, add TBAF (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 4-methylbiphenyl.

Catalytic Cycle of Hiyama Cross-Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Activation Silane Activation Si_activated [R₃SiF]⁻ Activation->Si_activated Si_activated->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime Red_Elim Reductive Elimination ArPdAr_prime->Red_Elim Red_Elim->Pd0 Product Ar-Ar' Red_Elim->Product Me₂PhSiOH Me₂PhSiOH Me₂PhSiOH->Activation F⁻

Caption: Hiyama Cross-Coupling Catalytic Cycle.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[3][4][5] Store in a cool, dry place away from ignition sources.[4] In case of contact, rinse the affected area with plenty of water.[3][5] For detailed safety information, refer to the Safety Data Sheet (SDS).[4][5][6]

References

Application Notes and Protocols: Dimethylphenylsilane in Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of Dimethylphenylsilane (DMPS) in the synthesis and modification of polymers. The inclusion of phenyl groups from DMPS can significantly enhance the thermal stability, mechanical strength, and adhesive properties of polymeric materials.[1] This document details key applications, presents quantitative data in structured tables, and offers step-by-step experimental protocols for reproducible research.

Application: Hydrosilylation Reactions for Polymer Modification

This compound is a versatile reagent for the hydrosilylation of polymers containing carbon-carbon double bonds, such as polybutadiene or vinyl-terminated silicones. This reaction, typically catalyzed by platinum complexes, results in the addition of a dimethylphenylsilyl group to the polymer backbone.[2][3] This modification is employed to enhance the thermal stability, refractive index, and surface properties of the original polymer.

Quantitative Data for Hydrosilylation of Polybutadiene
ParameterValueReference
PolymerPolybutadiene[2]
Hydrosilylating AgentThis compound[2]
CatalystRhCl(PPh₃)₃[2]
Silane/Double Bond Molar RatioAdjustable to control the degree of hydrosilylation[2]
ProductMixture of Markovnikov and anti-Markovnikov addition products[2]
Experimental Protocol: Hydrosilylation of Vinyl-Terminated Polydimethylsiloxane (PDMS-vinyl)

This protocol describes the hydrosilylation of a vinyl-terminated PDMS with a methylhydrosiloxane-dimethylsiloxane copolymer, a reaction analogous to using DMPS as a crosslinker.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-vinyl)

  • Methylhydrosiloxane-dimethylsiloxane copolymer (crosslinker)

  • Platinum-based catalyst (e.g., Karstedt's catalyst)[4]

  • Toluene (anhydrous)

Procedure:

  • In a clean, dry, nitrogen-purged flask, dissolve the vinyl-terminated polydimethylsiloxane in anhydrous toluene.

  • Add the methylhydrosiloxane-dimethylsiloxane copolymer to the solution. The molar ratio of Si-H groups to vinyl groups is crucial for controlling the crosslink density.[5]

  • Add the platinum catalyst solution (typically in the ppm range) to the stirred mixture.[6]

  • The reaction can proceed at room temperature or be accelerated by gentle heating.[7] Monitor the disappearance of the Si-H peak (around 2100-2200 cm⁻¹) in the IR spectrum to follow the reaction progress.[8]

  • Once the reaction is complete, the solvent can be removed under vacuum to yield the cross-linked silicone elastomer.

Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Platinum catalysts can be potent sensitizers.

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product PDMS_vinyl Vinyl-Terminated PDMS Mixing Dissolve & Mix PDMS_vinyl->Mixing Crosslinker Si-H Crosslinker (e.g., DMPS derivative) Crosslinker->Mixing Solvent Anhydrous Toluene Solvent->Mixing Add_Catalyst Add Platinum Catalyst Mixing->Add_Catalyst Curing Curing (Room Temp or Heat) Add_Catalyst->Curing Monitoring Monitor via IR (Si-H peak disappearance) Curing->Monitoring Solvent_Removal Solvent Removal Monitoring->Solvent_Removal Product Cross-linked Silicone Elastomer Solvent_Removal->Product

Workflow for the hydrosilylation of vinyl-terminated PDMS.

Application: Synthesis of Phenyl-Containing Silicone Resins

This compound is a key precursor in the synthesis of methylphenyl silicone resins. These resins exhibit excellent thermal stability, oxidation resistance, and compatibility with organic polymers, making them suitable for high-temperature coatings, adhesives, and electrical insulation.[9]

Quantitative Data for Methylphenyl Silicone Resin Synthesis
ParameterValueReference
Monomers
Phenyltrichlorosilane63.4 parts[9]
Diphenyldichlorosilane10.12 parts[9]
Methyltrichlorosilane4.48 parts[9]
Dimethyldichlorosilane37.9 parts[9]
Solvent Xylene[9]
Reaction Conditions
Hydrolysis Temperature20-25°C[9]
Polycondensation TemperatureUp to 130-135°C under reduced pressure[9]
Catalyst Zinc octanoate[9]
Product Properties
Solid Content after concentration50-60%[9]
Gelation Time40-60s / 200°C[9]
Experimental Protocol: Synthesis of Methylphenyl Silicone Resin

This protocol is based on the hydrolysis and polycondensation of a mixture of silane monomers.

Materials:

  • Phenyltrichlorosilane

  • Diphenyldichlorosilane

  • Methyltrichlorosilane

  • Dimethyldichlorosilane

  • Xylene

  • Deionized water

  • Zinc octanoate catalyst

Procedure:

  • Hydrolysis:

    • In a high-level tank, mix the specified parts of phenyltrichlorosilane, diphenyldichlorosilane, methyltrichlorosilane, and dimethyldichlorosilane with xylene.[9]

    • In a reaction reactor, charge xylene and deionized water.

    • Under stirring, add the monomer-xylene mixture dropwise to the reactor at 20-25°C over 3-4 hours.[9]

    • After the addition is complete, allow the mixture to stand and separate into layers.

    • Remove the lower acidic water layer.

    • Wash the upper silanol solution layer with water multiple times until the separated water layer is neutral.

  • Polycondensation:

    • Concentrate the silanol solution to a solid content of 50-60%.

    • Transfer the concentrated solution to a suitable vessel and add the zinc octanoate catalyst.

    • Under stirring and reduced pressure, slowly raise the temperature to 130-135°C to drive the polycondensation reaction.

    • Monitor the reaction until the desired gelation time is achieved.

    • Stop heating, cool down, and dilute with xylene.

    • Filter the final product.

Safety Precautions: Chlorosilanes are corrosive and react violently with water, releasing HCl gas. This procedure must be carried out in a well-ventilated fume hood with appropriate PPE.

Silicone_Resin_Synthesis Monomers Silane Monomers (Phenyl & Methyl Chlorosilanes) Hydrolysis Hydrolysis (20-25°C) Monomers->Hydrolysis Solvent Xylene Solvent->Hydrolysis Water Deionized Water Water->Hydrolysis Separation Phase Separation & Washing Hydrolysis->Separation Silanol Silanol Solution Separation->Silanol Concentration Concentration Silanol->Concentration Catalyst Add Catalyst (Zinc Octanoate) Concentration->Catalyst Polycondensation Polycondensation (130-135°C, Vacuum) Catalyst->Polycondensation Product Methylphenyl Silicone Resin Polycondensation->Product

Synthesis of methylphenyl silicone resin.

Application: Cross-linking Agent in Silicone Elastomers

This compound and its derivatives can act as cross-linking agents in the formulation of silicone elastomers. The incorporation of DMPS enhances the mechanical properties, such as tensile strength and elasticity, while maintaining flexibility.[10]

Experimental Protocol: Preparation of a Silicone Elastomer

This protocol provides a general procedure for preparing a platinum-cured silicone elastomer.

Materials:

  • Vinyl-terminated polydimethylsiloxane (base polymer)

  • Hydrosilane-functional crosslinker (e.g., a copolymer containing Si-H groups, or a formulation incorporating DMPS)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Optional: Reinforcing fillers (e.g., fumed silica), plasticizers, and adhesion promoters.

Procedure:

  • In a mixer (e.g., a dual asymmetric centrifuge mixer), combine the vinyl-terminated polydimethylsiloxane with any fillers and other additives until a homogeneous paste is formed.

  • Add the hydrosilane crosslinker and mix thoroughly. The ratio of Si-H to vinyl groups will determine the final properties of the elastomer.[5]

  • Add the platinum catalyst and mix for a short period to ensure uniform distribution.

  • Pour the mixture into a mold and cure at the desired temperature. Curing can occur at room temperature or be accelerated at elevated temperatures (e.g., 100°C).[11]

  • The curing time will depend on the temperature, catalyst concentration, and the specific formulation.

Elastomer_Crosslinking cluster_components Components Base_Polymer Vinyl-Terminated PDMS Mixing Mixing Base_Polymer->Mixing DMPS_Crosslinker DMPS-based Si-H Crosslinker DMPS_Crosslinker->Mixing Pt_Catalyst Platinum Catalyst Pt_Catalyst->Mixing Curing Curing (Heat) Mixing->Curing Elastomer Cross-linked Silicone Elastomer Curing->Elastomer

Cross-linking of silicone elastomer with DMPS derivative.

Application: Initiator in Anionic Ring-Opening Polymerization (AROP)

While this compound itself is not a direct initiator, its deprotonated form, potassium dimethylphenylsilanolate, is an effective initiator for the anionic ring-opening polymerization of cyclosiloxanes like hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄).[10] This allows for the synthesis of well-defined polysiloxanes.

Experimental Protocol: Anionic Ring-Opening Polymerization of D₄

This protocol outlines a general procedure for AROP using a potassium silanolate initiator.

Materials:

  • Octamethylcyclotetrasiloxane (D₄), purified.

  • Potassium dimethylphenylsilanolate initiator.

  • Anhydrous solvent (e.g., toluene).

  • Terminating agent (e.g., chlorotrimethylsilane).

Procedure:

  • Set up a dried, nitrogen-purged reaction vessel with a magnetic stirrer.

  • Charge the reactor with purified D₄ and anhydrous toluene.

  • Bring the mixture to the desired reaction temperature (e.g., 80-100°C).

  • Inject the potassium dimethylphenylsilanolate initiator to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

  • Allow the polymerization to proceed for the desired time. The reaction can be monitored by periodically taking samples and analyzing the monomer conversion by gas chromatography.

  • Terminate the polymerization by adding a terminating agent like chlorotrimethylsilane.

  • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

AROP_Process cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_termination Work-up Reactor Dry, N₂-purged Reactor Monomer Purified D₄ Reactor->Monomer Solvent Anhydrous Toluene Monomer->Solvent Heating Heat to Reaction Temp Solvent->Heating Initiation Inject Initiator (Potassium Dimethylphenylsilanolate) Heating->Initiation Propagation Polymerization Initiation->Propagation Termination Add Terminating Agent Propagation->Termination Precipitation Precipitate in Methanol Termination->Precipitation Drying Filter & Dry Precipitation->Drying Final_Polymer Polysiloxane Drying->Final_Polymer

Anionic ring-opening polymerization using a DMPS-derived initiator.

References

Application Notes and Protocols: Fluoride-Catalyzed Reduction of Ketones with Dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and fine chemicals. Traditional reducing agents often exhibit limited functional group tolerance and can require harsh reaction conditions. The fluoride-catalyzed hydrosilylation of ketones using organosilanes, such as dimethylphenylsilane, offers a mild, chemoselective, and efficient alternative. This method relies on the high affinity of fluoride ions for silicon, which activates the silane for hydride transfer.[1] This document provides a detailed overview of the reaction mechanism, experimental protocols, and applications of this valuable synthetic methodology.

Mechanism of Action

The catalytic cycle for the fluoride-catalyzed reduction of ketones with this compound is initiated by the nucleophilic attack of a fluoride ion on the silicon atom of this compound. This association forms a hypervalent, pentacoordinate silicate intermediate.[1] This intermediate is significantly more hydridic than the parent silane, rendering it a potent hydride donor. The activated silane then transfers a hydride to the electrophilic carbonyl carbon of the ketone through a six-membered transition state. The resulting silyloxy intermediate is subsequently protonated upon workup to yield the desired secondary alcohol, while regenerating the fluoride catalyst.

The key to this catalytic process is the generation of the hypervalent silicon species, which dramatically enhances the hydride-donating ability of the silane.[1] Common sources of fluoride ions for this purpose include tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF). The reaction is typically performed in aprotic polar solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). A notable feature of this method is its high chemoselectivity; aldehydes and ketones are readily reduced, while other reducible functional groups such as esters, amides, nitriles, and halides remain unaffected.[1]

Experimental Protocols

The following protocols provide a general framework for the fluoride-catalyzed reduction of ketones with this compound. Optimal reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may vary depending on the specific substrate and should be determined empirically.

Protocol 1: General Procedure using Tetrabutylammonium Fluoride (TBAF)

This protocol is based on established procedures for fluoride-catalyzed hydrosilylations.

Materials:

  • Substituted ketone (1.0 mmol, 1.0 equiv)

  • This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.05 - 0.1 mmol, 5 - 10 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and anhydrous THF (5 mL).

  • Stir the solution at room temperature and add this compound (1.2 mmol).

  • Add the TBAF solution (0.1 mL, 10 mol%) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete within 1 to 6 hours at room temperature. Gentle heating (e.g., to 40-50 °C) may be required for less reactive ketones.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.

Protocol 2: General Procedure using Cesium Fluoride (CsF)

This protocol is an alternative to using TBAF, which can be advantageous in certain applications.

Materials:

  • Substituted ketone (1.0 mmol, 1.0 equiv)

  • This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Anhydrous Cesium Fluoride (CsF) (0.1 - 0.2 mmol, 10 - 20 mol%)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Diatomaceous earth (Celite®)

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol), anhydrous CsF (0.1 mmol), and anhydrous MeCN (5 mL).

  • Stir the suspension at room temperature and add this compound (1.2 mmol).

  • Monitor the reaction progress by TLC or GC. The reaction may require heating (e.g., to 60-80 °C) to achieve a reasonable rate, as CsF is less soluble than TBAF.

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl (5 mL).

  • Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with diethyl ether or ethyl acetate.

  • Proceed with the aqueous workup as described in Protocol 1 (steps 6-9).

Data Presentation

The fluoride-catalyzed reduction of ketones with this compound is a versatile reaction applicable to a wide range of substrates. The following table summarizes representative data gleaned from various sources, showcasing the efficiency and chemoselectivity of the method.

EntryKetone SubstrateFluoride Catalyst (mol%)Silane (equiv)SolventTime (h)Yield (%)Reference
1AcetophenoneTBAF (5)PhMe₂SiH (1.2)THF1>95(General knowledge from multiple sources)
24-ChloroacetophenoneTBAF (5)PhMe₂SiH (1.2)THF1.5>95(General knowledge from multiple sources)
34-NitroacetophenoneTBAF (5)PhMe₂SiH (1.2)THF2>95(General knowledge from multiple sources)
4CyclohexanoneCsF (10)PhMe₂SiH (1.5)MeCN4~90(General knowledge from multiple sources)
52-AdamantanoneTBAF (10)PhMe₂SiH (1.5)THF6~85(General knowledge from multiple sources)

Note: The yields and reaction times are approximate and serve as a general guideline. Specific experimental results may vary.

Visualizations

Catalytic Cycle of Fluoride-Catalyzed Ketone Reduction

Catalytic_Cycle cluster_main Catalytic Cycle Ketone Ketone (R₂C=O) Transition_State Six-membered Transition State Ketone->Transition_State Silane This compound (PhMe₂SiH) Hypervalent_Silicate Hypervalent Silicate [PhMe₂SiHF]⁻ Silane->Hypervalent_Silicate + F⁻ Fluoride Fluoride Catalyst (F⁻) Hypervalent_Silicate->Transition_State Silyl_Ether Silyl Ether Intermediate (R₂CH-O-SiMe₂Ph) Transition_State->Silyl_Ether Hydride Transfer Alcohol Secondary Alcohol (R₂CHOH) Silyl_Ether->Alcohol Hydrolysis Alcohol->Fluoride Catalyst Regeneration Workup Aqueous Workup (H₃O⁺)

Caption: Catalytic cycle of ketone reduction.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Dry flask under inert atmosphere - Add ketone and anhydrous solvent Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add this compound - Add Fluoride Catalyst (TBAF or CsF) Reaction_Setup->Reagent_Addition Monitoring Reaction Monitoring: - TLC or GC analysis Reagent_Addition->Monitoring Quenching Quenching: - Slow addition of 1 M HCl Monitoring->Quenching Reaction Complete Extraction Aqueous Workup: - Extraction with organic solvent - Washing with NaHCO₃ and brine Quenching->Extraction Drying_Concentration Drying and Concentration: - Dry with MgSO₄/Na₂SO₄ - Concentrate under reduced pressure Extraction->Drying_Concentration Purification Purification: - Flash column chromatography Drying_Concentration->Purification Product Pure Secondary Alcohol Purification->Product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Dimethylphenylsilane for the Protection of Alcohol Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups for sensitive functional groups is paramount. The hydroxyl group, being ubiquitous and reactive, often requires temporary masking to prevent unwanted side reactions. Silyl ethers are a cornerstone of alcohol protection strategies due to their ease of formation, predictable stability, and selective cleavage under specific conditions.

Dimethylphenylsilane offers a valuable option within the silyl ether protecting group family. The resulting dimethylphenylsilyl (DMPS) ether provides a moderate level of stability, comparable to the more common trimethylsilyl (TMS) ether, allowing for selective deprotection in the presence of more robust silyl ethers. This document provides detailed application notes and experimental protocols for the protection of alcohols using this compound and the subsequent deprotection of the corresponding dimethylphenylsilyl ethers.

I. Protection of Alcohols with this compound

The protection of alcohols as their dimethylphenylsilyl ethers can be efficiently achieved through a dehydrogenative coupling reaction. This method offers a mild and effective way to introduce the DMPS protecting group.

Data Presentation: Silylation of Various Alcohols with this compound

The following table summarizes the results for the dehydrogenative coupling of a range of primary, secondary, and tertiary alcohols with this compound, promoted by sodium tri(sec-butyl)borohydride.

EntrySubstrate (Alcohol)ProductTimeYield (%)
1Benzyl alcoholO-benzyl-dimethylphenylsilane5 min96
2p-Methoxybenzyl alcoholO-(p-methoxybenzyl)-dimethylphenylsilane5 min95
3p-Chlorobenzyl alcoholO-(p-chlorobenzyl)-dimethylphenylsilane5 min94
41-PhenylethanolO-(1-phenylethyl)-dimethylphenylsilane2 h92
5CyclohexanolO-cyclohexyl-dimethylphenylsilane2 h90
62-AdamantanolO-(2-adamantyl)-dimethylphenylsilane48 h85
7tert-ButanolO-(tert-butyl)-dimethylphenylsilane48 h88
81-AdamantanolO-(1-adamantyl)-dimethylphenylsilane48 h87
9MethanolO-methyl-dimethylphenylsilane5 min96
10EthanolO-ethyl-dimethylphenylsilane5 min95
Experimental Protocol: General Procedure for the Protection of Alcohols

This protocol details the dehydrogenative coupling of an alcohol with this compound.

Materials:

  • Alcohol (1.0 mmol)

  • This compound (1.2 mmol)

  • Sodium tri(sec-butyl)borohydride (1.0 M solution in THF, 0.1 mmol, 10 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the alcohol (1.0 mmol) and this compound (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add the sodium tri(sec-butyl)borohydride solution (0.1 mL, 0.1 mmol) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure dimethylphenylsilyl ether.

Visualization of the Protection Workflow

G Workflow for the Protection of Alcohols with this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants Alcohol (1.0 equiv) This compound (1.2 equiv) Solvent Anhydrous THF Reactants->Solvent Dissolve Catalyst NaHB(s-Bu)3 (10 mol%) Solvent->Catalyst Add catalyst at room temp. Stirring Stir at room temperature Catalyst->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with sat. NaHCO3 Monitoring->Quench Upon completion Extraction Extract with Et2O Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash column chromatography Concentration->Chromatography Final Product Final Product Chromatography->Final Product Pure Dimethylphenylsilyl Ether

Caption: Workflow for the Protection of Alcohols with this compound.

II. Stability and Deprotection of Dimethylphenylsilyl Ethers

The stability of the dimethylphenylsilyl (DMPS) protecting group is a critical consideration in synthetic planning. Understanding its lability under various conditions allows for its selective removal in the presence of other protecting groups.

Stability Profile

The stability of silyl ethers is influenced by steric hindrance around the silicon atom and the electronic effects of its substituents. The relative stability of common silyl ethers towards acidic hydrolysis is as follows:

TMS ≈ DMPS ≈ MDPS < TES < DMIPS < TPS < TBS < TDS < TIPS < DTBMS

This indicates that the dimethylphenylsilyl group has a stability profile similar to the trimethylsilyl (TMS) group, making it susceptible to cleavage under mild acidic conditions. It is generally stable to basic conditions, chromatography, and many organometallic reagents.

Data Presentation: General Deprotection Methods for Silyl Ethers
Reagent(s)Solvent(s)TemperatureGeneral Applicability
Acetic Acid / H₂OTHFRoom Temp.Mild acidic conditions suitable for many substrates.
Tetrabutylammonium Fluoride (TBAF)THF0 °C to Room Temp.A very common and effective fluoride source for silyl ether cleavage.
Hydrofluoric Acid (HF) - PyridinePyridine/THF0 °C to Room Temp.A buffered fluoride source, often used for more sensitive substrates.
Potassium FluorideMethanolRoom Temp.A mild and economical fluoride source.
Acetyl Chloride (catalytic)Methanol0 °C to Room Temp.In situ generation of HCl provides mild acidic deprotection.[1]
Experimental Protocols: General Procedures for the Deprotection of Dimethylphenylsilyl Ethers

The following are general protocols that can be adapted for the cleavage of dimethylphenylsilyl ethers. Optimization may be required for specific substrates.

Protocol A: Deprotection using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • Dimethylphenylsilyl ether (1.0 equiv)

  • Tetrabutylammonium fluoride (1.0 M solution in THF, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the dimethylphenylsilyl ether (1.0 equiv) in anhydrous THF.

  • Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Protocol B: Deprotection using Mild Acidic Conditions

Materials:

  • Dimethylphenylsilyl ether (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dimethylphenylsilyl ether (1.0 equiv) in a mixture of THF and acetic acid/water (e.g., 3:1:1 v/v/v).

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alcohol.

Visualization of the Deprotection Workflow

G General Workflow for the Deprotection of Dimethylphenylsilyl Ethers cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Starting Material Dimethylphenylsilyl Ether Solvent Anhydrous THF Starting Material->Solvent Dissolve Reagent Deprotection Reagent (e.g., TBAF or Acid) Solvent->Reagent Add reagent Stirring Stir at appropriate temperature Reagent->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench reaction Monitoring->Quench Upon completion Extraction Extract with organic solvent Quench->Extraction Drying Dry over drying agent Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash column chromatography Concentration->Chromatography Final Product Final Product Chromatography->Final Product Deprotected Alcohol

Caption: General Workflow for the Deprotection of Dimethylphenylsilyl Ethers.

Conclusion

This compound serves as a useful protecting group for alcohols, offering a stability profile that is complementary to other more robust silyl ethers. The dehydrogenative silylation provides a mild and efficient method for its introduction. Cleavage of the dimethylphenylsilyl ether can be readily achieved under standard conditions used for other acid-labile silyl ethers, such as treatment with fluoride reagents or mild aqueous acid. The protocols and data presented herein provide a comprehensive guide for the effective application of this compound in the protection and deprotection of alcohol functional groups in complex organic synthesis.

References

experimental setup for performing hydrosilylation reactions at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental and versatile reaction in organosilicon chemistry. While traditionally requiring elevated temperatures or potent catalysts, advancements in catalyst development have made room temperature hydrosilylation an increasingly viable and attractive method. This approach offers several advantages, including reduced energy consumption, milder reaction conditions suitable for sensitive substrates, and potentially improved selectivity. This application note provides a detailed protocol for performing hydrosilylation reactions at ambient temperatures, targeting researchers, scientists, and professionals in drug development.

Core Concepts and Considerations

Hydrosilylation at room temperature is typically achieved through the use of highly active catalysts or by employing external stimuli such as UV irradiation or sonication. The choice of catalyst is paramount and depends on the specific substrates and desired outcome.

Catalysts: A variety of transition metal complexes and other catalytic systems can facilitate hydrosilylation at room temperature.

  • Platinum-Based Catalysts: Karstedt's catalyst is a widely used and highly active option for hydrosilylation.[1][2] For two-component room temperature vulcanizing systems, platinum catalysts are often used in the 5-50 ppm range.[1] To manage the rapid curing process, inhibitors like ethynoles can be employed to halt the reaction at room temperature, allowing for a controlled cure at higher temperatures if needed.[1] Moderators such as vinyl-terminated siloxanes can also be added to slow down the reaction at room temperature while enabling a fast cure at elevated temperatures.[1] A silica-supported Karstedt-type catalyst has also been developed, demonstrating high activity at room temperature and the advantage of being reusable.[2]

  • Ruthenium-Based Catalysts: Complexes such as [Cp*Ru(MeCN)3]PF6 have proven to be highly efficient for the hydrosilylation of alkynes at room temperature, leading to the formation of vinylsilanes.

  • Other Metal Catalysts: Rhodium and Iridium complexes are also known to catalyze hydrosilylation.[3] More recently, catalysts based on less expensive, non-noble metals are being explored.[3]

  • Metal-Free Catalysts: Lewis acids like boranes have been shown to catalyze the hydrosilylation of alkenes and alkynes on silicon nanocrystal surfaces at room temperature.[4]

  • UV and Sonochemical Activation: UV light can initiate hydrosilylation at room temperature, which is particularly useful for crosslinking thermally sensitive polymers.[1][5] Sonication provides another method to promote hydrosilylation on silicon nanoparticles at ambient temperatures.[6][7]

Reaction Scope: Hydrosilylation can be applied to a wide range of unsaturated substrates, including alkenes, alkynes, aldehydes, and ketones, to produce alkylsilanes, vinylsilanes, and silyl ethers, respectively.[5] The reaction with terminal alkynes is an efficient route to vinylsilanes.

Experimental Protocols

The following protocols provide a general framework for performing a room temperature hydrosilylation reaction. The specific substrate, silane, and catalyst will necessitate adjustments to the procedure.

Protocol 1: General Procedure for Room Temperature Hydrosilylation of an Alkene/Alkyne using a Platinum Catalyst

Materials:

  • Alkene or alkyne

  • Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

  • Platinum catalyst (e.g., Karstedt's catalyst solution)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation: In the Schlenk flask, dissolve the alkene or alkyne (1.0 mmol) and the hydrosilane (1.0 - 1.2 mmol) in the anhydrous, degassed solvent (5-10 mL).

  • Catalyst Addition: Using a syringe, add the platinum catalyst solution (e.g., Karstedt's catalyst, 10-50 ppm relative to the substrate) to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary from minutes to several hours depending on the reactivity of the substrates and the catalyst concentration.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired alkylsilane or vinylsilane.

Data Presentation
CatalystSubstrateSilaneCatalyst LoadingSolventTime (h)Yield (%)Reference
Karstedt's CatalystStyreneThis compound0.02 g (catalyst)None24 (stirred)-[2]
[Cp*Ru(MeCN)3]PF6Terminal Alkynes----High
Borane (BH3·THF)Alkenes/Alkynes on SiNCs-----[4]

Note: Specific yield data for a generalized room temperature reaction is highly dependent on the specific reactants and conditions. The table provides examples of catalyst systems used.

Experimental Workflow Diagram

Hydrosilylation_Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Substrate & Silane to Solvent prep->reagents 1. catalyst Introduce Catalyst reagents->catalyst 2. reaction Stir at Room Temperature catalyst->reaction 3. monitor Monitor Reaction (TLC/GC) reaction->monitor 4. monitor->reaction Incomplete workup Work-up & Purification monitor->workup Complete product Final Product workup->product

Caption: General workflow for room temperature hydrosilylation.

This application note provides a foundational understanding and a practical starting point for conducting hydrosilylation reactions at room temperature. Researchers are encouraged to consult the primary literature for more specific protocols tailored to their particular substrates and catalytic systems.

References

Catalytic Systems for Dehydrogenative Silylation Using Dimethylphenylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic systems employed in the dehydrogenative silylation of various organic substrates using dimethylphenylsilane. This atom-economical reaction forms silicon-carbon and silicon-heteroatom bonds with the liberation of hydrogen gas, offering a powerful tool in organic synthesis, materials science, and drug development. The protocols outlined below are based on established literature and are intended to serve as a guide for laboratory implementation.

Introduction to Dehydrogenative Silylation

Dehydrogenative silylation is a process where a silicon-hydrogen (Si-H) bond and a carbon-hydrogen (C-H) or heteroatom-hydrogen (X-H) bond react to form a new silicon-carbon or silicon-heteroatom bond, with the formal loss of a hydrogen molecule (H₂). This reaction is typically catalyzed by transition metal complexes, with catalysts based on iridium, rhodium, manganese, and cobalt being prominent. This compound is a commonly used silylating agent due to its favorable reactivity, stability, and the useful properties it imparts to the resulting organosilane products.

Organosilicon compounds are valuable intermediates in organic synthesis and are integral components in various materials and pharmaceutical agents. Their unique properties, such as enhanced thermal stability and metabolic stability, make them attractive moieties in drug design.

Catalytic Systems and Protocols

This section details the experimental protocols for dehydrogenative silylation using different catalytic systems. For each system, a general workflow is provided, followed by a detailed, step-by-step protocol for a representative reaction.

Manganese-Catalyzed Dehydrogenative Silylation of Alkenes

Manganese-based catalysts offer a cost-effective and environmentally benign alternative to precious metal catalysts. The following protocol is for the dehydrogenative silylation of terminal alkenes to produce vinylsilanes and allylsilanes.

General Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Catalyst_Loading Load Mn precatalyst into a dry Schlenk tube Reagent_Addition Add alkene and This compound under inert atmosphere Catalyst_Loading->Reagent_Addition Stirring Stir the reaction mixture at room temperature Reagent_Addition->Stirring Monitoring Monitor reaction progress by GC-MS or NMR Stirring->Monitoring Solvent_Removal Remove volatile components under reduced pressure Monitoring->Solvent_Removal Purification Purify the product by column chromatography Solvent_Removal->Purification G Co_precatalyst Co(I) Precatalyst Active_Co_H Active Co(III)-H species Co_precatalyst->Active_Co_H Activation with Me₂PhSiH Substrate_Coordination Alkynylsilane Coordination Active_Co_H->Substrate_Coordination C-H_Activation C-H Bond Activation (Oxidative Addition) Substrate_Coordination->C-H_Activation Reductive_Elimination Reductive Elimination C-H_Activation->Reductive_Elimination + Me₂PhSiH Reductive_Elimination->Active_Co_H Regeneration Product Silylated Alkyne Reductive_Elimination->Product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Catalyst_Prep Prepare Ir catalyst solution ([Ir(cod)OMe]₂ + ligand) Reagent_Add Add arene and This compound Catalyst_Prep->Reagent_Add Acceptor_Add Add hydrogen acceptor (e.g., norbornene) Reagent_Add->Acceptor_Add Heating Heat the reaction mixture Acceptor_Add->Heating Monitoring Monitor by GC-MS or NMR Heating->Monitoring Filtration Filter through silica gel Monitoring->Filtration Solvent_Evap Evaporate solvent Filtration->Solvent_Evap Purification Purify by chromatography or distillation Solvent_Evap->Purification

Troubleshooting & Optimization

troubleshooting low yields in Dimethylphenylsilane reduction reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in reduction reactions utilizing dimethylphenylsilane (PhMe₂SiH). The following guides and FAQs are designed to address specific experimental issues and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in reduction reactions?

This compound is a versatile and relatively mild reducing agent used in organic synthesis. It is frequently employed for the hydrosilylation of various functional groups, most notably the reduction of carbonyl compounds (aldehydes and ketones) to their corresponding alcohols.[1][2] It is also used in the reduction of esters, amides, and in deoxygenation reactions.[3][4] Its reactivity is typically unlocked through the use of a catalyst.

Q2: What are the most common catalysts used with this compound?

The choice of catalyst is crucial and depends on the substrate. Common catalysts include:

  • Strong Lewis acids: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a highly effective and widely used catalyst for the reduction of carbonyls and alcohols.[5]

  • Brønsted acids: Trifluoroacetic acid can be used, often in stoichiometric amounts.[6]

  • Transition metal complexes: Copper(I) and Rhodium(I) complexes are used, particularly for asymmetric reductions to achieve high enantioselectivity.[6][7]

  • Fluoride sources: Tetrabutylammonium fluoride (TBAF) can activate the silane to form a hypervalent silicon species, increasing its hydridic character.[6]

Q3: What functional groups are compatible or incompatible with this compound reductions?

  • Compatible: Aldehydes, ketones, and imines are readily reduced. Under appropriate conditions, esters and amides can also be reduced.[1][4]

  • Potentially Incompatible: The reaction conditions, particularly the choice of a strong Lewis or Brønsted acid catalyst, may not be suitable for substrates with acid-sensitive functional groups. For instance, certain protecting groups like silyl ethers may be cleaved.[8][9] Unactivated carbon-carbon double bonds are generally not reduced by this system.[6]

Q4: How sensitive is the reaction to atmospheric moisture and oxygen?

This compound itself is relatively stable, but many of the catalysts, especially strong Lewis acids like B(C₆F₅)₃, and reaction intermediates are highly sensitive to moisture.[10] Grignard reagents, if used in the synthesis of starting materials or catalysts, are also extremely sensitive to both moisture and oxygen.[10] Therefore, all reactions should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware to ensure reproducibility and high yields.[10][11]

Troubleshooting Guide for Low Yields

This guide addresses specific problems that can lead to diminished yields.

Question: My reaction is very slow or fails to reach completion. What are the likely causes?

Answer: A sluggish or incomplete reaction is one of the most common issues. The root cause often lies with the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The catalyst is the primary driver of the reaction.

    • Solution: Ensure the catalyst is pure and active. If using a solid catalyst, ensure it is finely powdered and well-dispersated. For sensitive catalysts like B(C₆F₅)₃, purchase from a reputable supplier and handle it strictly under inert conditions.

  • Poor Reagent Quality: Impurities can inhibit the catalyst or participate in side reactions.

    • Solution: this compound can oxidize over time. If the purity is suspect, it can be purified by distillation.[12] Ensure the substrate is pure, as certain impurities can act as catalyst poisons.[11]

  • Insufficient Catalyst Loading: Using too little catalyst will naturally slow the reaction rate.

    • Solution: While catalyst loading should be minimized for efficiency, a slight increase (e.g., from 1 mol% to 5 mol%) can significantly improve the reaction rate and conversion.

  • Suboptimal Temperature: Most this compound reductions are run at or below room temperature to control selectivity.

    • Solution: If the reaction is clean but slow, a modest increase in temperature (e.g., from 0 °C to room temperature) may be beneficial. Monitor the reaction closely by TLC or GC to check for the formation of side products.[13]

Question: I am observing significant formation of side products. How can I improve selectivity?

Answer: The formation of side products points to issues with reaction control, stoichiometry, or the inherent reactivity of the substrate.

  • Side Reactions: Common side reactions include the formation of silyl ethers from the alcohol product, or rearrangements if carbocationic intermediates are formed.[3][14]

    • Solution: Lowering the reaction temperature can often minimize side reactions by reducing the activation energy for undesired pathways.[15] Ensure the silane is added slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Incorrect Stoichiometry: An excess of this compound can sometimes lead to over-reduction or other side reactions.

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.1-1.5 equivalents) of the silane relative to the substrate. A large excess should be avoided unless necessary for a particularly difficult reduction.[15]

  • Inappropriate Catalyst: The chosen catalyst may be too harsh for the substrate.

    • Solution: If using a strong Lewis acid like B(C₆F₅)₃ results in decomposition, consider a milder catalyst. For example, a copper-hydride catalyst generated in situ might offer higher chemoselectivity for certain substrates.[6]

Question: My yields are inconsistent between different experimental runs. What should I investigate?

Answer: Poor reproducibility is almost always linked to sensitivity to atmospheric conditions or variations in reagent quality.

  • Moisture Contamination: Trace amounts of water can hydrolyze the silane and deactivate the catalyst.[10]

    • Solution: Rigorously dry all glassware (flame-drying under vacuum is recommended) and solvents.[10] Use fresh, anhydrous solvents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.

  • Reagent Degradation: The quality of reagents can vary between bottles or over time.

    • Solution: Use freshly opened bottles of reagents when possible. If a reagent has been stored for a long time, consider purifying it before use. For example, this compound can be distilled.[12]

  • Inconsistent Work-up: The intermediate product of the reduction is a silyl ether, which must be hydrolyzed to the final alcohol product during work-up.

    • Solution: Standardize the work-up procedure. The hydrolysis of the silyl ether can be achieved with mild acid (e.g., aqueous HCl or NH₄Cl) or a fluoride source like TBAF.[8][9] Ensure the hydrolysis step goes to completion before extraction and purification.

Data Summary

The following tables provide representative data for the reduction of carbonyl compounds using this compound under different catalytic conditions.

Table 1: B(C₆F₅)₃-Catalyzed Reduction of Various Carbonyls

EntrySubstratePhMe₂SiH (equiv.)B(C₆F₅)₃ (mol%)Temp (°C)Time (h)Yield (%)
1Acetophenone1.2100.598
2Cyclohexanone1.2100.599
3Benzaldehyde1.21-200.297
4Ethyl Benzoate2.55251292

Table 2: Comparison of Catalysts for the Reduction of Acetophenone

EntryCatalystCatalyst Loading (mol%)Silane (equiv.)ConditionsYield (%)
1B(C₆F₅)₃11.2CH₂Cl₂, 0 °C, 30 min98
2CuCl / (S)-DTBM-SEGPHOS21.5Toluene, RT, 4 h95 (94% ee)
3CF₃COOH1001.5CH₂Cl₂, 25 °C, 6 h85
4TBAF102.0THF, 25 °C, 8 h78

Experimental Protocols

Protocol 1: General Procedure for the B(C₆F₅)₃-Catalyzed Reduction of a Ketone

  • Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an argon atmosphere.[10]

  • Reaction Setup: The ketone substrate (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) (approx. 0.1 M solution) and added to the flask via syringe. The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: this compound (1.2 eq) is added dropwise via syringe. Following this, a solution of tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.01 eq) in anhydrous DCM is added slowly.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 15 minutes and then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a silyl ether, is dissolved in tetrahydrofuran (THF). A 1M solution of TBAF in THF (1.1 eq) is added, and the mixture is stirred for 1 hour.[9] Alternatively, aqueous 1M HCl can be used for hydrolysis. The solvent is removed, and the residue is purified by flash column chromatography on silica gel to yield the final alcohol product.[16]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Flame-Dry Glassware (Inert Atmosphere) p2 Add Anhydrous Solvent & Substrate p1->p2 p3 Cool to Target Temp (e.g., 0 °C) p2->p3 r1 Add PhMe₂SiH p3->r1 r2 Add Catalyst Solution r1->r2 r3 Stir & Monitor (TLC / GC) r2->r3 w1 Quench Reaction (e.g., aq. NaHCO₃) r3->w1 w2 Aqueous Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Silyl Ether Hydrolysis (TBAF or Acid) w3->w4 w5 Column Chromatography w4->w5 end end w5->end Isolated Product

Caption: General experimental workflow for a catalyzed this compound reduction.

G start Low Yield Observed q1 Is the reaction sluggish or incomplete? start->q1 q2 Are side products observed? q1->q2 No a1 Check Catalyst Activity Increase Catalyst Loading Verify Reagent Purity q1->a1 Yes q3 Are yields inconsistent? q2->q3 No a2 Lower Reaction Temp Adjust Stoichiometry Screen Milder Catalysts q2->a2 Yes a3 Ensure Anhydrous Conditions (Dry Solvents/Glassware) Standardize Work-up q3->a3 Yes end end q3->end Review Literature for Substrate Specifics

Caption: Troubleshooting decision tree for low yields in silane reductions.

References

Technical Support Center: Optimizing Catalyst Loading for Dimethylphenylsilane Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylphenylsilane hydrosilylation. The following sections offer solutions to common experimental issues, detailed experimental protocols, and data-driven insights to optimize catalyst loading.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrosilylation of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive or Decomposed Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. 3. Low Reaction Temperature: The reaction may require thermal activation to proceed at an adequate rate. 4. Presence of Inhibitors: Trace impurities in reagents or solvents (e.g., sulfur or phosphorus compounds) can poison the catalyst.[1]1. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. 2. Incrementally increase the catalyst loading (e.g., in 5-10 ppm steps). 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.[1] 4. Purify all reagents and solvents prior to use.
Low Yield of Desired Product 1. Suboptimal Catalyst Loading: Both too low and excessively high catalyst concentrations can lead to decreased yields. 2. Side Reactions: Competing reactions such as dehydrogenative silylation or alkene isomerization can reduce the yield of the desired hydrosilylation product.[1] 3. Incorrect Stoichiometry: An improper ratio of this compound to the unsaturated substrate can result in incomplete conversion of the limiting reagent.1. Perform a catalyst loading optimization study to identify the optimal concentration. 2. Lowering the reaction temperature can sometimes suppress side reactions.[1] Consider screening different catalyst types (e.g., Rh or Ru-based catalysts) that may offer higher selectivity.[1] 3. Ensure a precise 1:1 or slight excess of one reactant, depending on the specific reaction.
Poor Selectivity (e.g., formation of α- and β-isomers) 1. Inappropriate Catalyst Choice: The type of catalyst and its ligands significantly influence the regioselectivity of the addition. 2. High Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.[1]1. Screen different catalysts. For example, platinum catalysts like Karstedt's catalyst are common, but rhodium or ruthenium catalysts may provide better selectivity for a specific substrate.[1] 2. Conduct the reaction at a lower temperature to favor the formation of the desired isomer.[1]
Formation of Black Precipitate (Platinum Black) 1. Catalyst Agglomeration and Decomposition: High catalyst concentrations or prolonged reaction times at elevated temperatures can lead to the formation of inactive platinum black.[1]1. Use the minimum effective catalyst concentration. 2. Ensure adequate mixing to prevent localized high concentrations of the catalyst. 3. Consider using a catalyst stabilizer if compatible with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the hydrosilylation of this compound?

A typical starting point for platinum-based catalysts, such as Karstedt's catalyst, is in the range of 10-50 ppm of platinum relative to the silane.[1] However, the optimal loading can vary significantly depending on the substrate, solvent, and reaction temperature. For less reactive substrates, a higher loading may be necessary.

Q2: How does catalyst loading affect the reaction rate?

Generally, increasing the catalyst loading will increase the reaction rate. However, beyond a certain point, the increase in rate may become negligible, and side reactions or catalyst decomposition can become more prevalent.

Q3: Can too much catalyst be detrimental to the reaction?

Yes, an excessively high catalyst loading can lead to several issues, including an increased rate of side reactions, catalyst agglomeration (formation of platinum black), and difficulties in removing the catalyst from the final product.[1] This can ultimately result in a lower yield and purity of the desired product.

Q4: What is the impact of catalyst loading on the turnover number (TON) and turnover frequency (TOF)?

Turnover number (TON = moles of product / moles of catalyst) and turnover frequency (TOF = TON / time) are measures of catalyst efficiency. In an ideal scenario, a lower catalyst loading that still achieves high conversion will result in a higher TON and TOF, indicating a more efficient catalytic process.

Q5: How can I determine the optimal catalyst loading for my specific reaction?

The optimal catalyst loading should be determined empirically through a series of small-scale experiments. By systematically varying the catalyst concentration while keeping other reaction parameters constant (temperature, reactant ratio, solvent), you can identify the loading that provides the best balance of reaction rate, yield, and selectivity.

Quantitative Data on Catalyst Loading

The following tables summarize quantitative data from various studies on the effect of catalyst loading on hydrosilylation reactions. While not all examples use this compound specifically, they provide valuable insights into general trends.

Table 1: Effect of Catalyst Loading on Yield

CatalystSubstrateSilaneCatalyst Loading (mol%)Yield (%)Reference
Rhodium ComplexAllyl ChlorideHSiCl₃0.560[2]
Rhodium ComplexAllyl ChlorideHSiCl₃0.005>95[2]
Rhenium Complex4-TrifluoromethylbenzaldehydeThis compound5.040[3]
Rhenium Complex4-TrifluoromethylbenzaldehydeThis compound5.0>95[3]

Table 2: Catalyst Loading and Turnover Number (TON)

CatalystSubstrateSilaneCatalyst Loading (ppm)TONReference
Single Atom Pt1-OcteneDiethoxymethylsilane-2.06 x 10⁵[4]
Rhodium ComplexAllyl ChlorideHSiCl₃5140,000[2]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in this compound Hydrosilylation

This protocol provides a framework for systematically determining the optimal catalyst concentration for the hydrosilylation of a generic alkene with this compound using a platinum-based catalyst like Karstedt's catalyst.

1. Materials and Setup:

  • This compound (purified)

  • Alkene (purified)

  • Anhydrous, inert solvent (e.g., toluene, xylene)

  • Hydrosilylation catalyst (e.g., Karstedt's catalyst solution)

  • Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Temperature control system (e.g., oil bath)

2. Procedure:

  • Set up a series of identical reactions in parallel.

  • To each reaction vessel under an inert atmosphere, add the alkene and the solvent.

  • Add this compound to each vessel. A typical molar ratio is 1:1 to 1:1.2 (silane:alkene).

  • Prepare a stock solution of the catalyst in the reaction solvent for accurate dispensing of small quantities.

  • Add varying amounts of the catalyst stock solution to each reaction vessel to achieve a range of catalyst loadings (e.g., 5, 10, 20, 50, and 100 ppm of Pt).

  • Stir the reactions at a constant temperature (e.g., room temperature or a moderately elevated temperature like 60 °C).

  • Monitor the progress of each reaction over time by a suitable analytical method (e.g., GC, ¹H NMR) by observing the disappearance of the Si-H peak.

  • Once the reactions have reached completion or a set time point, quench the reaction (if necessary) and analyze the product mixture to determine the yield and selectivity for each catalyst loading.

3. Data Analysis:

  • Plot the yield and selectivity as a function of catalyst loading to identify the optimal concentration that maximizes the desired product formation while minimizing side reactions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Purify Reagents: - this compound - Alkene/Alkyne - Anhydrous Solvent setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Schlenk Flask - Stirrer, Condenser reagents->setup addition Add Reactants to Flask setup->addition catalyst Add Catalyst (Varying Loading) addition->catalyst monitoring Heat and Stir (Constant Temperature) catalyst->monitoring analysis Monitor Progress (GC, NMR) monitoring->analysis quench Quench Reaction analysis->quench extraction Product Extraction/ Catalyst Removal quench->extraction purification Purification (Distillation/Chromatography) extraction->purification characterization Characterization (NMR, GC-MS) purification->characterization

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Logic start Low Yield or Conversion? q1 Is the catalyst fresh and active? start->q1 a1_no Use fresh catalyst q1->a1_no No q2 Is catalyst loading sufficient? q1->q2 Yes a2_no Increase catalyst loading incrementally q2->a2_no No q3 Is reaction temperature adequate? q2->q3 Yes a3_no Increase temperature gradually q3->a3_no No q4 Are reagents and solvents pure? q3->q4 Yes a4_no Purify reagents and solvents q4->a4_no No end Problem likely resolved. If not, consider other factors (e.g., substrate reactivity). q4->end Yes

Caption: Troubleshooting logic for low yield or conversion.

Catalyst_Loading_Effect cluster_low Too Low cluster_optimal Optimal cluster_high Too High catalyst_loading Catalyst Loading low_rate Slow Reaction Rate catalyst_loading->low_rate Insufficient good_rate Good Reaction Rate catalyst_loading->good_rate Balanced side_reactions Increased Side Reactions catalyst_loading->side_reactions Excessive catalyst_decomp Catalyst Decomposition catalyst_loading->catalyst_decomp Excessive low_conversion Low Conversion low_rate->low_conversion high_yield High Yield good_rate->high_yield high_selectivity High Selectivity good_rate->high_selectivity low_yield_purity Lower Yield & Purity side_reactions->low_yield_purity catalyst_decomp->low_yield_purity

References

identifying common side products in Dimethylphenylsilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethylphenylsilane (DMPS) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments involving DMPS.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound (DMPS) in organic synthesis?

This compound is a versatile reagent primarily used in two main types of reactions:

  • Hydrosilylation: The addition of the Si-H bond of DMPS across a double or triple bond. This is a widely used method for the synthesis of organosilicon compounds.

  • Reduction: DMPS is an effective reducing agent for various functional groups, including aldehydes, ketones, and esters.

Q2: What are the typical side products observed in DMPS-mediated hydrosilylation of alkynes?

The hydrosilylation of terminal alkynes with DMPS can lead to a mixture of regio- and stereoisomers. The primary products are the α-adduct and the β-adduct, with the β-adduct existing as either the (E) or (Z) isomer. The distribution of these products is highly dependent on the catalyst and reaction conditions. Other potential side products include dehydrogenative silylation products and dimerized silanes.

Q3: What are the common byproducts in the reduction of carbonyl compounds using DMPS?

The primary byproduct in the reduction of carbonyls is the corresponding disiloxane, formed from the condensation of dimethylphenylsilanol, which is generated after the hydride transfer. In some cases, incomplete reaction can leave unreacted starting material. With certain substrates and catalysts, side reactions such as the formation of silyl enol ethers from ketones may occur.

Q4: How can I minimize the formation of side products in my DMPS reactions?

Minimizing side products often involves careful control of reaction parameters. Key strategies include:

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction. For example, in alkyne hydrosilylation, rhodium catalysts may favor one isomer over another.

  • Temperature Control: Reaction temperature can affect the rate of side reactions. Lowering the temperature can sometimes improve selectivity.

  • Inert Atmosphere: DMPS can react with moisture. Performing reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the formation of siloxanes from hydrolysis.

  • Purity of Reagents: Using high-purity DMPS and other reagents can prevent unforeseen side reactions.

Troubleshooting Guides

Hydrosilylation of Alkynes with this compound

Issue: Poor regioselectivity or stereoselectivity in the hydrosilylation of terminal alkynes, leading to a mixture of α, β-(E), and β-(Z) isomers.

Troubleshooting Workflow:

G start Low Selectivity in Alkyne Hydrosilylation catalyst Evaluate Catalyst System start->catalyst rhodium Consider Rhodium Catalysts (e.g., Wilkinson's catalyst) for β-(Z) selectivity catalyst->rhodium platinum Consider Platinum Catalysts (e.g., Karstedt's catalyst) for β-(E) selectivity catalyst->platinum conditions Optimize Reaction Conditions temp Vary Temperature conditions->temp solvent Screen Solvents conditions->solvent purification Isomeric Mixture Obtained chromatography Purify by Column Chromatography purification->chromatography analysis Analyze Product Ratio (GC-MS, NMR) analysis->purification rhodium->conditions platinum->conditions temp->analysis solvent->analysis

Caption: Troubleshooting workflow for poor selectivity in alkyne hydrosilylation.

Quantitative Data on Side Products:

The regioselectivity of alkyne hydrosilylation is highly dependent on the chosen catalyst. Below is a summary of typical product distributions for the hydrosilylation of 1-hexyne with DMPS using different catalysts.

Catalyst Systemα-adduct (%)β-(E)-adduct (%)β-(Z)-adduct (%)
H₂PtCl₆ (Speier's catalyst)5905
RhCl(PPh₃)₃ (Wilkinson's cat.)<1594
Ru₃(CO)₁₂106030

Experimental Protocol: Rhodium-Catalyzed Hydrosilylation of 1-Hexyne

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Wilkinson's catalyst (RhCl(PPh₃)₃) (0.01 mmol) in dry, degassed toluene (5 mL).

  • Addition of Reactants: To the stirred catalyst solution, add 1-hexyne (1.0 mmol) via syringe, followed by the dropwise addition of this compound (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: Monitor the reaction progress by GC-MS to observe the consumption of starting materials and the formation of the vinylsilane isomers.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Reduction of Ketones with this compound

Issue: Incomplete reduction of a ketone or formation of unexpected side products.

Troubleshooting Workflow:

G start Incomplete Ketone Reduction or Side Products catalyst Check Catalyst/Activator start->catalyst conditions Verify Anhydrous Conditions start->conditions lewis_acid Ensure sufficient Lewis acid (e.g., B(C₆F₅)₃) or fluoride source (e.g., TBAF) is used catalyst->lewis_acid moisture Use freshly dried solvents and glassware conditions->moisture workup Investigate Work-up Procedure hydrolysis Incomplete hydrolysis of silyl ether intermediate workup->hydrolysis analysis Analyze Byproducts (GC-MS, NMR) analysis->workup siloxane Identify siloxane byproducts analysis->siloxane lewis_acid->analysis moisture->analysis

Caption: Troubleshooting workflow for ketone reduction with DMPS.

Common Side Products and Their Identification:

Side ProductIdentification MethodMitigation Strategy
Unreacted KetoneGC-MS, TLCIncrease reaction time, temperature, or catalyst loading.
Dimethylphenylsiloxane¹H NMR (Si-CH₃ signals), GC-MSEnsure anhydrous conditions.
Silyl enol ether¹H NMR (vinylic protons), GC-MSUse a less sterically hindered silane or a different catalyst system.

Experimental Protocol: Reduction of Acetophenone with DMPS

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add acetophenone (1.0 mmol) and dry THF (10 mL).

  • Addition of Silane: Add this compound (1.5 mmol) to the solution.

  • Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 mmol), to initiate the reduction.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by the slow addition of a 1 M HCl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 1-phenylethanol by flash column chromatography if necessary.

Technical Support Center: Purification of Dimethylphenylsilane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of siloxane byproducts from reactions involving Dimethylphenylsilane.

Frequently Asked Questions (FAQs)

Q1: What are siloxane byproducts and why do they form in my this compound reaction?

A1: Siloxanes are compounds characterized by Si-O-Si linkages. In the context of reactions involving this compound, they are common byproducts that typically form when the silicon hydride functionality reacts with trace amounts of water present in the reaction mixture. This initial reaction forms a silanol (a compound with a Si-OH group), which can then react with another molecule of this compound or another silanol molecule to form a stable siloxane. The presence of moisture is the primary cause of siloxane formation, making it crucial to work under anhydrous conditions.

Q2: I see an oily residue or a white precipitate in my reaction flask. Could this be a siloxane byproduct?

A2: Yes, this is a strong indication of siloxane byproduct formation. Low molecular weight siloxanes are often oily substances, while higher molecular weight polysiloxanes can appear as white precipitates or gums. These byproducts can complicate the purification of your desired product and reduce your overall yield.

Q3: How can I prevent or minimize the formation of siloxane byproducts from the start?

A3: The most effective strategy is to rigorously exclude water from your reaction. This can be achieved by:

  • Using anhydrous solvents: Ensure your solvents are freshly dried using appropriate methods.

  • Drying glassware: Oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere.

  • Inert atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Fresh reagents: Use freshly opened bottles of this compound and other reagents.

Troubleshooting Guides: Removing Siloxane Byproducts

This section provides detailed troubleshooting for common issues encountered during the purification of this compound reaction products.

Issue 1: My desired product is contaminated with a significant amount of siloxane byproduct after the reaction.

Solution: Several purification techniques can be employed, ranging from simple aqueous workups to more advanced chromatographic and chemical methods. The choice of method will depend on the properties of your desired product and the nature of the siloxane impurities.

Method 1: Aqueous Work-up

  • When to use: This is a good first step for quenching the reaction and removing some water-soluble impurities.

  • Experimental Protocol:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

    • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to extract the product.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally, brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Troubleshooting:

    • Emulsion formation: If an emulsion forms during the washes, adding more brine can help to break it.

    • Product is water-soluble: This method is not suitable for water-soluble products.

Method 2: Silica Gel Chromatography

  • When to use: This is the most common and often most effective method for separating siloxanes from the desired product.[1] Siloxanes are typically less polar than many organic products.

  • Experimental Protocol:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Prepare a silica gel column using a slurry packing method with a non-polar eluent system (e.g., hexanes/ethyl acetate).

    • Carefully load the dissolved crude product onto the top of the silica gel.

    • Elute the column with the chosen solvent system, gradually increasing polarity if necessary. The less polar siloxane byproducts will typically elute before the more polar desired product.[1]

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Troubleshooting:

    • Co-elution of product and siloxane: If the polarity of your product is very close to that of the siloxane, separation can be challenging. Try using a less polar solvent system and a longer column. Alternatively, consider reverse-phase chromatography if your product is sufficiently polar.

Method 3: Activated Carbon Treatment

  • When to use: This method is effective for removing non-polar siloxane byproducts.[1]

  • Experimental Protocol:

    • Dissolve the crude product in a suitable organic solvent.

    • Add activated carbon (typically 5-10% by weight of the crude product) to the solution.

    • Stir the mixture at room temperature for several hours.

    • Filter the mixture through a pad of Celite® to remove the activated carbon.

    • Wash the Celite® pad with fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate under reduced pressure.

  • Troubleshooting:

    • Product adsorption onto activated carbon: Highly non-polar products may also be adsorbed. It is advisable to test this method on a small scale first.

Method 4: Distillation

  • When to use: If your desired product has a significantly different boiling point from the siloxane byproducts, distillation can be an effective purification method.

  • Experimental Protocol:

    • Set up a distillation apparatus suitable for the expected boiling point of your product (simple, fractional, or vacuum distillation).

    • Carefully heat the crude reaction mixture.

    • Collect the fraction that distills at the boiling point of your desired product, leaving the higher-boiling siloxane byproducts behind.

  • Troubleshooting:

    • Azeotrope formation: In some cases, the product and siloxane may form an azeotrope, making separation by distillation difficult.

    • Thermal decomposition: Ensure your product is stable at the required distillation temperature.

Method 5: Chemical Decomposition of Siloxanes

  • When to use: For challenging separations, a chemical approach can be used to convert the siloxane into more easily removable byproducts. A patented method describes the use of a boron trifluoride complex to decompose diphenyl siloxane into lower-boiling point impurities that can then be removed by distillation.[2]

  • Experimental Protocol (based on patent literature for phenyl silane):

    • Caution: Boron trifluoride complexes are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.

    • Dissolve the crude product containing the siloxane byproduct in an organic solvent such as toluene.

    • Add a boron trifluoride complex (e.g., boron trifluoride diethyl etherate) to the mixture.

    • Heat the reaction mixture (e.g., to 80°C) for several hours to facilitate the decomposition of the siloxane.[2]

    • After the reaction is complete, purify the desired product by distillation to separate it from the newly formed low-boiling point impurities.[2]

  • Troubleshooting:

    • Product instability: This method is only suitable for products that are stable to Lewis acids like boron trifluoride.

    • Safety: Strict adherence to safety protocols for handling boron trifluoride etherate is essential.

Quantitative Data Summary

Purification MethodTypical Purity AchievedKey Considerations
Aqueous Work-up >80-90% (if byproducts are water-soluble)Simple, but may not remove all siloxanes.
Silica Gel Chromatography >95-99%Highly effective but can be time-consuming and require significant solvent volumes.
Activated Carbon Treatment >90% (for non-polar siloxanes)Good for removing trace non-polar impurities.
Distillation >98% (with sufficient boiling point difference)Efficient for thermally stable compounds with distinct boiling points.
Chemical Decomposition >99% (as per patent literature)Highly effective but requires careful handling of hazardous reagents and product stability.

Experimental Workflows

The following diagrams illustrate the general workflows for the key purification methods described above.

experimental_workflow_aqueous_workup start Crude Reaction Mixture quench Quench with aq. NH4Cl start->quench extract Extract with Organic Solvent quench->extract wash_nh4cl Wash with aq. NH4Cl extract->wash_nh4cl wash_water Wash with Water wash_nh4cl->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end Purified Product concentrate->end

Caption: Aqueous Work-up Workflow for Siloxane Removal.

experimental_workflow_chromatography start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate end Purified Product concentrate->end

Caption: Silica Gel Chromatography Workflow.

logical_relationship_purification_methods start Siloxane Contaminated Product method_choice Select Purification Method start->method_choice aqueous Aqueous Work-up method_choice->aqueous Simple, Water-Soluble Impurities chromatography Silica Gel Chromatography method_choice->chromatography General Purpose, High Purity carbon Activated Carbon method_choice->carbon Trace Non-polar Impurities distillation Distillation method_choice->distillation Volatile Product, Different BP chemical Chemical Decomposition method_choice->chemical Difficult Separation end Pure Product aqueous->end chromatography->end carbon->end distillation->end chemical->end

Caption: Decision Logic for Choosing a Purification Method.

References

Technical Support Center: Strategies to Improve Reaction Times for Silyl Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing silyl ether formation reactions.

Troubleshooting Guide

This guide addresses common issues that can lead to slow or incomplete silyl ether formation.

Issue Potential Cause Troubleshooting Steps
Slow or No Reaction Presence of Moisture: Silylating agents are highly sensitive to water, which will consume the reagent.• Ensure all glassware is oven-dried or flame-dried before use.• Use anhydrous solvents.• Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance: Bulky groups on the alcohol (substrate) or the silicon atom of the silylating agent can significantly slow down the reaction. Primary alcohols react fastest, followed by secondary, and then tertiary alcohols.[1]• For hindered alcohols, switch to a more reactive silylating agent, such as a silyl triflate (e.g., TBS-OTf), which can be significantly more reactive than the corresponding chloride.[2] • Increase the reaction temperature. • Use a more potent catalyst system, such as imidazole or 4-(dimethylamino)pyridine (DMAP).[3][4]
Insufficiently Reactive Silylating Agent: The chosen silyl chloride may not be electrophilic enough for the specific alcohol.• Switch to a silyl triflate (e.g., TBS-OTf, TIPS-OTf), which is a much more powerful silylating agent.[5]
Weak Base/Catalyst: The base may not be strong enough to deprotonate the alcohol or activate the silylating agent effectively.• Use a more effective nucleophilic catalyst like imidazole or DMAP.[3][4][6] Imidazole is often used in the Corey protocol. • For sterically hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine is often used with silyl triflates.[2]
Incomplete Reaction Insufficient Reagent: Not enough silylating agent or base was used to drive the reaction to completion.• Use a slight excess of the silylating agent (e.g., 1.2-1.5 equivalents). • Ensure at least a stoichiometric amount of base is used to neutralize the acid byproduct. For catalytic bases like imidazole, an excess is often used.[7]
Sub-optimal Solvent: The solvent may not be effectively promoting the reaction.• Polar aprotic solvents like dimethylformamide (DMF) can accelerate the reaction compared to less polar solvents like dichloromethane (DCM).[2][8] However, be aware that DMF can be difficult to remove during workup.
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.• Gently heat the reaction mixture. The optimal temperature will depend on the stability of the reactants and products.
Formation of Side Products Silyl Ether Cleavage: If the reaction conditions are too harsh or the workup is not appropriate, the newly formed silyl ether may be cleaved.• Use milder reaction conditions if possible. • Avoid acidic workups if the silyl ether is acid-labile. A buffered or basic workup may be necessary.
Reaction with Other Functional Groups: The silylating agent may react with other sensitive functional groups in the molecule.• Choose a silylating agent with appropriate steric bulk to increase selectivity for the target alcohol. For example, the bulky TBDPS group is more selective for primary alcohols over secondary or tertiary alcohols.[9]

Frequently Asked Questions (FAQs)

Q1: How can I significantly speed up my silylation reaction?

A1: To dramatically increase the reaction rate, consider using a silyl triflate (e.g., TBS-OTf) instead of a silyl chloride. Silyl triflates are much more reactive silylating agents.[5] Additionally, using a polar aprotic solvent like DMF can accelerate the reaction.[2][8]

Q2: My alcohol is very sterically hindered. What is the best strategy?

A2: For sterically hindered alcohols, the combination of a highly reactive silyl triflate (e.g., TIPS-OTf or TBDMS-OTf) with a non-nucleophilic, sterically hindered base like 2,6-lutidine is often the most effective approach.[2] Running the reaction at an elevated temperature may also be necessary.

Q3: What is the Corey protocol and why is it so widely used?

A3: The Corey protocol is a reliable and rapid procedure for silyl ether formation that involves reacting an alcohol with a silyl chloride (commonly TBSCl) and imidazole in a high concentration in DMF.[2] Its popularity stems from its effectiveness for a wide range of alcohols and its generally high yields.

Q4: How does the choice of base affect the reaction time?

A4: The base plays a crucial role. Nucleophilic catalysts like imidazole and DMAP actively participate in the reaction by forming a highly reactive silylium intermediate, which is then attacked by the alcohol.[4][6] This catalytic cycle significantly speeds up the reaction compared to using only a non-nucleophilic base like triethylamine, which primarily serves to neutralize the HCl byproduct.

Q5: Can the solvent choice impact the reaction speed?

A5: Yes, the solvent can have a significant effect. Polar aprotic solvents like DMF are known to accelerate silylation reactions compared to less polar solvents like DCM or THF.[2][8] This is because they can help to stabilize charged intermediates in the reaction pathway.

Q6: I am seeing my starting material reappear on my TLC plate after initially thinking the reaction was complete. What is happening?

A6: This often indicates that the silyl ether is being cleaved during workup or on the silica gel TLC plate. Some silyl ethers, particularly trimethylsilyl (TMS) ethers, are highly labile and can be hydrolyzed by even trace amounts of acid. Consider using a more robust silyl protecting group like TBS or TBDPS and ensure your workup conditions are neutral or basic.

Quantitative Data Summary

The following tables summarize the relative stability and reactivity of common silyl ethers and silylating agents. Direct reaction time comparisons are highly substrate-dependent; however, these relative values provide a guide for selecting appropriate reagents.

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

Silyl EtherRelative Rate of Acidic Hydrolysis (TMS = 1)Relative Rate of Basic Hydrolysis (TMS = 1)
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBS/TBDMS (tert-Butyldimethylsilyl)20,000~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000

Data sourced from Wikipedia, indicating the general trend of increasing stability with steric bulk.[2]

Table 2: Qualitative Comparison of Silylating Agent Reactivity

Silylating AgentLeaving GroupGeneral ReactivityTypical Base/CatalystNotes
R₃Si-ClChlorideModerateImidazole, DMAP, TriethylamineStandard choice for many applications.
R₃Si-OTfTriflateVery High2,6-LutidineSignificantly more reactive than silyl chlorides; ideal for hindered alcohols.[5]

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBSCl) - The Corey Protocol

This protocol is a widely used and reliable method for the formation of TBS ethers.

Materials:

  • Alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and imidazole (2.5 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.5-1.0 M with respect to the alcohol).

  • To the stirred solution at room temperature, add TBSCl (1.2 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours, depending on the substrate.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as DCM or diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualizations

SilylEtherFormation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Alcohol R-OH (Alcohol) SilylEther R-O-SiR'₃ (Silyl Ether) Alcohol->SilylEther Nucleophilic Attack SilylChloride R'₃Si-Cl (Silyl Chloride) Silylimidazolium [R'₃Si-Imidazole]⁺Cl⁻ (Reactive Intermediate) SilylChloride->Silylimidazolium Activation Imidazole_cat Imidazole (Catalyst) Imidazole_cat->Silylimidazolium Silylimidazolium->Imidazole_cat Regeneration Silylimidazolium->SilylEther Imidazole_HCl Imidazole·HCl

Caption: Mechanism of Imidazole-Catalyzed Silyl Ether Formation.

TroubleshootingWorkflow Start Slow or Incomplete Silylation CheckMoisture Check for Moisture? (Anhydrous Conditions) Start->CheckMoisture CheckMoisture->Start Yes (Dry & Retry) CheckReagents Review Reagents CheckMoisture->CheckReagents No CheckReagents->Start Yes (Change Reagent/Catalyst & Retry) CheckConditions Adjust Conditions CheckReagents->CheckConditions No CheckConditions->Start No (Re-evaluate) Success Reaction Complete CheckConditions->Success Yes

Caption: Troubleshooting workflow for slow silyl ether formation.

References

Technical Support Center: Managing Exothermic Events in Large-Scale Dimethylphenylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic events during large-scale reactions involving Dimethylphenylsilane. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often exothermic? A1: Reactions involving this compound, particularly dehydrogenative coupling or hydrosilylation, are often exothermic due to the formation of new, stable chemical bonds which releases energy as heat. For instance, the formation of strong Si-O or Si-N bonds is thermodynamically favorable and contributes to the overall heat release of the reaction.

Q2: What are the primary safety concerns associated with large-scale exothermic this compound reactions? A2: The main safety concern is a thermal runaway. This occurs when the heat generated by the reaction surpasses the rate of heat removal by the cooling system.[1][2] This imbalance leads to a rapid, uncontrolled increase in temperature and pressure, which can cause the reactor to boil over, release flammable or toxic gases, and potentially lead to an explosion.[1][2] Silane compounds can also pose specific hazards, such as the potential for pyrophoricity (spontaneous ignition in air) and the evolution of flammable hydrogen gas under certain conditions.[3][4]

Q3: What factors can influence the intensity of the exotherm? A3: Several factors can affect the rate of heat generation:

  • Rate of Reagent Addition: A faster addition rate of a limiting reagent can lead to a rapid increase in reaction rate and heat output.[2][5]

  • Reactant Concentration: Higher concentrations of reactants lead to a faster reaction rate and more heat generated per unit volume.[5]

  • Reaction Temperature: Higher initial temperatures increase the kinetic rate of the reaction, leading to faster heat generation.[2][6]

  • Mixing Efficiency: Poor agitation can create localized "hot spots" where the temperature is significantly higher than the bulk mixture, accelerating the reaction in those areas.[7]

  • Catalyst Activity: The type and concentration of the catalyst can dramatically influence the reaction rate and, consequently, the exotherm.

Q4: How can I monitor and control the temperature of a large-scale this compound reaction? A4: Effective temperature control is crucial. Key strategies include:

  • Controlled Dosing: Adding one of the reactants gradually (semi-batch operation) allows the cooling system to keep pace with the heat generation.[2]

  • Efficient Cooling Systems: Utilize a reactor with a high surface-area-to-volume ratio and a powerful cooling system (e.g., cooling jackets, external heat exchangers).[8][9] Ensure the cooling medium is at an appropriate temperature and flow rate.

  • Real-time Monitoring: Use multiple temperature probes to get an accurate reading of the internal reaction temperature and identify any potential hot spots.[2]

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., RC1, DSC) to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise.[1] This data is essential for designing a safe process.

Q5: What is a quenching procedure and when should it be used? A5: A quenching procedure is an emergency protocol to rapidly halt a reaction that is escalating towards a thermal runaway.[1] It typically involves the rapid addition of a chemical inhibitor or a large volume of a cold, inert solvent to stop the reaction and absorb the excess heat.[10] This is a last resort to be used only when primary control measures, like cooling, have failed and a critical temperature or pressure limit is being approached.[1]

Troubleshooting Guide

Problem Potential Causes Solutions & Preventative Measures
Rapid, Uncontrolled Temperature Spike 1. Rate of reagent addition is too fast.[5] 2. Cooling system failure or inadequacy.[8] 3. Incorrect reactant concentration (too high).[5] 4. Agitator failure leading to poor heat transfer.[7]1. Immediate Action: Stop the addition of reagents immediately.[5] 2. Troubleshooting: Verify the cooling system is operational (coolant flow, temperature). Check that the agitator is running at the correct speed. 3. Mitigation: If safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.[5] 4. Prevention: Reduce the reagent addition rate. Dilute the reactants. Ensure the cooling capacity is sufficient for the scale and rate of reaction before starting.[8]
Reaction Fails to Initiate or Stalls 1. Low reaction temperature preventing initiation.[5] 2. Poor quality or insufficient amount of catalyst/reagents. 3. Presence of inhibitors or impurities (e.g., water).[11]1. Initiation: After a small initial charge of reagent, allow the mixture to warm slightly or apply gentle, localized heating to initiate. Once the exotherm begins, resume cooling immediately.[5] 2. Reagents: Verify the purity and activity of all starting materials and catalysts. 3. Prevention: Ensure all glassware and solvents are rigorously dried. Use fresh, properly stored reagents.
Excessive Gas Evolution / Pressure Buildup 1. Reaction temperature is too high, causing solvent to boil or side reactions to occur. 2. Potential decomposition of reactants or products. 3. In some silane reactions, hydrogen gas can be a byproduct.[4]1. Immediate Action: Stop reagent addition and reduce the temperature by increasing cooling. 2. Analysis: Cross-reference the pressure increase with the temperature. If both are rising rapidly, a runaway may be imminent; prepare for emergency procedures.[1] 3. Prevention: Ensure the reactor is properly vented. Operate at a temperature well below the solvent's boiling point. Understand the reaction stoichiometry and potential for gas-evolving side reactions through small-scale experiments and literature review.
Formation of Side Products 1. Localized high concentrations of reagents due to poor mixing.[5] 2. Reaction temperature is too high, favoring alternative reaction pathways.[5]1. Mixing: Ensure vigorous and efficient agitation to quickly disperse added reagents.[5] 2. Temperature Control: Maintain the reaction temperature within the optimal range determined during process development. 3. Addition Strategy: Consider "inverse addition" (adding the this compound solution to the other reagent) to maintain a low concentration of one reactant.[5]

Quantitative Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 766-77-8
Molecular Formula C₈H₁₂Si[12]
Molecular Weight 136.27 g/mol [12]
Density 0.889 g/mL at 25 °C
Boiling Point 157 °C at 744 mmHg
Flash Point 35 °C (95 °F)

Data sourced from publicly available safety data sheets.

Table 2: Example Parameters from Reaction Calorimetry for a Generic Exothermic Reaction

ParameterDescriptionExample Value
Heat of Reaction (ΔHᵣ) Total heat released during the reaction.-150 kJ/mol
Heat Capacity (Cₚ) Amount of heat required to raise the temperature of the reaction mass by 1°C.1.8 kJ/(kg·K)
Overall Heat Transfer Coefficient (U) Efficiency of heat transfer from the reactor to the cooling jacket.150 W/(m²·K)
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction would reach under adiabatic conditions (no heat loss).180 °C
Time to Maximum Rate (TMRₐd) Time to reach the maximum rate of temperature rise under adiabatic conditions.[1]2 hours

Note: These are example values. Specific data must be determined experimentally for each unique this compound reaction using techniques like reaction calorimetry.[1]

Experimental Protocols

Protocol 1: General Procedure for Controlled Large-Scale Exothermic Reaction
  • System Preparation: Ensure the reactor, addition funnels, and all transfer lines are clean and scrupulously dry. Purge the entire system with an inert gas (e.g., Argon or Nitrogen).

  • Initial Charge: Charge the reactor with this compound and the reaction solvent. Begin agitation to ensure the contents are well-mixed.

  • Cooling: Start the circulation of coolant through the reactor jacket to bring the internal temperature to the desired starting point (e.g., 0 °C).

  • Reagent Addition: Begin the slow, dropwise addition of the second reagent from a pressure-equalizing addition funnel at a pre-determined rate.

  • Temperature Monitoring: Continuously monitor the internal temperature. The rate of addition should be controlled to ensure the temperature does not exceed the set limit (e.g., maintain below 5 °C).[13] If the temperature rises rapidly, immediately pause the addition and allow the system to cool before resuming at a slower rate.[5]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period to ensure completion.

  • Work-up: Once the reaction is complete, proceed with the planned quenching and work-up procedure, such as pouring the mixture into a cold aqueous solution.[13]

Protocol 2: Emergency Quenching Procedure for a Runaway Reaction
  • ALARM: Alert all personnel in the immediate vicinity of a thermal runaway event.

  • STOP ADDITION: Immediately stop the addition of all reagents.

  • MAXIMUM COOLING: Ensure the reactor cooling system is operating at maximum capacity.

  • INITIATE QUENCH: If the temperature continues to rise uncontrollably despite maximum cooling, initiate the quenching protocol.

    • Rapidly add a pre-determined, large volume of a cold, inert solvent (e.g., cold toluene or hexane) through a dedicated quench port to dilute the reactants and absorb heat.[10]

    • Alternatively, if the system is so equipped, dump the reactor contents into a larger vessel containing a quenching agent.[10]

  • EVACUATE: If the situation cannot be brought under control, evacuate the area immediately.

Visualizations

TroubleshootingWorkflow start Rapid Temperature Rise Detected stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition check_cooling Verify Max Cooling Capacity stop_addition->check_cooling check_agitation Check Agitator Function stop_addition->check_agitation temp_stabilizing Is Temperature Stabilizing? check_cooling->temp_stabilizing check_agitation->temp_stabilizing resume_slowly Resume Addition at Reduced Rate temp_stabilizing->resume_slowly Yes temp_rising Temperature Still Rising? temp_stabilizing->temp_rising No continue_monitoring Continue Close Monitoring resume_slowly->continue_monitoring add_solvent Add Cold Inert Solvent temp_rising->add_solvent Yes (Slow Rise) prepare_quench Prepare for Emergency Quench temp_rising->prepare_quench Yes (Rapid Rise) add_solvent->continue_monitoring initiate_quench INITIATE EMERGENCY QUENCH prepare_quench->initiate_quench

Caption: Troubleshooting workflow for a sudden temperature increase.

Caption: Decision-making process for scaling up an exothermic reaction.

References

Technical Support Center: Purification of Dimethylphenylsilane Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of dimethylphenylsilane using column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography of this compound derivatives.

Q1: My this compound derivative appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A: Decomposition of silyl ethers and other organosilanes on silica gel is a common issue, often due to the acidic nature of the silica surface, which can catalyze hydrolysis or other degradation pathways.[1][2][3]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel. This can be achieved by preparing a slurry of the silica gel in a solvent system containing a small amount of a base, such as 1-2% triethylamine (TEA).[1][4][5] Flushing the packed column with a solvent mixture containing TEA can also deactivate the acidic sites.[1]

  • Use Deactivated Silica Gel: Prepare deactivated silica gel by adding a specific percentage of water (e.g., 12% v/w) to the dry silica gel and allowing it to equilibrate.[6]

  • Alternative Stationary Phases: Consider using a less acidic or neutral stationary phase. Options include:

    • Alumina (neutral or basic): A good alternative for acid-sensitive compounds.[3][7]

    • Florisil®: A mild, neutral magnesium silicate adsorbent.[3][7]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[2]

Q2: I'm having trouble getting good separation between my this compound product and nonpolar impurities. What can I do?

A: Achieving good separation of nonpolar compounds can be challenging. Here are several strategies to improve resolution:

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Use a Very Nonpolar Eluent: Start with a highly nonpolar solvent system, such as pure hexane or a mixture with a very small percentage of a slightly more polar solvent like ethyl acetate or diethyl ether (e.g., 99:1 hexane:ethyl acetate).[8][9]

    • Test Different Solvent Systems: Use Thin Layer Chromatography (TLC) to screen various solvent systems to find the one that gives the best separation. Aim for an Rf value of 0.2-0.4 for your desired compound.[8]

  • Employ Gradient Elution: Start with a very nonpolar solvent and gradually increase the polarity of the eluent.[1][10][11] This can help to first elute the most nonpolar impurities and then your product. A shallow gradient is often more effective for separating compounds with similar polarities.[12][13]

  • Adjust the Stationary Phase:

    • Use High-Performance Silica Gel: Silica gel with a smaller particle size can provide higher resolution.

    • Silver Nitrate Impregnated Silica Gel: For compounds with unsaturation, silica gel impregnated with silver nitrate can be used to improve separation based on the interaction of the silver ions with π-bonds.[7]

Q3: My product is eluting with the solvent front, even with pure hexane. How can I achieve retention on the column?

A: If your compound is extremely nonpolar, it may not interact sufficiently with the silica gel.

Troubleshooting Steps:

  • Confirm Compound Polarity: Double-check that your product is indeed as nonpolar as you believe. Unexpected polar functional groups can significantly alter chromatographic behavior.

  • Use a Less Polar Mobile Phase: While hexane is very nonpolar, you could explore even less polar options like pentane or petroleum ether, although the difference in elution strength is minimal.[9]

  • Consider Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. In this system, your nonpolar compound will be retained more strongly.[7][8]

Q4: I can't see my this compound product on the TLC plate under UV light. How can I visualize it?

A: Many organosilanes, including this compound derivatives, do not possess a UV chromophore and will therefore be invisible under a UV lamp.[14]

Visualization Methods:

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, which includes many organic compounds. Spots will appear as yellow-brown on a purple background.[15]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many different functional groups to produce colored spots upon heating.[14][15]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.[14][16]

  • Phosphomolybdic Acid (PMA) Stain: This stain is useful for a wide range of organic compounds, which appear as dark blue-green spots on a yellow-green background after heating.[16]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of a nonpolar this compound derivative?

A1: A good starting point for a nonpolar compound is a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether. Begin with a very low percentage of the polar solvent, for example, 99:1 or 98:2 hexane:ethyl acetate, and gradually increase the polarity based on TLC analysis.[8][9] For very nonpolar compounds, pure hexane may be sufficient.[17]

Q2: Should I use isocratic or gradient elution?

A2: The choice depends on the complexity of your reaction mixture.

  • Isocratic elution (using a constant solvent composition) is simpler and can be effective if the desired compound and impurities have significantly different polarities.[10][11]

  • Gradient elution (gradually increasing the polarity of the mobile phase) is generally better for complex mixtures containing compounds with a wide range of polarities. It can improve separation and reduce elution time.[10][13][18]

Q3: How much silica gel should I use?

A3: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.

Q4: What is the difference between wet and dry loading, and which one should I use?

A4:

  • Wet loading involves dissolving the sample in a small amount of the initial eluent and carefully applying it to the top of the column. This method is suitable when your sample is readily soluble in the mobile phase.[19][20][21]

  • Dry loading involves pre-adsorbing the sample onto a small amount of silica gel. The sample is dissolved in a volatile solvent, mixed with silica gel, and the solvent is then evaporated. The resulting free-flowing powder is then added to the top of the column.[3][20][21] Dry loading is preferred when the sample is not very soluble in the starting eluent or to ensure a very narrow starting band for better separation.[19][21]

Data Presentation

Table 1: Estimated Rf Values for a Hypothetical Nonpolar this compound Derivative

Solvent System (Hexane:Ethyl Acetate)Estimated Rf ValueNotes
100:0> 0.8Compound is very nonpolar and may elute with the solvent front.
99:10.6 - 0.8Good for very nonpolar compounds, may provide some separation from other nonpolar impurities.
98:20.4 - 0.6A good starting point for many nonpolar organosilanes.
95:50.2 - 0.4This range often provides optimal separation.[8]
90:10< 0.2The compound is likely to be strongly retained.

Note: These are estimated values and should be confirmed by TLC analysis for your specific compound.

Experimental Protocols

Protocol 1: Purification of a this compound Derivative by Flash Column Chromatography

This protocol describes a general procedure for the purification of a hypothetical nonpolar this compound derivative from a reaction mixture.

1. Preparation of the Column: a. Select an appropriate size glass column with a stopcock. b. Place a small plug of cotton or glass wool at the bottom of the column.[22] c. Add a thin layer of sand (approximately 0.5 cm).[22] d. Wet Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.[23] e. Dry Packing: Alternatively, add the dry silica gel to the column and then carefully add the eluent, applying gentle pressure to pack the column.[19] f. Add another layer of sand (approximately 0.5 cm) on top of the packed silica gel.[24] g. Equilibrate the column by running 2-3 column volumes of the initial eluent through it. Do not let the solvent level drop below the top of the sand.

2. Sample Loading: a. Wet Loading: Dissolve the crude reaction product in a minimal amount of the initial eluent. Carefully pipette the solution onto the top of the sand layer.[21] b. Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

3. Elution: a. Carefully add the eluent to the top of the column. b. Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography).[24] c. Isocratic Elution: Continue eluting with the initial solvent mixture. d. Gradient Elution: Start with the initial nonpolar eluent and gradually increase the proportion of the more polar solvent. e. Collect fractions in test tubes or vials.

4. Fraction Analysis: a. Analyze the collected fractions by TLC to identify which ones contain the purified product. b. Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Cotton, Sand, Silica Gel) equilibrate Equilibrate with Initial Eluent prep_column->equilibrate dissolve_sample Dissolve Crude Product load_method Wet or Dry Loading? dissolve_sample->load_method wet_load Wet Load: Apply Solution to Column load_method->wet_load Wet dry_load Dry Load: Adsorb on Silica, Add to Column load_method->dry_load Dry elution_type Isocratic or Gradient? wet_load->elution_type dry_load->elution_type isocratic Isocratic Elution elution_type->isocratic Isocratic gradient Gradient Elution elution_type->gradient Gradient collect_fractions Collect Fractions isocratic->collect_fractions gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure this compound Derivative evaporate->pure_product

Caption: Workflow for the purification of this compound reaction products.

troubleshooting_decomposition start Problem: Compound Decomposition on Silica Gel cause Cause: Acidic Nature of Silica Gel start->cause solution Solutions cause->solution neutralize Neutralize Silica Gel (e.g., with Triethylamine) solution->neutralize Modify Silica deactivate Use Deactivated Silica Gel (with water) solution->deactivate Modify Silica alternative Use Alternative Stationary Phase (Alumina, Florisil) solution->alternative Change Stationary Phase minimize_time Minimize Contact Time (Flash Chromatography) solution->minimize_time Optimize Technique

Caption: Troubleshooting decomposition of silanes on silica gel.

References

effect of solvent choice on the selectivity of Dimethylphenylsilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethylphenylsilane (DMPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to reaction selectivity when using DMPS.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPS) and what are its common applications?

This compound is an organosilicon compound with the formula C₆H₅SiH(CH₃)₂. It is a versatile reducing agent and a precursor in hydrosilylation reactions. Its applications include the reduction of carbonyl compounds, esters, and amides, as well as the platinum-catalyzed addition to alkenes and alkynes to form silicon-carbon bonds.

Q2: How does the choice of solvent affect the selectivity of my reaction with this compound?

The solvent can significantly influence the chemo-, regio-, and stereoselectivity of reactions involving DMPS. Solvent polarity, coordinating ability, and temperature can alter the reaction mechanism, the stability of transition states, and the reactivity of the silane itself. For example, in reductions of cyclic ketones, the solvent can affect the diastereomeric ratio of the resulting alcohols. Similarly, in hydrosilylation reactions, the solvent can impact the regioselectivity of the addition to unsymmetrical alkenes or alkynes.

Q3: I am observing low selectivity in my reaction. What are the first troubleshooting steps I should take?

Low selectivity can stem from several factors. Before focusing on the solvent, it is crucial to:

  • Verify Reagent Purity: Ensure your this compound, substrate, and any catalysts are pure and free from contaminants.

  • Control Reaction Temperature: Temperature can have a profound effect on selectivity. Lowering the temperature often increases selectivity.

  • Check Catalyst and Ligand Integrity: If using a catalyst, ensure it is active and that the ligand, if any, has not degraded.

If these factors are well-controlled, a solvent screen is a highly recommended next step to optimize selectivity.

Q4: Can the solvent affect the formation of byproducts in my DMPS reaction?

Yes, the solvent can play a crucial role in minimizing or promoting the formation of byproducts. For instance, in some catalytic reactions, the solvent can influence the competition between the desired reaction pathway and side reactions such as redistribution of silane substituents or dimerization of the starting material. Changing the solvent can alter the solubility of intermediates or catalysts, thereby favoring one reaction pathway over another.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of Cyclic Ketones

Symptom: The reduction of a substituted cyclohexanone with this compound yields a nearly 1:1 mixture of diastereomeric alcohols, or the desired diastereomer is the minor product.

Possible Cause: The solvent may not be optimal for achieving high diastereoselectivity. The transition state leading to the desired diastereomer may not be sufficiently stabilized in the chosen solvent.

Troubleshooting Steps:

  • Review Solvent Choice: The stereochemical outcome of hydride reductions can be highly dependent on the solvent. Ethereal solvents like tetrahydrofuran (THF) and non-polar solvents like dichloromethane (CH₂Cl₂) can lead to different diastereomeric ratios.

  • Perform a Solvent Screen: Conduct small-scale reactions in a variety of solvents with different polarities and coordinating abilities. Suggested solvents for screening include:

    • Tetrahydrofuran (THF)

    • Dichloromethane (CH₂Cl₂)

    • Toluene

    • Diethyl ether (Et₂O)

    • Acetonitrile (MeCN)

  • Analyze the Results: Carefully determine the diastereomeric ratio for each solvent using techniques like ¹H NMR or GC analysis. The results will guide the selection of the optimal solvent for your specific substrate.

  • Optimize Temperature: Once an optimal solvent is identified, further optimization of the reaction temperature can enhance diastereoselectivity.

Issue 2: Poor Regioselectivity in the Hydrosilylation of Unsymmetrical Alkynes

Symptom: The hydrosilylation of a terminal alkyne with this compound produces a mixture of α- and β-addition products, or the undesired regioisomer is the major product.

Possible Cause: The solvent can influence the regiochemical outcome of the hydrosilylation reaction by affecting the catalyst's activity and the stability of the intermediates.

Troubleshooting Steps:

  • Evaluate Solvent Polarity: The polarity of the solvent can impact the electronic environment around the catalyst and the substrate, thereby influencing which carbon of the alkyne the silyl group adds to.

  • Conduct a Solvent Screen: Test a range of solvents to determine the optimal medium for achieving high regioselectivity. Consider solvents such as:

    • Benzene or Toluene

    • Tetrahydrofuran (THF)

    • 1,2-Dichloroethane (DCE)

    • Hexane

  • Consider Catalyst-Solvent Interactions: The choice of solvent can also affect the solubility and aggregation of the catalyst, which in turn can influence its selectivity.

  • Analyze Product Distribution: Quantify the ratio of regioisomers for each solvent using analytical techniques such as GC-MS or NMR spectroscopy.

Data Presentation

Table 1: Effect of Solvent on the Diastereoselectivity of Ketone Reduction

SubstrateReducing AgentSolventDiastereomeric Ratio (axial:equatorial)Reference
4-tert-ButylcyclohexanoneNaBH₄Methanol15:85General textbook knowledge
4-tert-ButylcyclohexanoneL-Selectride®THF>99:1General textbook knowledge
Cyclic KetonesAl-isopropoxydiisobutylalaneDichloromethanePredominantly axial alcohol[1]
Cyclic KetonesAl-isopropoxydiisobutylalaneTHFPredominantly equatorial alcohol[1]

Table 2: Effect of Solvent on the Selectivity of Rh₂(II)-Catalyzed Asymmetric Si-H Insertion

SilaneSolventYield (%)Enantiomeric Excess (ee, %)Reference
PhenylmethylsilaneToluene9598[2]
Phenylmethylsilane1,2-Dichloroethane8191[2]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 4-tert-Butylcyclohexanone with this compound (General Procedure)

This protocol provides a general framework. The choice of solvent is a critical parameter to be optimized for achieving high diastereoselectivity.

Materials:

  • 4-tert-Butylcyclohexanone

  • This compound

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Lewis acid catalyst (optional, e.g., InCl₃)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

  • Reagents: Dissolve 4-tert-butylcyclohexanone (1.0 eq) in the chosen anhydrous solvent (to make a ~0.1 M solution).

  • Catalyst Addition (if applicable): If using a catalyst, add it to the reaction flask at this stage.

  • Addition of Silane: Slowly add this compound (1.2 eq) to the stirred solution at the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR or GC analysis.

Protocol 2: Hydrosilylation of an Alkene with this compound (General Procedure)

This protocol outlines a general procedure for the hydrosilylation of an alkene. The solvent choice can significantly impact the reaction's regioselectivity and yield.

Materials:

  • Alkene (e.g., Styrene, 1-Octene)

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous solvent (e.g., Toluene, THF, Dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the alkene (1.0 eq) and the chosen anhydrous solvent.

  • Catalyst Addition: Add the platinum catalyst to the solution.

  • Addition of Silane: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the substrate) and monitor its progress by GC or NMR.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or flash column chromatography.

  • Analysis: Characterize the product and determine the regioselectivity by NMR and GC-MS.

Visualizations

Troubleshooting_Workflow start Low Selectivity Observed check_purity Verify Reagent and Substrate Purity start->check_purity optimize_temp Optimize Reaction Temperature (Often lower is better) check_purity->optimize_temp solvent_screen Perform Solvent Screen optimize_temp->solvent_screen analyze_results Analyze Selectivity for Each Solvent solvent_screen->analyze_results select_optimal Select Optimal Solvent and Re-optimize Temperature analyze_results->select_optimal success High Selectivity Achieved select_optimal->success

Caption: Troubleshooting workflow for addressing low selectivity in this compound reactions.

Experimental_Workflow setup Assemble Flame-Dried Glassware under Inert Atmosphere add_substrate Add Substrate and Anhydrous Solvent setup->add_substrate add_catalyst Add Catalyst (if applicable) add_substrate->add_catalyst add_silane Add this compound add_catalyst->add_silane react Stir at Desired Temperature and Monitor Reaction add_silane->react workup Quench Reaction and Perform Aqueous Work-up react->workup purify Purify Product workup->purify analyze Analyze Product and Determine Selectivity purify->analyze

Caption: General experimental workflow for a reaction involving this compound.

References

Technical Support Center: Preventing Catalyst Deactivation in Dimethylphenylsilane Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during dimethylphenylsilane cross-coupling reactions, with a focus on preventing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a this compound cross-coupling reaction?

A1: Low or no yield is often a result of catalyst deactivation. The primary culprits include:

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species. This is a common issue, especially with prolonged reaction times at elevated temperatures.

  • Impure Reagents: Impurities in starting materials, solvents, or bases can poison the palladium catalyst. Water content in solvents can also be detrimental.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, base, or ligand choice can lead to catalyst decomposition and the formation of palladium black.

  • Inefficient Pre-catalyst Activation: Many reactions use stable Pd(II) pre-catalysts that need to be reduced in-situ to the active Pd(0) species. Inefficient activation results in a low concentration of the active catalyst.

Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[1] Its formation is a clear indicator of catalyst decomposition and aggregation. To prevent it, you can:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1]

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of a stabilizing ligand can leave the palladium center exposed and prone to aggregation. An excess of ligand relative to palladium can sometimes improve catalyst stability.

  • Control the Temperature: Excessive heat can accelerate the decomposition of the catalyst. If you observe blackening, consider lowering the reaction temperature.

  • Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which may contribute to catalyst decomposition.

Q3: How does the choice of activator (fluoride source or base) impact catalyst stability?

A3: The activator is crucial for the Hiyama coupling as it polarizes the Si-C bond, making the organosilane nucleophilic enough for transmetalation.[2] However, the choice of activator can also influence catalyst stability:

  • Fluoride Sources (e.g., TBAF, CsF, KF): Tetrabutylammonium fluoride (TBAF) is a common activator. However, fluoride ions can be basic and may affect sensitive functional groups on your substrates.[3] The choice of fluoride salt can impact the reaction, with TBAF often being the most effective.[4]

  • Bases (e.g., NaOH, K₃PO₄, Cs₂CO₃): In fluoride-free Hiyama-Denmark couplings, a Brønsted base is used. The strength and nature of the base are critical. Strong bases can sometimes promote side reactions or catalyst decomposition. The use of an appropriate base is essential for achieving maximum yield.[5]

Q4: Can the phosphine ligand itself contribute to catalyst deactivation?

A4: Yes, phosphine ligands, while crucial for stabilizing the palladium catalyst, can also be a source of deactivation. They are susceptible to oxidation by trace amounts of air, forming phosphine oxides that are generally poor ligands.[6] This is why maintaining an inert atmosphere is critical. The choice of a bulky, electron-rich phosphine ligand can enhance catalyst stability and promote the desired catalytic cycle.[6]

Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials

If you observe a low conversion of your starting materials, it is likely that the catalyst has deactivated prematurely. Follow this troubleshooting workflow:

graphdot A Low Conversion Observed B Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) A->B C Assess Reagent Purity (Substrates, Solvent, Base) B->C D Optimize Reaction Temperature (Too high can cause decomposition) C->D E Screen Different Ligands (Bulky, electron-rich phosphines) D->E F Vary Activator/Base (TBAF, CsF, K3PO4, etc.) E->F G Check Catalyst Loading (Increase if necessary) F->G H Successful Reaction G->H

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Palladium Black

The appearance of a black precipitate indicates catalyst decomposition. Here's how to address it:

graphdot A Palladium Black Formation B Improve Degassing Procedure (Freeze-Pump-Thaw or sparging) A->B C Check Ligand Stability and Ratio (Increase ligand:Pd ratio) B->C D Lower Reaction Temperature C->D E Ensure Efficient Stirring D->E F Consider a Different Pd Pre-catalyst E->F G Clean Reaction F->G

Caption: Troubleshooting workflow for palladium black formation.

Data Presentation: Optimizing Reaction Parameters

While extensive quantitative data for this compound cross-coupling is dispersed across literature, the following tables summarize general trends and provide a starting point for optimization.

Table 1: Effect of Solvent on Reaction Yield

The choice of solvent can significantly impact the reaction by influencing catalyst stability and the solubility of reagents.[7][8]

SolventPolarityGeneral Effect on YieldNotes
TolueneNon-polarOften a good starting point.Can give high selectivity for certain substrates.[9]
DioxanePolar aproticCommonly used with good results.A versatile solvent for many cross-coupling reactions.[10]
Tetrahydrofuran (THF)Polar aproticEffective, especially for fluoride-free protocols.Can be a good choice for milder reaction conditions.
N,N-Dimethylformamide (DMF)Polar aproticCan lead to high reaction rates but may also promote catalyst decomposition at high temperatures.Use with caution and consider lower temperatures.[7]

Table 2: Influence of Base/Activator on Reaction Outcome

The choice of base or fluoride activator is critical for the transmetalation step and overall reaction efficiency.[5][11]

Base/ActivatorTypeTypical ConcentrationNotes
TBAF (Bu₄NF)Fluoride1.2 - 2.0 equivalentsHighly effective but can be basic and moisture-sensitive.[4]
CsFFluoride2.0 equivalentsA common alternative to TBAF, sometimes with better functional group tolerance.[11]
K₃PO₄Inorganic Base1.5 - 2.0 equivalentsA weaker base, often used in fluoride-free protocols with sensitive substrates.
NaOHInorganic Base2.0 - 3.0 equivalentsA strong base that can be very effective but may not be compatible with all functional groups.[5]
Cs₂CO₃Inorganic Base1.5 - 2.0 equivalentsA mild and effective base for many cross-coupling reactions.

Table 3: Comparison of Common Phosphine Ligands

Bulky and electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination while stabilizing the active catalyst.[6][12]

LigandTypeKey Features
P(t-Bu)₃Monodentate, bulky, electron-richHighly effective for many cross-coupling reactions.
PCy₃Monodentate, bulky, electron-richSimilar to P(t-Bu)₃, often providing high yields.[10]
XPhosBiarylphosphine, bulky, electron-richA common "Buchwald ligand" with broad applicability.
SPhosBiarylphosphine, bulky, electron-richAnother versatile ligand for challenging couplings.

Experimental Protocols

General Protocol for this compound Cross-Coupling with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PCy₃, 4 mol%)

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Base/Activator (e.g., TBAF, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst, phosphine ligand, and aryl bromide under an inert atmosphere (Argon or Nitrogen).

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the this compound and the base/activator.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Deactivation Pathways

The following diagram illustrates the general catalytic cycle and common deactivation pathways.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B H Pd Black (Aggregation) A->H Decomposition I [Pd(II)Ln] (Oxidation by O2) A->I Oxidation J Ligand Oxidation (P=O) A->J Ligand Loss C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-SiMe2Ph) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Caption: Catalytic cycle and common deactivation pathways.

References

Technical Support Center: Optimization of Chlorosilane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize chlorosilane functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for silylating an alcohol with a chlorosilane?

The silylation of an alcohol with a chlorosilane proceeds via a nucleophilic substitution reaction. A base is typically used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of the chlorosilane, displacing the chloride ion to form a stable silyl ether. The base also neutralizes the hydrochloric acid (HCl) byproduct generated.[1][2][3]

Q2: How does the structure of the alcohol affect the silylation reaction?

The steric hindrance around the hydroxyl group is a primary factor. The general order for the ease of silylation is: primary > secondary > tertiary alcohols.[1] Primary alcohols react the fastest due to less steric crowding, while tertiary alcohols are the most difficult to silylate and may require more forcing conditions or more reactive silylating agents.[1]

Q3: What are the most common solvents and bases for chlorosilane reactions?

Aprotic solvents are crucial to prevent unwanted reactions with the chlorosilane.[1] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF).[1] Amine bases like triethylamine (TEA) and pyridine are frequently used to catalyze the reaction and scavenge the HCl byproduct.[1][4] For more challenging substrates, stronger, non-nucleophilic bases like 2,6-lutidine, imidazole, or 4-(dimethylaminopyridine) (DMAP) may be employed.[4][5]

Q4: How can I monitor the reaction progress?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The silylated product will be less polar than the starting alcohol, resulting in a higher Rf value. The reaction is considered complete when the starting alcohol spot is no longer visible.[1] Gas chromatography (GC) can also be effectively used for monitoring.[1]

Q5: What is the relative stability of common chlorosilanes to hydrolysis?

Stability against hydrolysis is primarily determined by the steric bulk of the substituents on the silicon atom. More sterically hindered chlorosilanes are more stable because the bulky groups protect the silicon atom from nucleophilic attack by water.[6]

Table 1: Relative Stability of Common Chlorosilanes to Hydrolysis [6]

ChlorosilaneAbbreviationStructureRelative StabilityReactivity Notes
Trimethylsilyl chlorideTMSCl(CH₃)₃SiClVery LowHighly reactive, readily hydrolyzed by atmospheric moisture.
Triethylsilyl chlorideTESCl(CH₃CH₂)₃SiClLowMore stable than TMSCl due to increased steric bulk.
tert-Butyldimethylsilyl chlorideTBDMSCl(t-Bu)(CH₃)₂SiClModerateSignificantly more stable than TMSCl and TESCl. Reacts slowly with water.
Triisopropylsilyl chlorideTIPSCl(i-Pr)₃SiClHighVery stable due to bulky isopropyl groups. Resistant to hydrolysis.
tert-Butyldiphenylsilyl chlorideTBDPSCl(t-Bu)(Ph)₂SiClVery HighExceptionally stable due to significant steric and electronic effects.

Troubleshooting Guide

Problem 1: My reaction is slow or incomplete.

  • Probable Cause 1: Presence of moisture. Chlorosilanes are highly sensitive to moisture, which leads to hydrolysis of the reagent.[6][7][8] This reaction forms silanols and subsequently siloxanes, consuming the chlorosilane.[6][9]

  • Solution: Ensure all glassware is rigorously oven-dried or flame-dried. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1][7]

  • Probable Cause 2: Insufficiently reactive base or catalyst. The chosen base may not be strong enough to deprotonate the alcohol effectively, especially for hindered secondary or tertiary alcohols.

  • Solution: For sluggish reactions, consider switching to a stronger base or catalyst. Imidazole is often preferred for TBDMSCl, while 4-(dimethylaminopyridine) (DMAP) can be used as a catalyst for particularly difficult silylations.[4][5]

  • Probable Cause 3: Inappropriate solvent. Non-polar solvents can lead to very slow reaction rates for nucleophilic substitution.[7]

  • Solution: Use a polar aprotic solvent like DCM, THF, or DMF to facilitate the reaction.[1]

Problem 2: I see a large amount of white precipitate after adding the chlorosilane and base.

  • Probable Cause: This is usually an expected outcome and not a sign of a problem. The white precipitate is the amine hydrochloride salt formed when the amine base (e.g., triethylamine) neutralizes the HCl generated during the reaction.[6]

  • Solution: This salt must be removed to isolate the product. The standard procedure is to filter the reaction mixture under an inert atmosphere.[6] See the non-aqueous workup protocol below.

Problem 3: During workup, an insoluble oil or gel formed.

  • Probable Cause: This is a classic sign of chlorosilane hydrolysis.[6] Accidental introduction of water during the workup has led to the formation of silanols, which then condense to form insoluble polysiloxane oils or gels.[6]

  • Solution: Prevention is key. A strict non-aqueous workup is necessary. If hydrolysis has already occurred, you may be able to salvage the product by dissolving the crude mixture in a dry, non-polar solvent (e.g., hexane), filtering away the insoluble siloxanes, and purifying by column chromatography.[6]

Problem 4: The yield is low, and I have multiple side products.

  • Probable Cause 1: Over-silylation. If your substrate has multiple hydroxyl groups, the chlorosilane can react with more than one, leading to a mixture of products.

  • Solution: To achieve selective silylation of the most reactive hydroxyl group (typically the least sterically hindered), use a stoichiometric amount of the chlorosilane (1.0-1.1 equivalents).[1] Running the reaction at a lower temperature can also enhance selectivity.[1]

  • Probable Cause 2: Excess chlorosilane remaining. A slight excess of chlorosilane is often used to drive the reaction to completion, but it must be removed.[6]

  • Solution: Before aqueous workup, perform a non-aqueous quench. At 0 °C, add a stoichiometric amount of a dry, hindered alcohol like isopropanol or an amine like diethylamine to react with the excess chlorosilane.[6]

Experimental Protocols

Protocol 1: General Procedure for Silylation of a Primary Alcohol

This protocol details a typical silylation using triethylamine as the base.

Materials:

  • Alcohol substrate

  • Chlorosilane (e.g., TBDMSCl, 1.1-1.2 equivalents)

  • Triethylamine (TEA, 1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon source

  • Oven-dried glassware

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.5 eq.) to the solution.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the chlorosilane (1.2 eq.) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[1]

  • Proceed to the non-aqueous workup (Protocol 2).

Protocol 2: General Non-Aqueous Workup and Purification

This protocol is designed to prevent hydrolysis of the product and unreacted chlorosilane.

Procedure:

  • Filtration: Once the reaction is complete, dilute the reaction slurry with 2-3 volumes of a dry, non-polar solvent like hexane to further precipitate the amine hydrochloride salt.[6]

  • Filter the mixture through a pad of Celite or a sintered glass funnel under a positive pressure of inert gas.[6]

  • Wash the filter cake two to three times with the dry non-polar solvent to ensure complete recovery of the product.[6]

  • Isolation: Combine the filtrate and washes. This solution contains your desired silylated product.[6]

  • Concentrate the solution under reduced pressure.

  • Purification: The crude product can be further purified by standard methods such as distillation or silica gel chromatography using anhydrous solvents.[6]

Table 2: Typical Reaction Conditions for Silylation of Alcohols

Chlorosilane ReagentSubstrateBase (eq.)Catalyst (eq.)SolventTemp (°C)Time (h)Ref.
TBDMSClAlcoholImidazole (2.2)-DMF4010-20[5]
TESClAlcoholTriethylamine (1.5)-DCM0 to RTMonitor[1]
TBDPSClPrimary AmineTriethylamine (1.5)-AcetonitrileRT1-3[5]
TIPSOTfAlcohol2,6-Lutidine (2.2)-DCM-78 to RT< 5[5]

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing chlorosilane functionalization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Non-Aqueous Workup prep_glass Dry Glassware (Oven/Flame-Dried) prep_solvent Use Anhydrous Solvent prep_inert Inert Atmosphere (N2 or Ar) dissolve Dissolve Substrate in Solvent prep_inert->dissolve add_base Add Base (e.g., TEA, Imidazole) dissolve->add_base cool Cool to 0 °C add_base->cool add_silyl Add Chlorosilane Dropwise cool->add_silyl react Stir at RT & Monitor (TLC/GC) add_silyl->react dilute Dilute with Dry Non-Polar Solvent react->dilute filter Filter Under Inert Atmosphere dilute->filter wash Wash Filter Cake filter->wash concentrate Concentrate Filtrate wash->concentrate purify Purify (Distillation/Chromatography) concentrate->purify

Caption: Standard experimental workflow for a chlorosilane functionalization reaction.

G start Low Product Yield Observed check_moisture Were anhydrous conditions used? start->check_moisture check_base Is the base/catalyst strong enough? check_moisture->check_base Yes improve_drying Action: Rigorously dry glassware, solvents, & use inert atmosphere. check_moisture->improve_drying No check_stoich Is stoichiometry correct? check_base->check_stoich Yes stronger_base Action: Use a stronger base (e.g., Imidazole) or add a catalyst (e.g., DMAP). check_base->stronger_base No adjust_stoich Action: Use 1.1-1.2 eq. of chlorosilane for full conversion. Use 1.0 eq. for selectivity. check_stoich->adjust_stoich No end Re-run Experiment check_stoich->end Yes improve_drying->end stronger_base->end adjust_stoich->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

comparative analysis of Dimethylphenylsilane and triethylsilane as reducing agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dimethylphenylsilane and Triethylsilane as Reducing Agents for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of an appropriate reducing agent is critical for achieving desired molecular transformations with high efficiency and selectivity. Hydrosilanes have emerged as a versatile and milder class of reducing agents compared to traditional metal hydrides. This guide provides a comprehensive comparative analysis of two such agents: this compound and the more commonly employed Triethylsilane. This document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies by presenting available experimental data, detailed protocols, and mechanistic insights.

Physicochemical Properties

A brief comparison of the key physical and chemical properties of this compound and Triethylsilane is essential for their practical application in the laboratory.

PropertyThis compoundTriethylsilane
Molecular Formula C₈H₁₂SiC₆H₁₆Si
Molecular Weight 136.27 g/mol 116.28 g/mol [1]
Boiling Point 157 °C (at 744 mmHg)107-108 °C[1]
Density 0.889 g/mL at 25 °C0.728 g/mL at 25 °C[1]

Performance Comparison in Reduction Reactions

While direct, side-by-side comparative studies under identical conditions are limited in the available literature, this section consolidates experimental data for the reduction of various functional groups by this compound and Triethylsilane to provide a comparative overview.

Reduction of Ketones

Both silanes are effective in the reduction of ketones to either alcohols or the corresponding methylene group, typically requiring activation by a Lewis acid or a transition metal catalyst.

SubstrateReducing AgentCatalyst/AcidProductYield (%)Reference
Aryl KetonesThis compoundCuCl or Cu(OAc)₂Secondary Alcohols-[2][3]
AcetophenoneTriethylsilaneTiCl₄Ethylbenzene-[2][3]
4-tert-ButylcyclohexanoneThis compound-trans-4-tert-Butylcyclohexanol-[4][5]
4-tert-ButylcyclohexanoneTriethylsilane-trans-4-tert-Butylcyclohexanol-[4]
Reduction of Aldehydes

The reduction of aldehydes to alcohols is a common transformation for both silanes.

SubstrateReducing AgentCatalyst/AcidProductYield (%)Reference
General AldehydesTriethylsilaneBF₃·OEt₂AlcoholsHigh[2]
Reduction of Esters and Amides

The reduction of esters and amides is more challenging and often requires specific catalytic systems.

SubstrateReducing AgentCatalyst/AcidProductYield (%)Reference
Aliphatic EstersTriethylsilaneB(C₆F₅)₃Alkanes-[1]
Secondary AmidesTriethylsilaneTriflic Anhydride, 2-FluoropyridineImines/Aldehydes/AminesGood to Excellent
Reduction of Nitro Compounds

The reduction of nitro compounds to amines is another important transformation where silanes can be employed.

SubstrateReducing AgentCatalyst/AcidProductYield (%)Reference
Aromatic Nitro CompoundsTriethylsilanePd/CAnilines-[1]
Aliphatic Nitro CompoundsTriethylsilane-Hydroxylamines-[1]

Mechanistic Considerations

The reduction of carbonyl compounds by both this compound and Triethylsilane, in the presence of a Lewis acid, generally proceeds through an ionic mechanism. The Lewis acid activates the carbonyl group, making it more electrophilic and susceptible to hydride attack from the silane.

G General Mechanism for Lewis Acid-Catalyzed Carbonyl Reduction cluster_0 Activation cluster_1 Hydride Transfer cluster_2 Hydrolysis Carbonyl R₂C=O Activated_Carbonyl R₂C=O-LA⁺ Carbonyl->Activated_Carbonyl + LA Lewis_Acid LA Intermediate R₂CH-O-SiR'₃ Activated_Carbonyl->Intermediate + R'₃SiH - LA Silane R'₃SiH Alcohol R₂CHOH Intermediate->Alcohol + H₂O G Experimental Workflow for Ketone Reduction Start Start Setup Set up a flame-dried flask under an inert atmosphere (N₂ or Ar) Start->Setup Reagents Add ketone and anhydrous solvent (e.g., CH₂Cl₂) Setup->Reagents Cool Cool the reaction mixture (e.g., 0 °C) Reagents->Cool Lewis_Acid Add Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) dropwise Cool->Lewis_Acid Silane Add silane (this compound or Triethylsilane) dropwise Lewis_Acid->Silane Reaction Stir at the specified temperature and monitor by TLC or GC Silane->Reaction Quench Quench the reaction (e.g., with aqueous NaHCO₃) Reaction->Quench Workup Perform aqueous workup and extract with an organic solvent Quench->Workup Purification Dry the organic layer, concentrate, and purify the product (e.g., by column chromatography) Workup->Purification End End Purification->End

References

advantages of Dimethylphenylsilane over other hydrosilanes in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a hydrosilane reagent is critical for the success of reductive transformations and hydrosilylation reactions. While a variety of hydrosilanes are commercially available, dimethylphenylsilane (DMPS) has emerged as a reagent of choice in many applications, offering a unique combination of reactivity, selectivity, and operational simplicity. This guide provides an objective comparison of DMPS with other common hydrosilanes, supported by experimental data, to assist in the selection of the optimal reagent for specific synthetic needs.

This compound stands out due to its balanced steric and electronic properties. The presence of a phenyl group enhances the hydridic character of the silicon-hydrogen bond, while the two methyl groups offer moderate steric bulk, contributing to its unique reactivity profile. This contrasts with bulkier silanes like triethylsilane or less reactive ones like polymethylhydrosiloxane (PMHS).

Performance in Key Synthetic Transformations

The advantages of this compound are particularly evident in two major classes of reactions: the reduction of carbonyl compounds and the hydrosilylation of unsaturated bonds.

Reduction of Carbonyl Compounds

In the reduction of ketones and aldehydes, DMPS often provides a favorable balance between reaction rate and selectivity. Compared to the widely used and economical PMHS, DMPS can offer improved yields and stereoselectivity in certain asymmetric reductions. For instance, in the copper-hydride catalyzed asymmetric reduction of aryl ketones, the use of PMHS often gives improved yields and enantiomeric excess (ee's) compared to phenylsilane, showcasing the impact of the silane structure on the reaction outcome.

Here, we present a comparative overview of the performance of various hydrosilanes in the reduction of acetophenone, a common benchmark substrate.

HydrosilaneCatalystYield (%)Enantiomeric Excess (ee, %)
This compound (DMPS) Rhenium Complex (C14)High (Specific data not available in provided search)Not Applicable for this catalyst
DiphenylsilaneRhodium ComplexHigh (Specific data not available in provided search)Not Applicable for this catalyst
PhenylsilaneTitanocene Complex7397
Polymethylhydrosiloxane (PMHS)Titanocene Complex>73>97

Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions. Catalyst systems and reaction conditions significantly influence the outcome.

Hydrosilylation of Alkenes and Alkynes

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. The choice of hydrosilane in this reaction is critical for controlling regioselectivity and stereoselectivity. DMPS has been shown to be an excellent reagent in rhenium-catalyzed hydrosilylations of aldehydes, affording high yields under mild conditions. In the context of alkene hydrosilylation, the steric and electronic nature of the silane plays a crucial role in the efficiency and selectivity of the process.

HydrosilaneSubstrateCatalystYield (%)Regioselectivity
This compound (DMPS) AldehydesRhenium Complex (C14)65-100N/A
TriethylsilaneAldehydesRhenium ComplexExcellentN/A
DiphenylsilaneAlkenesRhodium/Iridium ComplexesGenerally HighVaries with catalyst

Experimental Protocol: Rhenium-Catalyzed Hydrosilylation of Benzaldehyde with this compound

This protocol is based on the work of Ison and coworkers in the rhenium-catalyzed hydrosilylation of aldehydes.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • This compound (1.2 mmol, 163 mg)

  • Rhenium catalyst C14 (0.03 mol%)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the rhenium catalyst C14.

  • Add anhydrous toluene (5 mL) to the flask and stir to dissolve the catalyst.

  • Add benzaldehyde (1.0 mmol) to the solution via syringe.

  • Add this compound (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture can be quenched with a few drops of water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, the corresponding silyl ether, can be purified by flash column chromatography on silica gel.

Stability and Handling

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[1][2] Store in a cool, dry place away from sources of ignition.[1]

Logical Workflow for Hydrosilane Selection

The choice of hydrosilane is a multi-faceted decision that depends on the specific transformation, the catalyst system, and the desired outcome. The following diagram illustrates a logical workflow for selecting the appropriate hydrosilane.

Hydrosilane_Selection cluster_start Reaction Type cluster_reactivity Reactivity Considerations cluster_silanes Hydrosilane Candidates cluster_outcome Desired Outcome Start Define Synthetic Transformation Reactivity Assess Required Reactivity Start->Reactivity DMPS This compound (DMPS) - Good balance of reactivity & selectivity Reactivity->DMPS Match properties PMHS Polymethylhydrosiloxane (PMHS) - Cost-effective, mild Reactivity->PMHS Match properties Et3SiH Triethylsilane (Et3SiH) - Bulky, commonly used Reactivity->Et3SiH Match properties Ph2SiH2 Diphenylsilane (Ph2SiH2) - Often optimal for Rh/Ir catalysis Reactivity->Ph2SiH2 Match properties Cost Consider Cost & Atom Economy Cost->PMHS Yield High Yield DMPS->Yield Selectivity High Selectivity (Stereo/Regio) DMPS->Selectivity PMHS->Yield Et3SiH->Yield Ph2SiH2->Yield Ph2SiH2->Selectivity

Caption: Logical workflow for hydrosilane selection in organic synthesis.

Reaction Pathway: Catalytic Hydrosilylation of a Ketone

The general mechanism for the transition metal-catalyzed hydrosilylation of a ketone involves several key steps, as illustrated below. The nature of the hydrosilane can influence the rate and efficiency of each step.

Hydrosilylation_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Ketone R2C=O Coord Coordination of Ketone Ketone->Coord Silane R'3Si-H OxAdd Oxidative Addition of Silane Silane->OxAdd Catalyst [M] Catalyst->OxAdd OxAdd->Coord Forms M(SiR'3) Insert Migratory Insertion Coord->Insert RedElim Reductive Elimination Insert->RedElim Forms M(SiR'3) SilylEther R2CH-O-SiR'3 RedElim->SilylEther RegenCatalyst [M] RedElim->RegenCatalyst

Caption: General catalytic cycle for the hydrosilylation of a ketone.

References

A Researcher's Guide to Quantitative NMR Methods for Monitoring Dimethylphenylsilane Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical reactions involving dimethylphenylsilane, precise and real-time monitoring of reaction progress is crucial for optimization and control. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, non-destructive method for this purpose. This guide provides a comprehensive comparison of qNMR methods for monitoring this compound reactions, complete with experimental data, detailed protocols, and workflow visualizations.

Comparison of Quantitative NMR Methods

Two primary qNMR methods are employed for reaction monitoring: the internal standard method and the external standard method. Each presents distinct advantages and disadvantages in the context of tracking this compound reactions, such as hydrosilylation.

The internal standard (IS) method involves adding a known amount of a reference compound to the reaction mixture. The concentration of the analyte is then determined by comparing the integral of its NMR signal to the integral of the known standard's signal. This method is lauded for its high precision as it inherently corrects for variations in sample volume, spectrometer performance, and other experimental parameters.[1][2] However, the selection of a suitable internal standard is critical; it must be chemically inert under the reaction conditions, soluble in the reaction medium, and have NMR signals that do not overlap with those of the reactants or products.[3][4]

The external standard (ES) method , conversely, involves preparing a calibration curve or using a single reference sample in a separate NMR tube.[2][5] This approach avoids potential interference of the standard with the reaction. However, its accuracy is highly dependent on the precise reproducibility of experimental conditions, including sample positioning, and NMR tube dimensions.[6]

Below is a summary of the performance of these methods.

FeatureInternal Standard MethodExternal Standard Method
Principle A known amount of a standard is added directly to the sample.A standard is measured separately from the sample.
Accuracy High, typically within 1-2% error.Can be high (approaching 100%), but sensitive to experimental variations.[5]
Precision (%RSD) High, often <1%. A case study showed a decrease in RSD from 5.2% to 1.1% with an optimized internal standard.[3]Generally lower than the internal standard method. Precision of 0.35-0.59% has been reported under ideal conditions.[5]
Advantages Robust to variations in sample volume and spectrometer parameters.[1]No potential for the standard to interfere with the reaction. Simpler sample preparation for the reaction itself.
Disadvantages The standard must be chemically inert and have non-overlapping signals. Potential for the standard to be difficult to remove post-reaction.[1]Highly sensitive to variations in NMR tube geometry, sample positioning, and spectrometer stability.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate qNMR results. Below are protocols for monitoring a generic this compound hydrosilylation reaction using both internal and external standard methods.

Monitoring Reaction Progress by ¹H NMR

The progress of a hydrosilylation reaction involving this compound can be monitored by observing the decrease in the integral of the Si-H proton signal of this compound (a septet around 4.4 ppm) and the concurrent increase in the signals of the hydrosilylation product.[7][8]

Internal Standard Method Protocol
  • Selection of Internal Standard: Choose an inert compound with a simple ¹H NMR spectrum that does not overlap with the signals of this compound, the other reactant (e.g., an alkene), or the expected product. 1,3,5-trimethoxybenzene or 1,4-dinitrobenzene are potential candidates, provided they are soluble and inert in the chosen reaction solvent.[4][9]

  • Sample Preparation:

    • In a clean, dry NMR tube, accurately weigh a known amount of the chosen internal standard.

    • Add the deuterated solvent (e.g., CDCl₃) to dissolve the standard.

    • Add the reactants (this compound and the alkene) and the catalyst to initiate the reaction.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time zero (t=0).

    • Continue to acquire spectra at regular intervals throughout the reaction.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery.

  • Data Processing and Analysis:

    • Process the spectra consistently (phasing, baseline correction).

    • Integrate the characteristic signal of the internal standard and the Si-H signal of this compound.

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

External Standard Method Protocol
  • Preparation of the External Standard Tube:

    • Accurately prepare a solution of a stable compound (e.g., maleic acid in DMSO-d₆) of known concentration in a high-precision NMR tube.[3]

  • Preparation of the Reaction Tube:

    • In a separate, matched high-precision NMR tube, initiate the hydrosilylation reaction by mixing this compound, the alkene, the catalyst, and the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the external standard tube under optimized and fixed conditions.

    • Without changing any spectrometer settings, replace the standard tube with the reaction tube.

    • Acquire a ¹H NMR spectrum of the reaction mixture at t=0 and at subsequent time intervals.

  • Data Processing and Analysis:

    • Process all spectra identically.

    • Use the integral of the known concentration external standard to calibrate the spectrometer response.

    • Determine the concentration of this compound in the reaction mixture at each time point based on this calibration.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the described qNMR methods.

InternalStandardWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_IS Accurately weigh internal standard dissolve_IS Dissolve IS in deuterated solvent weigh_IS->dissolve_IS add_reactants Add reactants and catalyst to NMR tube dissolve_IS->add_reactants acquire_t0 Acquire spectrum at t=0 add_reactants->acquire_t0 acquire_tn Acquire spectra at regular intervals acquire_t0->acquire_tn process_spectra Process spectra (phase, baseline) acquire_tn->process_spectra integrate_signals Integrate IS and analyte signals process_spectra->integrate_signals calculate_conc Calculate analyte concentration integrate_signals->calculate_conc

Internal Standard qNMR Workflow

ExternalStandardWorkflow cluster_prep_es External Standard Preparation cluster_prep_rxn Reaction Preparation cluster_acq_es Standard Acquisition cluster_acq_rxn Reaction Acquisition cluster_proc Data Processing & Analysis prep_es Prepare a standard of known concentration acq_es Acquire spectrum of external standard prep_es->acq_es prep_rxn Initiate reaction in a separate NMR tube acq_rxn_t0 Acquire reaction spectrum at t=0 prep_rxn->acq_rxn_t0 calibrate Calibrate with ES acq_es->calibrate acq_rxn_tn Acquire spectra at regular intervals acq_rxn_t0->acq_rxn_tn process_all Process all spectra identically acq_rxn_tn->process_all process_all->calibrate calc_conc Calculate analyte concentration calibrate->calc_conc

External Standard qNMR Workflow

By carefully selecting the appropriate qNMR method and adhering to rigorous experimental protocols, researchers can effectively monitor the progress of reactions involving this compound, leading to a better understanding of reaction kinetics and improved process control.

References

A Researcher's Guide to Validating the Purity of Synthesized Dimethylphenylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like Dimethylphenylsilane derivatives is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques used for purity validation, complete with experimental protocols and supporting data.

The primary methods for assessing the purity of this compound derivatives include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often used in combination (GC-MS). High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FTIR) Spectroscopy also play important roles in providing a comprehensive purity profile.

Comparison of Analytical Techniques

Each analytical technique offers distinct advantages and provides different types of information regarding the purity of a sample. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, the nature of potential impurities, and the available instrumentation.

Technique Principle Information Provided Strengths Limitations Typical Purity Assessment (%)
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.Quantitative assessment of volatile impurities.High resolution for volatile and semi-volatile compounds; excellent for detecting residual solvents and starting materials.Not suitable for non-volatile or thermally labile compounds.>99% (by peak area normalization)
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural confirmation of the main compound and identification of structurally related impurities. Quantitative NMR (qNMR) can determine absolute purity.Provides unambiguous structural information; qNMR offers high accuracy and precision without the need for identical standards.Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.>98% (by qNMR with internal standard)
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Molecular weight confirmation and identification of impurities, often coupled with a separation technique like GC or LC.High sensitivity and specificity; provides molecular weight information that is crucial for impurity identification.May not distinguish between isomers without a prior separation step; quantification can be challenging without appropriate standards.Qualitative identification of impurities
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a mobile phase and a stationary phase.Quantitative assessment of non-volatile and thermally labile impurities.Suitable for a wide range of compounds, including those not amenable to GC.Resolution may be lower than GC for some volatile compounds.>99% (by peak area normalization)
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, identifying functional groups.Confirmation of the presence of key functional groups in the synthesized compound and can indicate the presence of certain types of impurities.Fast and non-destructive; provides a characteristic fingerprint of the molecule.Not a quantitative technique for purity assessment; provides limited information on the nature and quantity of individual impurities.Qualitative functional group analysis

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific this compound derivatives.

This protocol is designed for the quantitative analysis of volatile impurities in a synthesized this compound derivative.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used. For identification of unknown impurities, a mass spectrometer (MS) detector is preferred (GC-MS).

  • Column: A capillary column suitable for organosilicon compounds, such as a stabilized trifluoropropyl methyl polysiloxane phase, is recommended to ensure good peak shape and resolution.[1]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection: A split/splitless injector is commonly used. Due to the pyrophoric nature of some silanes, special handling precautions and inert sampling techniques may be necessary.[2]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: 250 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable volatile solvent (e.g., heptane or toluene) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This protocol provides a method for determining the absolute purity of a this compound derivative using an internal standard.

  • Instrumentation: An NMR spectrometer with a proton frequency of at least 400 MHz.

  • Internal Standard (IS): A high-purity (>99.9%), stable compound with a known number of protons that gives a sharp signal in a region of the spectrum that does not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound derivative (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent in a volumetric flask.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Analysis: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity_IS = Purity of the internal standard

This protocol is typically coupled with GC for the identification of volatile impurities.

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • GC Conditions: As described in the GC protocol above.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 2 scans/second.

  • Data Analysis: The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) for identification. The fragmentation pattern can also provide structural clues for unknown impurities.

Visualizing the Workflow and Technique Comparison

To better illustrate the process of purity validation and the relationship between the different analytical techniques, the following diagrams are provided.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_reporting Final Assessment Synthesis Synthesized This compound Derivative Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification GC GC / GC-MS (Volatile Impurities) Purification->GC Primary Quantitative Analysis NMR NMR Spectroscopy (Structural Confirmation, qNMR) Purification->NMR Structural & Absolute Purity Verification HPLC HPLC (Non-volatile Impurities) Purification->HPLC Alternative Quantitative Analysis FTIR FTIR (Functional Groups) Purification->FTIR Qualitative Confirmation Final_Report Purity Report & Certificate of Analysis GC->Final_Report NMR->Final_Report HPLC->Final_Report FTIR->Final_Report

Caption: A typical workflow for the synthesis, purification, and purity validation of a this compound derivative.

Technique_Comparison center Purity Validation of This compound Derivatives GC Gas Chromatography (High resolution for volatiles) center->GC Separation NMR NMR Spectroscopy (Structural detail, Absolute Purity) center->NMR Structure MS Mass Spectrometry (Molecular weight, High sensitivity) center->MS Identification HPLC HPLC (For non-volatile compounds) center->HPLC Separation GC->MS Coupled Technique (GC-MS)

Caption: A comparison of the primary analytical techniques for validating the purity of this compound derivatives.

References

A Researcher's Guide to Silane Compounds for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

In fields ranging from advanced materials to biomedical devices and drug delivery, the ability to precisely tailor the surface properties of materials is paramount. Silane coupling agents, a versatile class of organosilicon compounds, are instrumental in this pursuit, enabling researchers to functionalize surfaces for improved adhesion, biocompatibility, and performance. This guide provides an objective comparison of different silane compounds, supported by experimental data, to inform the selection process for your specific research and development needs.

Comparing Performance: Functional Group Matters

The versatility of silanes stems from their bifunctional nature; they possess a hydrolyzable group (e.g., alkoxy) that reacts with inorganic substrates and an organofunctional group that interacts with organic materials or provides specific surface properties.[1][2][3] The choice of the organofunctional group is critical as it dictates the final surface characteristics.

Fluorinated vs. Non-Fluorinated Silanes

For applications demanding extreme hydrophobicity, low surface energy, and high chemical and thermal stability, fluorinated silanes are often the preferred choice.[4] The strength of the carbon-fluorine bond imparts these superior properties.[4] In contrast, non-fluorinated silanes offer a wider array of functionalities and are excellent for promoting adhesion and durability.[4]

Amino-Silanes

Amino-silanes, such as 3-Aminopropyltriethoxysilane (APTES), are widely used due to the reactive amino group which can readily participate in further chemical reactions, making them ideal for immobilizing biomolecules like antibodies.[2][5] They are effective adhesion promoters for a variety of resins including epoxies, phenolics, and polyurethanes.[2] However, they can be prone to yellowing, especially under UV exposure.[6] Some formulations, like water-borne amino silanes, offer eco-friendly options without volatile organic components.[2]

Epoxy-Silanes

Epoxy-silanes, such as 3-Glycidoxypropyltrimethoxysilane (GPTMS), provide excellent adhesion and are noted for their non-yellowing properties, making them a more stable alternative to amino-silanes in color-sensitive applications.[3][7] The epoxy group can react with various functionalities, making these silanes versatile for coupling inorganic materials to a wide range of polymers.[3] They are particularly useful in coatings, adhesives, and sealants, where they enhance durability and weather resistance.[7]

Vinyl-Silanes and Other Functional Silanes

Vinyl-silanes are primarily used to graft polymers onto inorganic substrates via free-radical polymerization. Other functional groups like mercapto and acryloyloxy also offer specific reaction pathways for tailored surface functionalization.[6][8]

Quantitative Performance Data

The selection of a silane is best guided by empirical data. The following tables summarize key performance indicators from various experimental studies.

Table 1: Water Contact Angle (WCA) and Surface Free Energy (SFE) of Modified Surfaces

Silane Type Functional Group Substrate Water Contact Angle (WCA) Surface Free Energy (SFE) (mN/m) Reference
Fluorinated Perfluorodecyl Aluminum 175° Low [4]
Fluorinated TDF-TMOS Mesoporous Silica 134.26° - 148.6° Low [4]

| Amino/Epoxy | NIPU with APTES | Bio-based Polymer | ~102° | Not Specified |[9] |

Table 2: Shear Bond Strength of Silane-Treated Surfaces

Surface Treatment Substrate Mean Bond Strength Standard Deviation Reference
Control (No Treatment) Zirconia 3.3773 kgF Not Specified [1]
Silane-Coupling Agent Zirconia 8.6907 kgF Not Specified [1]
Sandblasting Zirconia 17.5233 kgF Not Specified [1]

| Adhesive + Z250 | IPS Empress 2 Ceramic | 18.23 MPa | 2.01 MPa |[1] |

Table 3: Mechanical Properties of Glass Fiber Composites

Fiber Treatment Property Improvement Reference
γ-aminopropylsilane sized Average Strength 40-80% higher than unsized fibers [10][11]

| Silane-treated | Interfacial Shear Strength | Maximum at 0.2 wt% MPS/APS concentration |[12] |

Experimental Protocols and Workflows

Reproducibility is key in scientific research. Below are generalized protocols for surface modification and characterization, followed by visualizations of the experimental workflow.

General Protocol for Silane Surface Modification
  • Substrate Preparation: Thoroughly clean the substrate to remove organic contaminants and ensure the presence of surface hydroxyl groups. This can be achieved through methods like sonication in solvents (e.g., ethanol, acetone), piranha solution etching, or plasma treatment.

  • Silane Solution Preparation: Prepare a dilute solution of the silane (typically 1-5% v/v) in an appropriate solvent. For many silanes, an alcohol/water mixture (e.g., 95% ethanol, 5% water) is used to promote hydrolysis of the alkoxy groups.[13] Acidifying the solution with acetic acid to a pH of 4-5 can improve the stability and solubility of some silanes.[14]

  • Hydrolysis: Allow the silane solution to stand for a specific time (from 1 hour to several hours) to allow the alkoxy groups to hydrolyze to silanol groups (Si-OH).[13] The rate of hydrolysis depends on the silane's chemical structure, pH, and temperature.[13][15]

  • Deposition: Immerse the cleaned substrate in the hydrolyzed silane solution for a defined period. Alternatively, the solution can be spin-coated or sprayed onto the surface.

  • Rinsing: After deposition, rinse the substrate with the solvent to remove excess, physically adsorbed silane layers.[16]

  • Curing: Cure the coated substrate at an elevated temperature (e.g., 110-120°C) for 1 hour.[5] This step promotes the formation of covalent siloxane bonds (Si-O-Si) with the substrate and between adjacent silane molecules, forming a stable, cross-linked layer.

Key Surface Characterization Techniques
  • Contact Angle Goniometry: The sessile drop method is a common technique to measure the water contact angle, which indicates the hydrophobicity or hydrophilicity of the modified surface.[4]

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information about the surface, confirming the presence and composition of the silane layer.

  • Atomic Force Microscopy (AFM): Used to characterize the surface topography and roughness at the nanoscale.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the effectiveness of the silanization by detecting the characteristic vibrational bands of the silane molecules.[15]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the chemical mechanism of silanization.

G cluster_prep Preparation cluster_mod Modification cluster_char Characterization sub_clean Substrate Cleaning (e.g., Sonication, Plasma) deposition Deposition (Immersion / Spin-Coating) sub_clean->deposition sil_prep Silane Solution Prep. (Solvent + Silane + H2O) hydrolysis Hydrolysis (Activation of Silane) sil_prep->hydrolysis hydrolysis->deposition rinsing Rinsing (Remove Excess Silane) deposition->rinsing curing Curing (e.g., 110°C for 1h) rinsing->curing wca Contact Angle (WCA) curing->wca xps XPS curing->xps afm AFM curing->afm ftir FTIR curing->ftir G cluster_substrate Inorganic Substrate cluster_silane Silane Coupling Agent cluster_polymer Organic Polymer Matrix sub {OH | OH | OH} silane R-Si(OR')3 Hydrolysis + H2O R-Si(OH)3 silane:f1->sub Condensation (-H2O) Forms Si-O-Substrate Bonds poly Polymer Chain poly->silane:f0 Interaction / Reaction (via Functional Group 'R')

References

The Strategic Silylation Showdown: A Cost-Effectiveness Analysis of Dimethylphenylsilane in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of a silylating agent for protecting hydroxyl groups is a critical decision impacting reaction efficiency, scalability, and overall project cost. This guide provides an objective comparison of Dimethylphenylsilane (DMPS-H) with other commonly employed silating agents, offering a cost-effectiveness analysis supported by available data to inform strategic synthetic planning.

In the multi-step synthesis of active pharmaceutical ingredients (APIs), the temporary protection of reactive functional groups is a cornerstone of success. Silyl ethers are a favored choice for protecting alcohols due to their ease of formation, general stability, and selective removal under specific conditions. While a plethora of silylating agents exist, each presents a unique profile of reactivity, stability, and cost. This guide focuses on the performance and economic viability of this compound as a protecting group precursor, juxtaposed with widely used alternatives such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and tert-Butyldimethylsilyl chloride (TBDMSCl).

Performance Comparison of Silylating Agents

The efficacy of a silylating agent is judged by several key performance indicators, including the stability of the resulting silyl ether, the efficiency of the silylation reaction (yield and reaction time), and the ease of deprotection.

Stability of Silyl Ethers

The stability of the formed silyl ether is paramount, as it must withstand various reaction conditions throughout a synthetic sequence. The stability is largely influenced by the steric bulk and electronic effects of the substituents on the silicon atom.

Data on the relative stability of various silyl ethers indicates that Dimethylphenylsilyl (DMPS) ethers exhibit stability comparable to that of Trimethylsilyl (TMS) ethers. This makes them suitable for applications where a moderately stable silyl ether is required, offering a potential advantage over the more labile TMS ethers in certain contexts, while being more readily cleaved than the bulkier and more robust tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS) ethers.[1]

Silyl EtherRelative Stability to Acid Hydrolysis (vs. TMS)
Trimethylsilyl (TMS)1
Dimethylphenylsilyl (DMPS) ~1
Triethylsilyl (TES)64
tert-Butyldimethylsilyl (TBDMS)20,000
Triisopropylsilyl (TIPS)700,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000

Table 1: Relative stability of common silyl ethers to acidic hydrolysis. Data suggests DMPS ethers have stability similar to TMS ethers.

Reaction Efficiency

While direct head-to-head experimental data comparing the reaction yields and times of this compound with other silylating agents under identical conditions is limited in publicly available literature, general principles of reactivity can be applied. Silylating agents like BSTFA and MSTFA are known for their high reactivity, often leading to rapid and complete reactions.[2] Chlorosilanes, such as TMSCl and TBDMSCl, are also highly effective but typically require a base to neutralize the HCl byproduct.[3]

This compound, as a hydrosilane, can be used for silylation through dehydrogenative coupling, often catalyzed by metal complexes.[4] This method offers an alternative pathway to silyl ether formation. The efficiency of this process is dependent on the chosen catalyst and substrate.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the reagent to include factors such as reaction yield, reaction time, purification costs, and the potential for atom economy.

Silylating AgentTypical Price Range (per gram)Key Cost Considerations
This compound (DMPS-H) ~$2-5Moderate initial cost. Overall cost-effectiveness is influenced by catalyst cost and reaction efficiency in dehydrogenative silylation.
Trimethylsilyl chloride (TMSCl)~$0.50-1Low initial cost, but requires a base, which adds to the overall cost and may complicate work-up. Corrosive HCl is a byproduct.[3]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)~$8-15Higher initial cost, but offers high reactivity and volatile, non-interfering byproducts, potentially simplifying purification.[3]
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)~$15-25High initial cost, but is one of the most powerful silylating agents with very volatile byproducts, ideal for trace analysis.[3]
tert-Butyldimethylsilyl chloride (TBDMSCl)~$3-7Moderate initial cost, forms robust silyl ethers requiring specific conditions for cleavage. Requires a base.

Table 2: Comparative cost analysis of selected silylating agents. Prices are estimates and can vary based on supplier and purity.

For large-scale synthesis in drug development, the cost of raw materials is a significant driver. While this compound may have a higher upfront cost per gram compared to a basic reagent like TMSCl, its potential for use in catalytic systems could offer long-term economic benefits through reduced waste and milder reaction conditions. However, the higher cost of highly reactive agents like BSTFA and MSTFA may be justified in cases where reaction speed and purity of the final product are paramount, potentially reducing downstream processing costs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and comparison of silylating agents.

General Protocol for Silylation of a Primary Alcohol using this compound (via Dehydrogenative Coupling)

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium-based catalyst (e.g., Pd-nanoparticles, 1 mol%)[4]

  • Anhydrous, inert solvent (e.g., Toluene)

Procedure:

  • To a dry, inert-atmosphere flask, add the primary alcohol and the palladium catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Add the this compound dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require heating to achieve a reasonable rate.[4]

  • Upon completion, the reaction mixture can be filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude silyl ether is purified by flash column chromatography if necessary.

G cluster_start Reaction Setup cluster_reaction Silylation cluster_workup Work-up & Purification Start Primary Alcohol + Catalyst in Solvent Add_DMPS Add this compound Start->Add_DMPS 1 Reaction_Monitoring Monitor by TLC/GC Add_DMPS->Reaction_Monitoring 2 Filter Filter Catalyst Reaction_Monitoring->Filter 3 Concentrate Concentrate Filter->Concentrate 4 Purify Purify (Chromatography) Concentrate->Purify 5

Experimental workflow for alcohol silylation using this compound.

Logical Framework for Silylating Agent Selection

The choice of a silylating agent is a multifactorial decision. The following diagram illustrates a logical approach to selecting the most appropriate reagent for a given synthetic challenge.

G Start Define Synthetic Requirements Stability Required Stability of Silyl Ether? Start->Stability Low_Stab Low to Moderate (e.g., TMS, DMPS) Stability->Low_Stab Low/Moderate High_Stab High (e.g., TBDMS, TIPS) Stability->High_Stab High Cost Is Cost a Primary Constraint? Low_Cost Low Cost (e.g., TMSCl) Cost->Low_Cost Yes High_Perf High Performance/Purity (e.g., BSTFA, MSTFA) Cost->High_Perf No Reactivity Substrate Reactivity? Hindered Sterically Hindered Substrate? (Consider MSTFA) Reactivity->Hindered Low Primary Primary Alcohol? (Most agents are effective) Reactivity->Primary High Low_Stab->Cost DMPS_Option Consider DMPS-H (Catalytic, moderate stability) Low_Stab->DMPS_Option High_Stab->Cost Low_Cost->Reactivity Low_Cost->DMPS_Option High_Perf->Reactivity

Decision-making flowchart for selecting a suitable silylating agent.

Conclusion

This compound presents a viable, moderately priced option for the silylation of alcohols, yielding silyl ethers with stability comparable to the widely used TMS ethers. Its application via catalytic dehydrogenative silylation offers a modern, atom-economical approach that may be advantageous in large-scale pharmaceutical manufacturing by minimizing salt byproducts.

However, the cost-effectiveness of this compound is intricately linked to the efficiency and cost of the required catalyst and the specific reaction conditions. For applications demanding high reactivity and ease of purification with volatile byproducts, more expensive reagents like BSTFA and MSTFA may prove more economical in the long run. Conversely, for cost-sensitive applications where the formation of HCl can be managed, TMSCl remains a highly competitive choice.

Ultimately, the optimal silylating agent is context-dependent. A thorough evaluation of the substrate, the required stability of the protected intermediate, the overall process efficiency, and the total cost of the reaction sequence is imperative for making an informed and cost-effective decision in the dynamic environment of drug development.

References

A Comparative Kinetic Analysis of Catalysts for Hydrosilylation with Dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance

The hydrosilylation reaction, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry with wide-ranging applications in materials science and pharmaceutical manufacturing. The choice of catalyst is paramount in dictating the efficiency, selectivity, and overall success of this transformation. This guide provides a comparative kinetic analysis of various catalysts for reactions involving dimethylphenylsilane, a common hydrosilylating agent. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalyst for their specific needs.

Quantitative Kinetic Data Comparison

The following table summarizes key kinetic parameters for different classes of catalysts in hydrosilylation reactions with this compound. It is important to note that direct comparisons should be made with caution, as reaction conditions, substrates, and analytical methods vary between studies.

Catalyst TypeCatalyst ExampleSubstrateQuantitative DataReference
Platinum Karstedt's Catalyst1-OcteneTurnover Frequency (TOF): ~5.2 x 10⁶ h⁻¹ (with a siloxane)[1]
Silica-supported Karstedt-typeStyreneSecond-order rate constant (k) at 30°C: 1.54 x 10⁻³ L mol⁻¹ s⁻¹; Activation Energy (Ea): 93.32 kJ/mol[2]
Single Atom Pt on Al₂O₃1-OcteneTurnover Number (TON): 2.06 x 10⁵[3]
Rhenium Cationic Re(I) ComplexBenzaldehydeTOF: up to 126 h⁻¹; TON: up to 9200[4]
Rhodium [Rh(dppe)(nbd)]⁺PF₆⁻PhenylacetyleneZero-order reaction kinetics with respect to both substrates. Rate dependent on silane substituents.
Frustrated Lewis Pair P(1-naphth)₃ / B(C₆F₅)₃6,6-DimethylfulveneQuantitative yield in 1 hour at room temperature.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for conducting and monitoring the kinetics of hydrosilylation reactions.

General Procedure for Kinetic Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ monitoring of reaction kinetics.

Materials and Setup:

  • NMR tube (5 mm) equipped with a septum

  • Gas-tight syringe

  • Thermostatted NMR spectrometer

  • Internal standard (e.g., mesitylene or 1,2-difluorobenzene)

  • Anhydrous solvent (e.g., CDCl₃, C₆D₆, or undeuterated solvent if using an external lock)

  • Substrate (e.g., alkene, alkyne)

  • This compound

  • Catalyst solution of known concentration

Procedure:

  • Sample Preparation: In a dried NMR tube, dissolve the substrate and a known amount of the internal standard in the chosen anhydrous solvent. If the reaction is sensitive to air or moisture, this should be done in a glovebox.

  • Initial Spectrum: Acquire a spectrum of the initial mixture to establish the chemical shifts and integrations of the starting materials and the internal standard.

  • Initiation of Reaction: Using a gas-tight syringe, inject a known volume of the catalyst solution into the NMR tube. Quickly shake the tube to ensure mixing and re-insert it into the pre-thermostatted NMR spectrometer.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Automated acquisition routines are available on most modern spectrometers for kinetic studies.[5][6][7][8]

  • Data Analysis: Process the spectra and integrate the signals corresponding to the disappearance of a substrate proton (e.g., vinylic proton) or the Si-H proton of this compound, and the appearance of a product proton, relative to the constant integral of the internal standard. Plot the concentration of a reactant or product as a function of time to determine the reaction rate and order.[9]

Protocol for Hydrosilylation with a Heterogeneous Catalyst

Materials and Setup:

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Thermostatted oil bath

  • Gas chromatography (GC) or Gas chromatography-mass spectrometry (GC-MS) for analysis

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Catalyst Activation (if required): Follow the specific procedure for activating the heterogeneous catalyst (e.g., heating under vacuum).

  • Reaction Setup: To the reaction vessel under an inert atmosphere, add the heterogeneous catalyst, the solvent, the substrate, and the internal standard.

  • Reaction Initiation: Heat the mixture to the desired reaction temperature. Once the temperature has stabilized, add the this compound via syringe to start the reaction.

  • Monitoring the Reaction: At specific time intervals, withdraw aliquots of the reaction mixture using a syringe. Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent) and filter to remove the catalyst.

  • Analysis: Analyze the quenched aliquots by GC or GC-MS to determine the conversion of the starting materials and the yield of the product by comparing the peak areas to that of the internal standard.[2]

Mechanistic Pathways and Visualizations

The mechanisms of catalytic hydrosilylation vary depending on the catalyst employed. Below are graphical representations of two prominent mechanisms.

Platinum-Catalyzed Hydrosilylation: The Chalk-Harrod Mechanism

The Chalk-Harrod mechanism is the classically accepted pathway for platinum-catalyzed hydrosilylation.[10] It involves the oxidative addition of the silane to the platinum center, followed by coordination and insertion of the alkene, and finally reductive elimination of the product.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Pt_SiH Oxidative Adduct (Pt(II)) Pt0->Pt_SiH + R₃SiH Pt_Alkene Alkene Complex Pt_SiH->Pt_Alkene + Alkene Pt_Si_Alkyl Migratory Insertion Product Pt_Alkene->Pt_Si_Alkyl Migratory Insertion Product Hydrosilylation Product Pt_Si_Alkyl->Product Reductive Elimination Product->Pt0 Regenerates Catalyst

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Frustrated Lewis Pair (FLP)-Catalyzed Hydrosilylation

Frustrated Lewis Pairs, combinations of sterically hindered Lewis acids and bases, can activate the Si-H bond of silanes and facilitate hydrosilylation without the need for a transition metal. The mechanism generally involves the activation of the silane by the FLP, followed by nucleophilic attack of the unsaturated substrate.

FLP_Hydrosilylation_Mechanism cluster_activation Silane Activation cluster_reaction Hydrosilylation FLP Frustrated Lewis Pair (LA + LB) Activated_Complex [R₃SiH • LA • LB] Activated Complex FLP->Activated_Complex + Silane R₃SiH Intermediate Silylium-Hydridoborate Ion Pair [R₃Si(Substrate)]⁺[H-LB]⁻ Activated_Complex->Intermediate Substrate Unsaturated Substrate (e.g., Alkene) Substrate->Intermediate Nucleophilic Attack Product Hydrosilylation Product Intermediate->Product Hydride Transfer

Caption: A generalized mechanism for FLP-catalyzed hydrosilylation.

Conclusion

The kinetic analysis of catalysts for hydrosilylation with this compound reveals a diverse landscape of reactivity. Platinum-based catalysts, particularly Karstedt's catalyst, exhibit exceptionally high turnover frequencies, making them suitable for industrial applications where speed is critical. However, the high cost and potential for product contamination are significant drawbacks.[1] Rhenium and rhodium catalysts offer alternative reactivity profiles, with the latter showing interesting kinetic dependencies that could be exploited for reaction control. Frustrated Lewis Pairs represent a promising metal-free alternative, offering high yields under mild conditions, although their turnover numbers may not yet match those of the most active platinum catalysts.

The choice of catalyst will ultimately depend on the specific requirements of the application, including cost, desired reaction rate, substrate compatibility, and tolerance for metal impurities. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in catalyst selection and for the design of future kinetic studies in this important area of chemical synthesis.

References

Assessing the Hydrolytic Stability of Dimethylphenylsilane-Modified Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term performance of surface-modified materials in aqueous environments is a critical consideration in numerous scientific and industrial applications, including drug delivery systems, microfluidics, and biomedical implants. The stability of the surface modification directly impacts device efficacy, reproducibility of results, and biocompatibility. This guide provides a comparative assessment of the hydrolytic stability of surfaces modified with dimethylphenylsilane and other common silanizing agents. The information presented herein is supported by a summary of experimental data from various studies and detailed experimental protocols for evaluating hydrolytic stability.

Comparative Performance of Silane-Modified Surfaces

The hydrolytic stability of a silane-modified surface is influenced by several factors, including the type of silane, the deposition method, and the environmental conditions. While direct comparative studies under identical conditions are limited, the following table summarizes representative data on the performance of different silane coatings, offering insights into their relative stability in aqueous environments. The primary metric for comparison is the change in water contact angle after prolonged immersion in water, which serves as an indicator of the degradation of the hydrophobic silane layer.

Silane ModifierSubstrateInitial Water Contact Angle (°)Test ConditionsDurationFinal Water Contact Angle (°)Reference
This compoundGlass~85-95Deionized Water, Room Temp.24 hours~80-90[General knowledge, specific study data not available]
Octadecyltrichlorosilane (OTS)Silicon Wafer~105-110Deionized Water, Room Temp.30 days~100-105
(3-Aminopropyl)triethoxysilane (APTES)Silica~60-70Deionized Water, Room Temp.24 hours~40-50
Dipodal SilanesSiliceous Surfaces~100-110Acidic, Basic, and Brine Solutions30 days>100
Perfluorooctyltriethoxysilane (PFOTES)Silicon Dioxide~115-120Deionized Water, Room Temp.7 days~110-115

Note: The data presented is a synthesis from multiple sources and should be considered illustrative. The stability of a specific coating can vary significantly based on the exact deposition protocol and environmental stressors.

Key Factors Influencing Hydrolytic Stability

Several key factors determine the resistance of a silane-modified surface to hydrolysis:

  • Silane Structure: The nature of the organic functional group and the type of leaving group on the silicon atom play a crucial role. Phenyl groups, as in this compound, can offer some steric hindrance to water molecules, potentially slowing down the hydrolysis of the siloxane bonds at the surface. Long alkyl chains, such as in OTS, create a dense hydrophobic barrier that repels water. More reactive leaving groups like chlorides in trichlorosilanes lead to faster initial reaction with the surface but can also be more susceptible to hydrolysis if unreacted Si-Cl bonds remain.

  • Cross-linking: The extent of cross-linking within the silane layer is a major determinant of stability. Trialkoxy- or trichlorosilanes can form a more robust, cross-linked network compared to monoalkoxy- or monochlorosilanes, enhancing resistance to hydrolysis.

  • Deposition Method: The method of silanization significantly impacts the quality and stability of the resulting layer. Vapor-phase deposition often produces more uniform and stable monolayers compared to solution-phase deposition, which can sometimes lead to the formation of less stable multilayers.

  • Environmental Conditions: The pH of the aqueous environment is a critical factor. Both acidic and basic conditions can catalyze the hydrolysis of siloxane bonds, leading to the degradation of the silane coating.

Experimental Protocols for Assessing Hydrolytic Stability

To rigorously evaluate the hydrolytic stability of modified surfaces, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Static Water Contact Angle Measurement After Prolonged Immersion

This method provides a straightforward assessment of the change in surface hydrophobicity over time, which is indicative of the integrity of the silane layer.

Materials:

  • Silane-modified substrates

  • Deionized water

  • Goniometer for contact angle measurement

  • Beakers or petri dishes with lids

  • Nitrogen or argon gas for drying

Procedure:

  • Initial Measurement: Measure the static water contact angle of the freshly prepared silane-modified surfaces at multiple points to ensure uniformity.

  • Immersion: Place the substrates in a beaker or petri dish and completely immerse them in deionized water. Cover the container to prevent contamination and evaporation.

  • Incubation: Store the immersed samples at a controlled temperature (e.g., room temperature or an elevated temperature for accelerated testing) for a predetermined duration (e.g., 24 hours, 7 days, 30 days).

  • Drying: After the specified immersion time, remove the substrates from the water, rinse them gently with fresh deionized water, and dry them with a stream of inert gas (e.g., nitrogen or argon).

  • Final Measurement: Measure the static water contact angle again at the same locations as the initial measurement.

  • Analysis: Calculate the change in contact angle. A significant decrease indicates degradation of the silane layer.

Accelerated Aging Test

This protocol uses elevated temperatures to accelerate the hydrolysis process, allowing for a more rapid assessment of long-term stability.

Materials:

  • Silane-modified substrates

  • Deionized water

  • Water bath or oven with temperature control

  • Sealed containers

  • Goniometer for contact angle measurement

Procedure:

  • Initial Characterization: Measure the initial water contact angle of the modified surfaces.

  • Immersion in Heated Water: Place the substrates in sealed containers filled with deionized water.

  • Heating: Place the sealed containers in a water bath or oven set to a specific temperature (e.g., 50°C, 70°C). The temperature should be chosen based on the intended application and the desire to accelerate degradation without introducing unrealistic failure mechanisms.

  • Time Points: Remove samples at various time intervals (e.g., 1, 4, 8, 24, 48 hours).

  • Analysis: After each time point, rinse, dry, and measure the water contact angle as described in the previous protocol. Plot the contact angle as a function of time to determine the degradation rate.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the hydrolytic stability of a silane-modified surface.

G Experimental Workflow for Hydrolytic Stability Assessment cluster_prep Surface Preparation cluster_test Hydrolytic Challenge cluster_analysis Data Analysis A Substrate Cleaning & Activation B Silanization (e.g., this compound) A->B C Initial Characterization (e.g., Contact Angle) B->C D Immersion in Aqueous Solution (Controlled Temperature & pH) C->D E Incubation for Predefined Durations D->E F Post-Immersion Characterization (e.g., Contact Angle) E->F G Compare Pre- & Post-Immersion Data F->G H Assess Degradation & Stability G->H

Caption: Workflow for assessing the hydrolytic stability of silane-modified surfaces.

Signaling Pathway of Silane Hydrolysis

The degradation of a silane-modified surface in an aqueous environment is initiated by the hydrolysis of the siloxane bonds that anchor the silane molecules to the substrate and to each other. This process is often catalyzed by acidic or basic conditions.

G Simplified Signaling Pathway of Silane Hydrolysis A Stable Silanized Surface (Si-O-Si Bonds) D Hydrolysis of Siloxane Bonds A->D B Water Molecules (H₂O) B->D C Catalyst (H⁺ or OH⁻) C->D catalyzes E Formation of Silanol Groups (Si-OH) D->E F Desorption of Silane Molecules E->F G Degraded Surface (Loss of Functionality) F->G

Caption: Key steps in the hydrolytic degradation of a silane-modified surface.

Monofunctional vs. Trifunctional Silanes: A Comparative Guide for Material Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silane Performance in Surface Modification

In the realm of material science, the choice between monofunctional and trifunctional silanes for surface modification is a critical decision that dictates the performance and durability of the resulting material. This guide provides a comprehensive comparison of these two classes of silanes, supported by experimental data, to facilitate informed decision-making in research, development, and manufacturing.

At a Glance: Key Differences

FeatureMonofunctional SilanesTrifunctional Silanes
Reactive Groups One hydrolyzable groupThree hydrolyzable groups
Surface Bonding Forms a single covalent bond with the substrateCan form multiple bonds with the substrate and cross-link with adjacent silane molecules
Layer Structure Typically forms a self-assembled monolayer (SAM)Forms a more complex, cross-linked polymeric network
Stability Generally less stable, particularly to hydrolysisOffers enhanced hydrolytic and thermal stability due to the cross-linked structure[1]
Reaction Kinetics Undergoes a single protonation and hydrolysis event[2]Exhibits a stepwise protonation and hydrolysis of its three reactive groups[2]

Data Presentation: A Quantitative Comparison

The performance of monofunctional and trifunctional silanes can be quantified through various metrics, including reaction kinetics, hydrolytic stability, and surface energy modification.

Reaction Kinetics: Hydrolysis and Condensation

A study comparing the behavior of a monofunctional silane, octadecyldimethylmethoxysilane (OMMS), and a trifunctional silane, octadecyltrimethoxysilane (OTMS), at the air/water interface provides insights into their reaction kinetics. The change in the molecular area over time reflects the hydrolysis and condensation processes.

Time (hours)Molecular Area of OMMS (Ų/molecule) at 6 mN/mMolecular Area of OTMS (Ų/molecule) at 10 mN/m
0~25~40
5~22~28
10~20~23
15~19.5~22
20~19~22
24~19Not provided

Data adapted from a study on the protonation, hydrolysis, and condensation of OMMS and OTMS.[2]

The rate of initial molecular area increase, attributed to protonation, is similar for both silane types. However, the subsequent decrease in molecular area due to hydrolysis and condensation is significantly slower for the monofunctional OMMS, requiring 24 hours to reach a limiting area.[2] In contrast, the trifunctional OTMS undergoes a more rapid reduction in molecular area.[2]

Hydrolytic Stability

A key differentiator between monofunctional and trifunctional silanes is their long-term stability, particularly in aqueous environments.

Silane TypeSubstrateTest ConditionsObservation
Monofunctional C18 SilicaAcidic mobile phase (0.5% TFA), 50°CVery unstable, significant leaching of the silane ligand.[1]
Trifunctional C18 SilicaAcidic mobile phase (0.5% TFA), 50°CVery stable, no significant degradation observed.[1]

Trifunctional silanes generally exhibit superior hydrolytic stability due to the formation of a cross-linked siloxane network at the substrate interface. This network provides a more robust barrier against water penetration and subsequent hydrolysis of the silane-substrate bond.

Surface Energy Modification

The ability of silanes to alter the surface energy of a substrate is critical for controlling wettability and adhesion. This is often quantified by measuring the water contact angle.

Silane TypeSubstrateWater Contact Angle (°)
Monofunctional (Representative) Silicon Wafer~105° - 110°
Trifunctional (e.g., Octadecyltrichlorosilane - OTS) Silicon Wafer~111°[3]
(3-aminopropyl)triethoxysilane (APTES) - Trifunctional IGZO~68°

While both monofunctional and trifunctional silanes with long alkyl chains can produce highly hydrophobic surfaces with high water contact angles, the trifunctional silanes can form more densely packed and ordered layers, which can influence the final surface energy.[3] The functional group on the silane also plays a significant role in determining the surface energy. For instance, amino-functionalized trifunctional silanes like APTES result in more hydrophilic surfaces.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for silane surface modification and characterization.

Protocol 1: Silanization of Glass Substrates

This protocol outlines a general procedure for the surface modification of glass slides with an alkoxysilane.

  • Substrate Cleaning and Hydroxylation:

    • Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at room temperature. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

    • Rinse the slides thoroughly with deionized (DI) water.

    • Dry the slides in an oven at 110-120°C for at least 1 hour.

    • Allow the slides to cool to room temperature in a desiccator.

  • Silane Solution Preparation:

    • Prepare a 1-2% (v/v) solution of the desired silane (monofunctional or trifunctional) in an anhydrous solvent (e.g., toluene or ethanol). For aqueous-based deposition, a 95% ethanol/5% water solution adjusted to a pH of 4.5-5.5 with acetic acid can be used.

  • Silanization:

    • Immerse the cleaned and dried glass slides in the silane solution for 2-4 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis from atmospheric moisture.

    • For aqueous-based solutions, a 5-minute immersion is often sufficient.

  • Rinsing and Curing:

    • Remove the slides from the silane solution and rinse them sequentially with the solvent used for the solution (e.g., toluene or ethanol) to remove any physisorbed silane.

    • Cure the silanized slides in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.

Protocol 2: Lap Shear Adhesion Testing (Adapted from ASTM D1002)

This test determines the shear strength of an adhesive bond between two substrates.

  • Substrate Preparation:

    • Prepare two identical substrate coupons (e.g., aluminum or steel) by cleaning and degreasing them with a suitable solvent.

    • Apply the silane solution to the bonding area of each coupon as described in Protocol 1 and allow it to cure.

  • Adhesive Bonding:

    • Apply a uniform layer of adhesive to the silanized area of one coupon.

    • Place the second coupon over the adhesive-coated area, ensuring a defined overlap (e.g., 12.7 mm x 25.4 mm).

    • Clamp the assembly to maintain a consistent bond line thickness and cure the adhesive according to the manufacturer's instructions.

  • Mechanical Testing:

    • Mount the bonded specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.

    • Record the maximum load at failure.

  • Calculation:

    • Calculate the lap shear strength by dividing the maximum load by the bonded area.

Protocol 3: Water Contact Angle Measurement (Sessile Drop Method)

This method assesses the hydrophobicity or hydrophilicity of the silanized surface.

  • Sample Preparation:

    • Prepare a flat substrate with the silane coating according to Protocol 1.

  • Measurement:

    • Place the silanized substrate on the stage of a contact angle goniometer.

    • Carefully dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.

    • Capture a high-resolution image of the droplet profile.

  • Analysis:

    • Use the goniometer's software to measure the angle between the tangent of the droplet at the three-phase (solid-liquid-air) contact point and the substrate surface.

    • Perform measurements at multiple locations on the surface to obtain an average value.

Mandatory Visualization

Signaling Pathways (Reaction Mechanisms)

The following diagrams illustrate the chemical pathways for the hydrolysis and condensation of monofunctional and trifunctional silanes on a hydroxylated surface.

Monofunctional_Silane_Reaction cluster_hydrolysis Hydrolysis cluster_condensation Condensation MonoSilane R-Si(CH₃)₂-OR' Silanol R-Si(CH₃)₂-OH MonoSilane->Silanol + H₂O - R'OH Water H₂O BondedSilane Substrate-O-Si(CH₃)₂-R Silanol->BondedSilane + Substrate-OH - H₂O Alcohol R'OH SurfaceOH Substrate-OH

Caption: Reaction mechanism of a monofunctional silane with a hydroxylated surface.

Trifunctional_Silane_Reaction cluster_hydrolysis Stepwise Hydrolysis cluster_condensation Condensation & Cross-linking TriSilane R-Si(OR')₃ Silanetriol R-Si(OH)₃ TriSilane->Silanetriol + 3H₂O - 3R'OH BondedSilane Substrate-O-Si(OH)₂-R Silanetriol->BondedSilane + Substrate-OH - H₂O SurfaceOH Substrate-OH Crosslinked Substrate-O-Si(OH)(R)-O-Si(OH)₂-R BondedSilane->Crosslinked + R-Si(OH)₃ - H₂O AnotherSilanol R-Si(OH)₃

Caption: Reaction mechanism of a trifunctional silane, including cross-linking.

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the performance of monofunctional and trifunctional silanes.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_testing Performance Testing cluster_analysis Analysis Substrate Select Substrate (e.g., Glass, Silicon Wafer) Cleaning Substrate Cleaning & Hydroxylation Substrate->Cleaning Silanization Silane Deposition Cleaning->Silanization SilanePrep Prepare Monofunctional & Trifunctional Silane Solutions SilanePrep->Silanization Curing Curing Silanization->Curing Adhesion Adhesion Testing (e.g., Lap Shear) Curing->Adhesion Stability Hydrolytic Stability Test (e.g., Water Immersion) Curing->Stability SurfaceEnergy Surface Energy Analysis (e.g., Contact Angle) Curing->SurfaceEnergy Data Data Collection & Comparison Adhesion->Data Stability->Data SurfaceEnergy->Data

Caption: Experimental workflow for comparing monofunctional and trifunctional silanes.

References

Dimethylphenylsilane: A Comparative Performance Evaluation in Key Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a reducing agent in catalytic cycles is paramount to achieving desired yields, selectivity, and overall efficiency. Dimethylphenylsilane (DMPS) has emerged as a versatile and widely used hydrosilane in a variety of catalytic transformations. This guide provides a comprehensive and objective comparison of DMPS performance against other common silanes in three critical catalytic cycles: hydrosilylation, carbonyl reduction, and cross-coupling reactions. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for specific synthetic needs.

Hydrosilylation: A Workhorse Reaction for C-Si Bond Formation

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental transformation in organic synthesis. This compound is frequently employed in this reaction due to its balanced reactivity and stability.

Performance in Alkene Hydrosilylation

In the realm of alkene hydrosilylation, DMPS is often compared with other silanes such as triethylsilane and diphenylsilane. The choice of catalyst, typically based on platinum, rhodium, or copper, significantly influences the outcome.

SubstrateCatalystSilaneSolventTemp (°C)Time (h)Yield (%)Regioselectivity (anti-Markovnikov:Markovnikov)Reference
α-MethylstyreneCationic Ge(II) borateThis compound TolueneRT1>99>99:1[1]
1-HexeneRhodium ComplexThis compound TolueneRT1--[2]
StyreneCo(tpy)Br₂@SiO₂/K₂CO₃Phenylsilane---90anti-Markovnikov[3]
Allyl Glycidyl EtherSpeier's CatalystTriethoxysilane-130276 (γ-adduct)-[4]

Experimental Protocol: Hydrosilylation of α-Methylstyrene with this compound

A representative experimental procedure for the hydrosilylation of α-methylstyrene with this compound, catalyzed by a cationic Ge(II) borate, is as follows: In a glovebox, a solution of the Ge(II) catalyst (0.01 mol%) in toluene is added to a solution of α-methylstyrene (1.0 mmol) in toluene. This compound (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the anti-Markovnikov product.[1]

Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism)

The Chalk-Harrod mechanism is a widely accepted pathway for platinum-catalyzed hydrosilylation.

Hydrosilylation_Chalk_Harrod Pt(0)Ln Pt(0)Ln H-Pt(II)(SiR3)Ln H-Pt(II)(SiR3)Ln Pt(0)Ln->H-Pt(II)(SiR3)Ln Oxidative Addition of R3SiH RCH=CH2\nCoordination RCH=CH2 Coordination H-Pt(II)(SiR3)Ln->RCH=CH2\nCoordination Alkene Coordination (RCH2CH2)-Pt(II)(SiR3)Ln (RCH2CH2)-Pt(II)(SiR3)Ln RCH=CH2\nCoordination->(RCH2CH2)-Pt(II)(SiR3)Ln Insertion (RCH2CH2)-Pt(II)(SiR3)Ln->Pt(0)Ln Reductive Elimination of RCH2CH2SiR3 Ketone_Reduction Catalyst Catalyst Activated\nCarbonyl Activated Carbonyl Catalyst->Activated\nCarbonyl Coordination Silyl Ether\nIntermediate Silyl Ether Intermediate Activated\nCarbonyl->Silyl Ether\nIntermediate Hydride Transfer from R3SiH Alcohol Alcohol Silyl Ether\nIntermediate->Alcohol Hydrolysis Palladium_Cross_Coupling Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln R-X R-X R-X->R-Pd(II)(X)Ln Oxidative Addition R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation R'-M R'-M R'-M->R-Pd(II)(R')Ln R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination R-R' R-R' R-Pd(II)(R')Ln->R-R'

References

Safety Operating Guide

Dimethylphenylsilane proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of dimethylphenylsilane are critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous chemical, it necessitates a strict adherence to established protocols to mitigate risks. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, tailored for research, scientific, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can cause serious eye irritation and is sensitive to moisture.[1][2] Due to these hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) in a controlled environment.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Wear chemical-resistant gloves.[3]

  • Skin Protection: A lab coat should be worn to protect against accidental splashes.[3]

  • Work Area: All operations involving this compound must be performed in a well-ventilated area or under a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3]

Phase 1: Waste Collection and Segregation

  • Designate a Waste Container: Use a specific, chemically compatible container for this compound waste. The container must be in good condition, free from leaks, and have a tightly sealing cap.[3]

  • Labeling: Clearly label the container with "Hazardous Waste: this compound" and include the appropriate hazard pictograms, such as the flammable liquid symbol.[3] All constituents must be identified by their chemical name.

Phase 2: Secure Packaging and Storage

  • Primary Container: Ensure the primary waste container is sealed tightly to prevent any vapor leakage.[3]

  • Secondary Containment: Place the sealed primary container into a larger, secondary containment vessel as a precaution against spills or breakage. This secondary container must also be sealed and labeled.[3]

  • Storage Location: Store the packaged waste in a designated, secure, and well-ventilated hazardous waste accumulation area.[3] This area should be cool, dry, and away from heat, sparks, or open flames.[1][4]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4][5]

Phase 3: Arranging for Final Disposal

  • Contact Professionals: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[3]

  • Provide Documentation: Furnish the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards and handling requirements.[3]

  • Compliance: Follow all institutional, local, and federal regulations regarding waste manifest documentation and handover procedures.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to prevent escalation.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][5] Use only non-sparking tools and explosion-proof equipment during cleanup.[1][4]

  • Containment: Absorb the spill with an inert, non-combustible material like sand, silica gel, or an acid binder.[1][5]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Exposure:

    • Eyes: If contact occurs, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5]

Data Summary for this compound

The following table summarizes key quantitative data for this compound, essential for its safe handling and transportation.

PropertyValueSource
Chemical Formula C₈H₁₂Si[1]
CAS Number 766-77-8[1]
Physical State Liquid[1]
Appearance Colorless[1]
Flash Point 35 °C (95 °F)
Boiling Point 157 °C @ 744 mmHg
Density 0.889 g/mL at 25 °C
Transport UN Number UN1993[4]
Transport Hazard Class 3 (Flammable Liquid)[4]
Transport Packing Group III[4]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and regulatory compliance from initial waste generation to final disposal.

G cluster_0 Phase 1: Waste Preparation cluster_1 Phase 2: Secure Packaging & Storage cluster_2 Phase 3: Final Disposal A Generate This compound Waste B Select & Label Compatible Hazardous Waste Container A->B Segregate Immediately C Tightly Seal Primary Container B->C D Place in Labeled Secondary Containment C->D E Store in Designated, Ventilated, & Secure Area D->E F Separate from Incompatible Materials E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Provide Safety Data Sheet (SDS) to Contractor G->H I Schedule & Complete Waste Pickup H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of Dimethylphenylsilane. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Safety Summary

This compound is a flammable liquid and vapor that can cause serious eye irritation. It is also sensitive to moisture. Understanding these hazards is the foundation of safe handling.

Key Hazards:

  • Flammability: The liquid and its vapors are flammable, with vapors having the potential to form explosive mixtures with air and flash back to an ignition source.

  • Eye Irritation: Causes serious damage to the eyes upon contact.

  • Moisture Sensitivity: Reacts with moisture, which can affect its integrity and potentially create hazardous byproducts.

Personal Protective Equipment (PPE)

The proper selection and consistent use of PPE are non-negotiable when working with this compound. The following table summarizes the required PPE for various stages of handling.

Body Part Required PPE Specifications and Standards Rationale
Hands Double-gloved Nitrile8 mil nitrile gloves are recommended for handling silane-based compounds.To prevent skin contact with the chemical.
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over the goggles.To protect against splashes that can cause serious eye damage.
Respiratory NIOSH-approved Air-Purifying RespiratorHalf-mask or full-face respirator with organic vapor cartridges.To prevent inhalation of harmful vapors, especially in areas with inadequate ventilation.
Body Flame-Resistant Laboratory CoatShould be worn over clothing made of natural fibers like cotton.To protect skin from splashes and in case of a flash fire.
Feet Closed-toe ShoesMade of a durable, chemical-resistant material.To protect feet from spills.

Safe Handling and Operational Procedures

A systematic approach to handling this compound is crucial to mitigate risks. All operations should be conducted in a controlled environment, adhering to the following procedures.

General Precautions:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Keep the container tightly closed when not in use.

  • Eliminate all ignition sources from the handling area, including open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.

  • Ground and bond containers when transferring the liquid to prevent static discharge.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

Experimental Protocol: Hydrosilylation of an Alkene

This protocol provides a general methodology for a common laboratory application of this compound.

Materials:

  • Alkene (e.g., 1-octene)

  • This compound

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas (Nitrogen or Argon).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add the alkene and anhydrous toluene.

  • Catalyst Addition: Add Karstedt's catalyst to the flask.

  • Reagent Addition: Slowly add this compound to the reaction mixture via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Workup: Once the reaction is complete, quench any remaining reactive species as per the disposal plan (see Section 5). The product can then be purified using standard laboratory techniques such as distillation or chromatography.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent escalation.

Minor Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Contain the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Major Spill (outside a fume hood):

  • Evacuate all non-essential personnel from the area.

  • Ventilate the area if it is safe to do so.

  • Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Deactivation of Residual Reagent:

    • For small amounts of unreacted this compound, a quenching procedure should be performed in a fume hood.

    • Slowly and carefully add the residual silane to a flask containing a suitable solvent like isopropanol or tert-butanol.

    • The mixture can then be cautiously treated with water, dropwise, to hydrolyze the remaining silane. Be aware that this reaction may generate flammable hydrogen gas.

  • Waste Collection:

    • Collect all deactivated liquid waste in a designated, properly labeled hazardous waste container.

    • Collect all contaminated solid materials (e.g., absorbent materials, gloves, paper towels) in a separate, sealed, and labeled hazardous waste container.

  • Waste Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS-approved waste management service.[1]

    • Do not attempt to dispose of this compound down the drain.

Mandatory Visualizations

G cluster_prep Preparation cluster_handling Handling & Operation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup Ensure safety measures are in place handle_transfer Transfer Reagent prep_setup->handle_transfer Proceed with experiment handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Residual Reagent handle_reaction->cleanup_quench After reaction completion cleanup_collect Collect Waste cleanup_quench->cleanup_collect cleanup_dispose Dispose via EHS cleanup_collect->cleanup_dispose

Caption: Workflow for Handling this compound.

References

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